molecular formula C6H12O7 B1173623 Gluconic acid CAS No. 133-42-6

Gluconic acid

Cat. No.: B1173623
CAS No.: 133-42-6
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.
Commonly found in salts with sodium and calcium. This compound or gluconate is used to maintain the cation-anion balance on electrolyte solutions.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.
This compound is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. This compound, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous this compound solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
Record name GLUCONIC ACID
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Related CAS

124423-64-9, Array
Record name D-Gluconic acid, homopolymer
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
Record name D-Gluconic acid
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
Record name D-Gluconic acid
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Melting Point

131 °C, 113 - 118 °C
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Foundational & Exploratory

a comprehensive overview of gluconic acid's chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₂O₇) is a mild, non-toxic, and non-corrosive organic acid derived from the oxidation of glucose.[1] Found naturally in fruits, honey, and wine, it is a versatile polyhydroxycarboxylic acid with significant applications across the pharmaceutical, food, and chemical industries.[2][3] In the pharmaceutical sector, its excellent chelating power, high water solubility, and low toxicity make it and its salts (gluconates) ideal for mineral supplements, drug formulation, and as counter-ions for injectable drugs.[4][5] For drug development professionals, a thorough understanding of its chemical properties is paramount for optimizing formulation stability, bioavailability, and therapeutic efficacy.

This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key chemical processes.

Chemical Structure and Nomenclature

This compound's structure consists of a six-carbon chain with five hydroxyl (-OH) groups, terminating in a carboxylic acid (-COOH) group.[6] It is one of 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[6] The physiologically common form is D-gluconic acid, which corresponds to the structure of D-glucose. In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic esters, the gamma (γ) and delta (δ) gluconolactones.[7]

  • IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid

  • Common Names: D-Gluconic acid, Dextronic acid

  • Molecular Formula: C₆H₁₂O₇

  • Condensed Formula: HOCH₂(CHOH)₄COOH

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2] It is odorless with a mild acidic taste.[8] Its non-volatile and non-corrosive nature enhances its utility in various applications.[1]

PropertyValueReferences
Molar Mass 196.155 g/mol [2][6]
Appearance Colorless to white crystals or syrupy liquid[2][8][9]
Melting Point 131 °C (268 °F; 404 K)[2][6]
Density 1.23 - 1.24 g/cm³ at 25 °C[2][10]
Specific Rotation [α]D²⁰ -6.7° (c=1 in water)[11]

Acidity and Aqueous Behavior

This compound is a weak organic acid.[12] Its acidity stems from the single carboxylic acid group. The dissociation constant (pKa) is a critical parameter for drug formulation, influencing solubility, stability, and interaction with active pharmaceutical ingredients (APIs). In aqueous solution, the acid partially transforms into an equilibrium mixture with its γ- and δ-lactones.[11]

Acidity ParameterValueConditionsReferences
pKa 3.86Standard conditions (25 °C, 100 kPa)[2][6]
pKa 3.6025 °C[11][13]
pKa 3.6225 °C[10]
pKa 3.74 ± 0.06Potentiometric titration[9]

Solubility Profile

This compound is highly soluble in water due to its multiple polar hydroxyl groups and carboxylic acid functionality, which readily form hydrogen bonds.[9][13] It is slightly soluble in alcohol and generally insoluble in nonpolar organic solvents like ether.[10][13] This high aqueous solubility is advantageous for creating concentrated solutions and for formulating liquid dosage forms.

SolventSolubilityTemperatureReferences
Water 316 g/LStandard conditions[2]
Water Freely Soluble25 °C[10][11]
Alcohol Slightly Soluble25 °C[10][11]
Ethanol Insoluble-[13]
Ether & Other Organic Solvents Insoluble-[10][11]

Chelating Properties

A defining characteristic of this compound is the exceptional chelating ability of its conjugate base, the gluconate anion.[14] The carboxylate group and multiple hydroxyl groups act as ligands, forming stable, water-soluble complexes with di- and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2][14] This property is particularly strong in alkaline solutions and surpasses that of other common chelating agents like EDTA and NTA in such conditions.[14] This makes gluconate an effective sequestrant, preventing precipitation of metal hydroxides and enhancing the bioavailability of mineral supplements.[4][5]

Metal IonLog β (Stability Constant)pHMethodReference
Ca²⁺ 1.22 (as pK)-Literature[15]
U(VI) 19.9 ± 213.3Schubert (ion-exchange)[16]
Co²⁺ 13 to 2013.3Schubert (ion-exchange)[16]
Ce³⁺ 43.9 (for M₂Gluc₁)13.3Schubert (ion-exchange)[16]
Eu³⁺ 24 to 38 (for M₁Gluc₁)13.3Schubert (ion-exchange)[16]
Th(IV) 1.04 ± 0.12 (for Th(GD₃)²⁺)2.0 - 4.6pD Titration / NMR

Chemical Stability and Degradation

This compound exhibits excellent thermal and chemical stability. It is stable at the boiling point, even in concentrated alkaline solutions, which is a key advantage in industrial cleaning applications.[3][14] However, it is readily biodegradable, degrading by 98% after two days in standard wastewater treatment tests, making it an environmentally friendly compound.[3] Under certain conditions, such as in the presence of specific acids and heat, derivatives like caffeoylthis compound can undergo hydrolysis, breaking down into caffeic acid and this compound.

Key Processes and Workflows

Biochemical Production Pathway

This compound is commercially produced primarily through the aerobic fermentation of glucose by microorganisms like Aspergillus niger.[12] The key enzyme, glucose oxidase, catalyzes the oxidation of the aldehyde group of glucose to form glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound.[1]

Gluconic_Acid_Production Glucose D-Glucose GDL Glucono-δ-lactone Glucose->GDL Oxidation GA This compound GDL->GA Spontaneous or Enzymatic Hydrolysis Enzyme Glucose Oxidase (from A. niger) Enzyme->Glucose H2O H₂O H2O->GDL

Caption: Biochemical pathway of this compound production from glucose.

Metal Ion Chelation

The gluconate anion forms a stable chelate with a metal ion by coordinating through its carboxylate oxygen atoms and hydroxyl oxygen atoms. This sequesters the metal ion in a soluble complex.

Chelation_Process cluster_gluconate Gluconate Anion O1 O⁻ C1 C O1->C1 Metal Metal Ion (e.g., Ca²⁺, Fe²⁺) O1->Metal Coordinate Bond O2 O C1->O2 C2 CH(OH) C1->C2 O2->Metal C3 CH(OH) C2->C3        C4 CH(OH) C3->C4        C5 CH C4->C5        O5 O O5->Metal C5->O5 C6 CH₂OH C5->C6

Caption: Chelation of a metal ion by the gluconate anion.

Experimental Workflow: HPLC Quantification

Quantifying this compound in complex matrices like pharmaceutical formulations or biological samples often requires chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a common and robust method.

HPLC_Workflow prep Sample Preparation (Dilution, Filtration) hplc HPLC System (Pump, Injector, Column) prep->hplc std Standard Preparation (Calibration Curve) std->hplc sep Chromatographic Separation (e.g., Anion Exchange or Reversed Phase) hplc->sep Injection det Detection (e.g., Pulsed Amperometric Detector - PAD) sep->det Elution data Data Acquisition & Processing (Chromatogram) det->data quant Quantification (Peak Area vs. Concentration) data->quant

Caption: Experimental workflow for this compound quantification by HPLC.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration, a high-precision technique.[6][9]

  • Objective: To determine the pKa of this compound by titrating a solution of the acid with a standard basic solution and monitoring the pH.

  • Materials:

    • This compound

    • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

    • 0.1 M Hydrochloric Acid (HCl)

    • Potassium Chloride (KCl) for ionic strength adjustment

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Class A burette (50 mL)

    • Volumetric flasks and pipettes

  • Methodology:

    • Solution Preparation: Prepare a ~1 mM solution of this compound in deionized water. For a 20 mL sample, this requires dissolving approximately 3.92 mg of this compound.[10]

    • Ionic Strength Adjustment: Add a sufficient amount of KCl to the this compound solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10]

    • Initial Acidification: Adjust the initial pH of the sample solution to between 1.8 and 2.0 using 0.1 M HCl. This ensures the complete protonation of the carboxylic acid group before titration begins.[10]

    • Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and position the burette filled with 0.1 M NaOH.

    • Titration Procedure: Begin adding the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.[16]

    • Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to obtain more data points in this critical region. Continue the titration until the pH reaches approximately 12.[10]

    • Data Analysis:

      • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

      • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

      • The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[16]

    • Replication: Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[10]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound in an aqueous sample using HPLC with Pulsed Amperometric Detection (PAD), a sensitive technique suitable for non-chromophoric compounds.[3]

  • Objective: To separate and quantify this compound from a sample matrix.

  • Instrumentation & Materials:

    • HPLC system with a pump, autosampler, and column oven

    • Pulsed Amperometric Detector (PAD) with a gold working electrode

    • Anion exchange column (e.g., Hamilton RCX-10, 250 x 4.6 mm)

    • This compound reference standard

    • Sodium Hydroxide (NaOH), reagent grade

    • 0.45 µm syringe filters

  • Methodology:

    • Mobile Phase Preparation: Prepare a 0.1 M NaOH solution using ultrapure water. Degas the solution thoroughly before use to prevent bubble formation in the system.

    • Standard Solution Preparation:

      • Prepare a stock solution of this compound (e.g., 1000 mg/L) in ultrapure water.

      • Create a series of working standards (e.g., 1, 10, 50, 100, 250, 500 mg/L) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Dilute the sample with ultrapure water to ensure the this compound concentration falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]

    • Chromatographic Conditions:

      • Column: Anion exchange column

      • Mobile Phase: 0.1 M NaOH (isocratic)

      • Flow Rate: 1.5 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 20 °C

    • Detector Settings (PAD): Set the pulse potentials and durations for the gold electrode (e.g., +200 mV, +700 mV, -900 mV for 300, 100, and 100 ms, respectively).

    • Analysis:

      • Inject the standard solutions in sequence from lowest to highest concentration to generate a calibration curve by plotting peak area against concentration.

      • Inject the prepared samples.

      • Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards.

    • Quantification: Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Account for any dilution factors used during sample preparation.

Determination of Metal-Chelate Stability Constants by the Schubert Method

The Schubert ion-exchange method is a classic technique for determining the stability constants of metal-ligand complexes.[2][4]

  • Objective: To determine the conditional stability constant (K) for the complex formed between a metal ion and gluconate.

  • Principle: The method relies on the competitive equilibrium established between a metal ion (Mⁿ⁺), a complexing ligand (gluconate, L⁻), and a cation-exchange resin (R). By measuring the distribution of the metal ion between the solution and the resin in the presence and absence of the ligand, the stability of the M-L complex can be calculated.

  • Materials:

    • Cation-exchange resin (e.g., Dowex-50)

    • This compound (or sodium gluconate)

    • Salt of the metal ion of interest (e.g., CoCl₂, FeCl₃)

    • Buffer solutions to maintain constant pH

    • Appropriate analytical instrument to measure metal ion concentration (e.g., Atomic Absorption Spectroscopy, ICP-MS)

  • Methodology:

    • Resin Preparation: Convert the cation-exchange resin to the desired form (e.g., Na⁺ form) by washing it with a concentrated solution of the corresponding salt (e.g., NaCl) and then with deionized water until free of excess salt.

    • Determination of Distribution Coefficient (λ₀) without Ligand:

      • Prepare a series of solutions containing a known, low concentration of the metal ion at a constant pH and ionic strength.

      • Add a known mass of the prepared resin to each solution.

      • Agitate the mixtures until equilibrium is reached (e.g., 24 hours).

      • Separate the resin from the solution and measure the final concentration of the metal ion in the aqueous phase.

      • Calculate λ₀ as the ratio of metal concentration in the resin to the metal concentration in the solution.

    • Determination of Distribution Coefficient (λ) with Ligand:

      • Repeat the procedure from step 2, but add varying known concentrations of gluconate to each solution.

      • Measure the final metal ion concentration in the aqueous phase for each ligand concentration.

      • Calculate the distribution coefficient (λ) in the presence of the ligand for each sample.

    • Calculation of Stability Constant: The stability constant (K) for a 1:1 complex can be determined using the Schubert equation: (λ₀ / λ) - 1 = K * [L]

      • Where [L] is the concentration of the free ligand at equilibrium.

      • Plot (λ₀ / λ) - 1 versus [L]. The slope of the resulting straight line gives the stability constant, K.[4]

    • Controls: Ensure that the pH and ionic strength are kept constant throughout all experiments and that the resin does not absorb the ligand or the metal-ligand complex.[4]

References

The Subtle Presence: A Technical Guide to the Natural Occurrence and Discovery of Gluconic Acid in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a natural constituent of various food products, including fruits. While not typically a major organic acid in most healthy, ripe fruits, its presence and concentration can be indicative of physiological processes, such as ripening and microbial activity. This technical guide provides an in-depth exploration of the natural occurrence of this compound in fruits, its discovery, and the analytical methodologies employed for its detection and quantification. Detailed experimental protocols and data are presented to support researchers in the fields of food science, plant physiology, and drug development in understanding the role and measurement of this organic acid in fruit matrices.

Introduction

This compound (C₆H₁₂O₇) is a non-corrosive, non-toxic organic acid that occurs naturally in fruits, honey, and wine.[1][2] It is the product of the oxidation of the aldehyde group of glucose.[1] In the food industry, it is utilized as an acidity regulator (E574).[1] While citric and malic acids are often the predominant organic acids contributing to the flavor profile of most fruits, this compound's presence, even in trace amounts, can be significant.[3][4] Its concentration can fluctuate with fruit development, ripening, and post-harvest conditions, making it a potential indicator of fruit quality and physiological state.[5][6] This guide delves into the natural occurrence of this compound in various fruits and details the scientific methods used for its discovery and quantification.

Natural Occurrence of this compound in Fruits

This compound is a product of glucose oxidation, a fundamental process in plant metabolism.[7] Its accumulation in fruits can be attributed to both endogenous plant enzymes and the activity of microorganisms.

Endogenous Production

The enzymatic oxidation of glucose to this compound can occur within the fruit tissues. This process is generally considered a minor pathway in healthy fruit development compared to the primary metabolic routes of glucose, such as glycolysis. However, its levels can change during ripening. For instance, in strawberries, gluconate is among the most abundant organic acids, and its levels decline during the late stages of development, contributing to the final sweetness and flavor profile.[6]

Microbial Influence

The presence of microorganisms on the surface and within the tissues of fruits can significantly contribute to the concentration of this compound. Many bacteria and fungi possess the enzyme glucose oxidase, which catalyzes the oxidation of glucose to this compound.[7] For example, infections of grapes with Botrytis cinerea can lead to a significant increase in this compound levels in the must.[8] Similarly, the colonization of mangoes by the fungus Phomopsis mangiferae is accompanied by the accumulation of this compound at the infection site.[9]

Quantitative Data on this compound in Fruits

Quantitative data on this compound concentrations in a wide variety of fresh, healthy fruits is not extensively documented in scientific literature, as it is often present in lower concentrations compared to other major organic acids. However, available data from various studies are summarized in the table below. It is important to note that these values can vary significantly based on the fruit cultivar, ripeness stage, growing conditions, and analytical methods used.

FruitCultivar(s)Concentration RangeNotesReference(s)
Grapes (Healthy) Chardonnay, Sauvignon BlancNot Detected - 0.31 g/LLevels can be an indicator of grape sanity.[5]
Grapes (Infected with Botrytis cinerea) PinotageUp to 3.4 g/LSignificantly higher levels indicate fungal infection.[5]
Strawberry VariousPresent as a major organic acidConcentration decreases during late ripening stages.[6]
Mango (Decayed) KeittPresentAccumulates at the site of fungal infection.[9]

Note: The scarcity of comprehensive quantitative data for a wider range of healthy, fresh fruits highlights a potential area for future research.

Discovery and Analytical Methodologies

The discovery and quantification of this compound in fruits rely on various analytical techniques, primarily chromatography and enzymatic assays.

Sample Preparation

Proper sample preparation is critical for the accurate quantification of this compound in complex fruit matrices. A general workflow involves:

  • Homogenization: Fruit tissue is homogenized to create a uniform sample.

  • Extraction: Organic acids are extracted from the homogenate, typically using an aqueous solvent.

  • Clarification: The extract is centrifuged and/or filtered to remove particulate matter.

  • Purification (Optional): Solid-phase extraction (SPE) may be employed to remove interfering compounds such as sugars and pigments. Anion exchange cartridges are commonly used for this purpose.

A visual representation of a typical sample preparation workflow is provided below.

experimental_workflow FruitSample Fruit Sample Homogenization Homogenization (e.g., with water) FruitSample->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (Anion Exchange) Centrifugation->SPE Analysis Analysis (HPLC or Enzymatic Assay) SPE->Analysis

Figure 1: General experimental workflow for the extraction of organic acids from fruit samples.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation and quantification of organic acids in fruit juices and extracts.

Experimental Protocol: HPLC Analysis of Organic Acids in Strawberries

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM KH₂PO₄), adjusted to a low pH (e.g., 2.5) with phosphoric acid.

    • Mobile Phase B: Methanol or acetonitrile.

    • Organic acid standards (including this compound).

  • Procedure:

    • Sample Preparation:

      • Homogenize 10 g of fresh strawberry tissue with 20 mL of deionized water.

      • Centrifuge the homogenate at 10,000 x g for 15 minutes.

      • Filter the supernatant through a 0.45 µm syringe filter.

      • (Optional) For high-sugar matrices, perform solid-phase extraction using an anion exchange cartridge to remove sugars and other interferences.

    • Chromatographic Conditions:

      • Flow Rate: 0.8 mL/min.

      • Injection Volume: 20 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 210 nm.

      • Gradient Elution: A gradient program is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the organic acids.

    • Quantification:

      • Prepare a calibration curve using standard solutions of this compound at various concentrations.

      • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

      • Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the determination of D-gluconic acid. Commercially available kits are widely used for this purpose.

Experimental Protocol: Enzymatic Determination of D-Gluconic Acid

  • Principle: This method is based on the phosphorylation of D-gluconic acid to D-gluconate-6-phosphate by gluconate kinase, followed by the oxidation of D-gluconate-6-phosphate by 6-phosphogluconate dehydrogenase in the presence of NADP⁺. The resulting NADPH is measured spectrophotometrically at 340 nm, and its amount is stoichiometric to the initial amount of D-gluconic acid.

  • Instrumentation:

    • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Reagents (Typical components of a commercial kit):

    • Buffer solution.

    • NADP⁺/ATP solution.

    • Gluconate kinase.

    • 6-phosphogluconate dehydrogenase.

    • D-gluconic acid standard solution.

  • Procedure:

    • Sample Preparation: Prepare the fruit extract as described in section 4.1. The final extract should be clear and have a pH between 7.5 and 8.0.

    • Assay:

      • Pipette the buffer solution, NADP⁺/ATP solution, and the sample (or standard/water for blank) into a cuvette.

      • Mix and read the initial absorbance (A1) at 340 nm after the reaction has stabilized.

      • Start the reaction by adding the gluconate kinase and 6-phosphogluconate dehydrogenase enzymes.

      • Mix and incubate for the time specified in the kit protocol (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).

      • Read the final absorbance (A2) at 340 nm.

    • Calculation:

      • Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the blank.

      • Determine the concentration of this compound in the sample using the provided formula, which incorporates the molar extinction coefficient of NADPH.

The workflow for an enzymatic assay is depicted below.

enzymatic_workflow Start Sample/Standard/ Blank + Reagents ReadA1 Read Initial Absorbance (A1) at 340 nm Start->ReadA1 AddEnzymes Add Gluconate Kinase & 6-PGDH ReadA1->AddEnzymes Incubate Incubate AddEnzymes->Incubate ReadA2 Read Final Absorbance (A2) at 340 nm Incubate->ReadA2 Calculate Calculate Concentration ReadA2->Calculate

Figure 2: Workflow for the enzymatic determination of D-gluconic acid.

Signaling Pathways and Physiological Role

While the direct role of this compound as a signaling molecule in fruit development and ripening is not well-established, its precursor, glucose, is a key signaling molecule in plants. Glucose signaling pathways are known to interact with various plant hormones, such as abscisic acid (ABA), to regulate developmental processes.[3]

The production of this compound is a direct consequence of glucose oxidation. This process can be part of a plant's response to both biotic and abiotic stresses.[4] The accumulation of this compound can lead to a localized decrease in pH, which may, in turn, influence the activity of various enzymes and the expression of stress-responsive genes. For example, in the interaction between mango fruit and the pathogen Phomopsis mangiferae, the accumulation of this compound contributes to the acidification of the host tissue, which enhances the activity of fungal enzymes involved in tissue degradation.[9]

The general pathway from glucose to this compound and its potential downstream effects are illustrated below.

signaling_pathway Glucose Glucose GlucoseOxidase Glucose Oxidase (Endogenous or Microbial) Glucose->GlucoseOxidase GluconicAcid This compound GlucoseOxidase->GluconicAcid pH_Decrease Localized pH Decrease GluconicAcid->pH_Decrease EnzymeActivity Modulation of Enzyme Activity pH_Decrease->EnzymeActivity GeneExpression Alteration of Gene Expression pH_Decrease->GeneExpression StressResponse Stress Response EnzymeActivity->StressResponse GeneExpression->StressResponse

Figure 3: Proposed pathway of this compound formation and its potential physiological effects in fruits.

Conclusion

This compound is a naturally occurring organic acid in fruits, primarily formed through the oxidation of glucose. While its concentration in healthy, ripe fruits is generally low compared to other organic acids, its levels can increase significantly due to microbial activity, making it a useful indicator of fruit quality and spoilage. The detection and quantification of this compound are reliably achieved through analytical techniques such as HPLC and enzymatic assays. Although a direct signaling role for this compound in fruit ripening has not been clearly elucidated, its production is linked to glucose metabolism and stress responses, suggesting an indirect role in fruit physiology. Further research is warranted to establish a more comprehensive quantitative database of this compound in a wider variety of fruits and to explore its potential signaling functions in more detail.

References

A Technical Deep Dive into the Historical Evolution of Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive exploration of the historical development of gluconic acid production, tracing its evolution from early chemical synthesis to modern microbial fermentation. It offers an in-depth analysis of the core methodologies, quantitative performance, and the scientific advancements that have shaped its industrial-scale manufacturing.

Introduction: The Emergence of a Versatile Organic Acid

This compound, a mild organic acid derived from glucose, was first discovered in 1870 by Hlasiwetz and Habermann through the chemical oxidation of glucose.[1][2] Its non-corrosive, non-toxic, and chelating properties have since led to its widespread application in the food, pharmaceutical, and construction industries.[3] The journey of this compound production is a story of scientific innovation, transitioning from harsh chemical processes to highly efficient and specific biological methods. This guide delves into the three primary methods of its production—chemical synthesis, electrolytic oxidation, and microbial fermentation—examining their historical progression and the key scientific breakthroughs that defined each era.

Chemical Synthesis: The Genesis of this compound

The earliest methods for producing this compound relied on the chemical oxidation of glucose using various oxidizing agents. These initial processes, while foundational, were often characterized by low yields and the formation of numerous byproducts.

Early Experimental Protocols

Oxidation with Halogens: Initial laboratory-scale synthesis involved the oxidation of glucose with halogens, such as bromine or chlorine, in the presence of a buffer. While effective in demonstrating the chemical conversion, this method was not commercially viable due to the cost and hazardous nature of the reagents.

Oxidation with Hydrogen Peroxide: A significant advancement in chemical synthesis was the use of hydrogen peroxide as an oxidant. This method offered a cleaner reaction profile. A typical protocol involved the reaction of glucose with hydrogen peroxide in the presence of a catalyst.

Experimental Protocol: Chemical Oxidation with Hydrogen Peroxide

  • Reactants:

    • D-glucose

    • Hydrogen peroxide (H₂O₂)

    • Catalyst (e.g., iron salts)

  • Procedure:

    • A solution of D-glucose is prepared in water.

    • A catalytic amount of an iron salt is added to the solution.

    • Hydrogen peroxide is added dropwise to the glucose solution while maintaining a controlled temperature, typically between 40-60°C.

    • The reaction is monitored for glucose consumption and this compound formation.

    • Upon completion, the this compound is recovered from the reaction mixture, often through precipitation as a calcium salt followed by acidification.

Oxidation with Ferric Chloride: Another notable chemical method involves the use of ferric chloride (FeCl₃) as an oxidizing agent. This process can achieve high glucose conversion under controlled conditions.

Experimental Protocol: Chemical Oxidation with Ferric Chloride [4]

  • Reactants:

    • D-glucose

    • Ferric chloride (FeCl₃) solution (e.g., 40% w/w)

  • Procedure:

    • D-glucose is mixed with a concentrated solution of ferric chloride.

    • The mixture is heated to a specific temperature (e.g., 100-120°C) for a defined period (e.g., 1.5-4 hours).[4]

    • The reaction yields a mixture of this compound and other organic acids.

    • The resulting solution is then subjected to separation and purification processes, such as chromatography, to isolate the this compound.[4]

Electrolytic Oxidation: A Step Towards Controlled Production

The early 20th century saw the development of electrolytic methods for this compound production. This approach offered better control over the oxidation process compared to purely chemical methods. The electrolytic cell typically consisted of graphite or other suitable electrodes immersed in a glucose solution containing a bromide electrolyte.

Early 20th Century Experimental Protocol

An early and effective method for the electrolytic oxidation of glucose was developed by Isbell and Frush. Their process, which could be adapted for large-scale production, utilized a simple electrolytic cell with graphite electrodes and calcium carbonate to neutralize the formed acid.

Experimental Protocol: Electrolytic Oxidation of Glucose (Isbell and Frush Method) [5]

  • Apparatus:

    • A large beaker or flask to serve as the electrolytic cell.

    • Graphite rod electrodes.

    • A mechanical stirrer.

    • A direct current source.

  • Reagents:

    • D-glucose

    • Calcium bromide (CaBr₂)

    • Calcium carbonate (CaCO₃)

    • Water

  • Procedure:

    • A solution of glucose and a small amount of calcium bromide (acting as a catalyst) is prepared in water.

    • Calcium carbonate is added to the solution and kept in suspension by continuous stirring. This neutralizes the this compound as it is formed, precipitating it as calcium gluconate.

    • Graphite electrodes are immersed in the solution, and a direct current is passed through the cell. The typical current density is around 1 ampere per square decimeter of the anode surface.

    • The electrolysis is continued until most of the glucose is oxidized. The progress of the reaction can be monitored by measuring the consumption of calcium carbonate or by analyzing the remaining sugar content.

    • Upon completion, the solid calcium gluconate is separated by filtration. Pure this compound can then be obtained by treating the calcium gluconate with sulfuric acid to precipitate calcium sulfate, followed by filtration.

Microbial Fermentation: The Biological Revolution

The discovery that microorganisms could efficiently produce this compound marked a paradigm shift in its manufacturing. Fermentation processes offered high specificity, milder reaction conditions, and the potential for significantly higher yields compared to chemical and electrolytic methods.

Early Discoveries and Key Microorganisms

In 1880, Boutroux first observed the formation of an acid from glucose by a bacterium, which was later identified as a this compound-producing organism.[2] However, it was the work with fungi, particularly Aspergillus niger, that paved the way for industrial-scale fermentation. In 1922, Molliard reported the production of this compound by Sterigmatocystis nigra (now known as Aspergillus niger).[1] Another key group of bacteria utilized for this compound production belongs to the genus Gluconobacter, particularly Gluconobacter suboxydans.

Fermentation with Aspergillus niger

Aspergillus niger became the workhorse for industrial this compound production due to its high yields and robust nature. The process typically involves submerged fermentation, where the fungus is grown in a liquid medium containing glucose and other essential nutrients under aerobic conditions.

Experimental Protocol: Submerged Fermentation of this compound with Aspergillus niger [6]

  • Microorganism: Aspergillus niger

  • Medium Composition (per liter):

    • Glucose: 150-250 g

    • Corn steep liquor or other nitrogen source: 1-5 g

    • Magnesium sulfate (MgSO₄·7H₂O): 0.2-0.5 g

    • Potassium phosphate (KH₂PO₄): 0.2-0.5 g

    • Calcium carbonate (CaCO₃): 30-60 g (for pH control)

  • Fermentation Conditions:

    • Temperature: 30-35°C

    • pH: 5.5-6.5 (maintained by the addition of CaCO₃ or other neutralizing agents)

    • Aeration: Continuous supply of sterile air

    • Agitation: Mechanical stirring to ensure proper mixing and oxygen transfer

  • Procedure:

    • A sterile fermentation medium is prepared and inoculated with a spore suspension or a vegetative mycelium of Aspergillus niger.

    • The fermenter is maintained at the optimal temperature with constant aeration and agitation.

    • The pH is monitored and controlled throughout the fermentation process. The accumulation of this compound will lower the pH, which is neutralized by the calcium carbonate, forming calcium gluconate.

    • The fermentation is typically carried out for 24-48 hours, during which the glucose is converted to this compound.

    • After the fermentation is complete, the fungal biomass is separated by filtration.

    • This compound is recovered from the fermentation broth, usually by precipitation as calcium gluconate and subsequent acidification.

Fermentation with Gluconobacter suboxydans

Gluconobacter suboxydans is another important microorganism used for this compound production. It is known for its ability to rapidly and incompletely oxidize sugars in the periplasm.

Experimental Protocol: Fermentation of this compound with Gluconobacter suboxydans

  • Microorganism: Gluconobacter suboxydans

  • Medium Composition (per liter):

    • Glucose: 100-200 g

    • Yeast extract: 5-10 g

    • Potassium phosphate (KH₂PO₄): 1-2 g

  • Fermentation Conditions:

    • Temperature: 25-30°C

    • pH: 4.5-6.0

    • Aeration: High aeration is crucial for the oxidative process.

    • Agitation: Vigorous agitation to ensure high oxygen transfer rates.

  • Procedure:

    • A sterile fermentation medium is inoculated with an active culture of Gluconobacter suboxydans.

    • The fermentation is carried out under optimal temperature, pH, and aeration conditions.

    • The bacteria rapidly convert glucose to this compound in the periplasmic space.

    • The fermentation is typically faster than with Aspergillus niger.

    • Downstream processing for the recovery of this compound is similar to that of the fungal fermentation process.

Quantitative Comparison of Production Methods

The evolution of this compound production is best illustrated by comparing the quantitative performance of the different methods over time. The following tables summarize the available data on yields, production rates, and efficiencies.

Method Era Oxidizing Agent/Microorganism Typical Yield (%) Key Observations
Chemical SynthesisLate 19th CenturyHalogens (e.g., Bromine)LowLab-scale, expensive, hazardous
Chemical SynthesisEarly 20th CenturyHydrogen PeroxideModerate (up to 60-70%)Cleaner process, but still issues with side reactions
Chemical SynthesisMid 20th CenturyFerric ChlorideModerate to High (up to 90%)Required specific conditions and purification
Electrolytic OxidationEarly 20th CenturyBromide ElectrolyteHigh (up to 95%)Good control, but energy-intensive
FermentationEarly 20th CenturyAspergillus niger50-60%Initial submerged cultures
FermentationMid 20th CenturyAspergillus niger (improved strains)>90%Strain improvement and process optimization
FermentationMid 20th CenturyGluconobacter suboxydans80-90%Rapid conversion rates

Table 1: Historical Comparison of this compound Production Yields

Method Era Production Rate Key Factors Influencing Rate
Chemical Synthesis-Variable, batch-dependentReaction temperature, catalyst concentration
Electrolytic OxidationEarly 20th CenturyDependent on current densityCurrent, electrode surface area, temperature
Fermentation (A. niger)Mid 20th Century~10-15 g/L/hAeration, agitation, pH control, nutrient availability
Fermentation (G. suboxydans)Mid 20th Century>20 g/L/hHigh oxygen transfer rate, pH

Table 2: Historical Comparison of this compound Production Rates

Signaling Pathways and Experimental Workflows

The biological production of this compound is governed by specific enzymatic pathways within the microorganisms. Understanding these pathways is crucial for optimizing fermentation processes.

Glucose Oxidation Pathway in Aspergillus niger

In Aspergillus niger, the key enzyme responsible for the conversion of glucose to this compound is glucose oxidase. This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound.

Aspergillus_niger_pathway Glucose β-D-Glucose GluconoLactone D-Glucono-δ-lactone Glucose->GluconoLactone Oxidation GluconicAcid This compound GluconoLactone->GluconicAcid Hydrolysis GlucoseOxidase Glucose Oxidase H2O2 H₂O₂ GlucoseOxidase->H2O2 Hydrolysis Spontaneous/ Enzymatic Hydrolysis O2 O₂ O2->GlucoseOxidase H2O H₂O

Caption: Glucose oxidation pathway in Aspergillus niger.

Glucose Oxidation Pathway in Gluconobacter suboxydans

In Gluconobacter suboxydans, the oxidation of glucose occurs in the periplasm and is catalyzed by a membrane-bound glucose dehydrogenase. This enzyme also produces D-glucono-δ-lactone as an intermediate.

Gluconobacter_suboxydans_pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose_p D-Glucose GluconoLactone_p D-Glucono-δ-lactone Glucose_p->GluconoLactone_p Oxidation GluconicAcid_p This compound GluconoLactone_p->GluconicAcid_p Hydrolysis GDH Membrane-bound Glucose Dehydrogenase Glucose_c D-Glucose Glucose_c->Glucose_p Transport

Caption: Periplasmic glucose oxidation in Gluconobacter suboxydans.

General Experimental Workflow for this compound Production

The following diagram illustrates a generalized workflow for the production and recovery of this compound, applicable to both fermentation and chemical synthesis methods with some variations.

Experimental_Workflow Start Start: Glucose Solution Reaction Reaction/ Fermentation Start->Reaction Separation Separation of Biomass/ Catalyst (Filtration) Reaction->Separation Precipitation Precipitation as Calcium Gluconate Separation->Precipitation Acidification Acidification with Sulfuric Acid Precipitation->Acidification Purification Purification and Concentration Acidification->Purification End Final Product: This compound Purification->End

Caption: General workflow for this compound production and recovery.

Conclusion: A Trajectory of Progress

The historical development of this compound production exemplifies the broader trends in industrial chemistry and biotechnology—a continuous drive towards greater efficiency, specificity, and sustainability. From the rudimentary chemical oxidations of the 19th century to the highly optimized and controlled microbial fermentations of the 20th century, each stage of development has built upon the last. The transition to fermentation-based methods not only dramatically improved yields and purity but also laid the groundwork for the broader application of industrial biotechnology. Future advancements will likely focus on the genetic engineering of production strains, the utilization of cheaper and more sustainable feedstocks, and the further optimization of fermentation and downstream processing to meet the growing global demand for this versatile organic acid.

References

the fundamental principles of gluconic acid synthesis from glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Gluconic Acid from Glucose

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a mild organic acid, is a versatile platform chemical with extensive applications in the food, pharmaceutical, and construction industries.[1] Derived from the simple oxidation of glucose, its synthesis can be achieved through various biological, chemical, and electrochemical routes.[1][2] Microbial fermentation, particularly using fungi like Aspergillus niger and bacteria such as Gluconobacter oxydans, remains the preferred industrial method due to its high efficiency and specificity.[3][4] Enzymatic conversion using glucose oxidase and catalase offers a highly selective alternative, while chemical and electrochemical methods provide rapid synthesis pathways.[5][6] This guide provides a detailed technical overview of the fundamental principles governing these synthesis routes, complete with comparative data, experimental protocols, and process diagrams to support research and development efforts.

Biological Synthesis of this compound

Biological methods are the cornerstone of industrial this compound production, leveraging the catalytic prowess of whole microorganisms or isolated enzymes.[7] These processes are lauded for their high selectivity and operation under mild conditions.

Microbial Fermentation

Microbial fermentation utilizes strains of fungi and bacteria to convert glucose into this compound. The two most prominent microorganisms in industrial applications are Aspergillus niger and Gluconobacter oxydans.[1]

Fungal Fermentation with Aspergillus niger

A. niger is the most widely used fungus for this compound production.[3][4] The key enzyme in this process is glucose oxidase (GOD), an intracellular enzyme that catalyzes the oxidation of β-D-glucose.[3]

The biochemical pathway involves two main steps:

  • Oxidation of Glucose: Glucose oxidase facilitates the oxidation of the aldehyde group at the C-1 position of glucose to form D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[3][8]

  • Lactone Hydrolysis: The D-glucono-δ-lactone is subsequently hydrolyzed to this compound. This hydrolysis can occur spontaneously or be catalyzed by the enzyme lactonase.[1][8] The hydrogen peroxide byproduct is decomposed into water and oxygen by catalase, an enzyme also present in the fungus, which is crucial for protecting glucose oxidase from inactivation.[5][8]

Fungal_Pathway cluster_enzymes Enzymatic Steps Glucose β-D-Glucose GOD Glucose Oxidase (GOD) Glucose->GOD Lactone D-Glucono-δ-lactone Hydrolysis Spontaneous or Lactonase Hydrolysis Lactone->Hydrolysis GA This compound H2O2 H₂O₂ Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ GOD->Lactone O₂ → H₂O₂ Catalase->H2O_O2 Hydrolysis->GA H₂O

Biochemical pathway of this compound synthesis in Aspergillus niger.

Bacterial Fermentation with Gluconobacter oxydans

G. oxydans is an aerobic, gram-negative bacterium known for its rapid and incomplete oxidation of sugars.[9] Unlike fungi, the primary enzyme in bacteria is the membrane-bound glucose dehydrogenase (GDH).[1][3] This enzyme is located in the periplasmic space and facilitates the direct oxidation of glucose to glucono-δ-lactone, which is then hydrolyzed to this compound.[1] A key characteristic of G. oxydans is its "overflow metabolism"; it lacks a complete glycolysis pathway and tricarboxylic acid (TCA) cycle, leading to the accumulation of intermediate products like this compound rather than complete oxidation to CO₂ and H₂O.[1]

Bacterial_Pathway cluster_membrane Cell Membrane & Periplasm Glucose_ext Glucose (Extracellular) Glucose_peri Glucose (Periplasmic Space) Glucose_ext->Glucose_peri Transport GDH Membrane-Bound Glucose Dehydrogenase (GDH) Glucose_peri->GDH Lactone D-Glucono-δ-lactone GA This compound Lactone->GA Hydrolysis GADH Gluconate Dehydrogenase GA->GADH Keto_GA 2-Keto-gluconate & 2,5-Diketo-gluconate GDH->Lactone GADH->Keto_GA Further Oxidation (if glucose is depleted)

Biochemical pathway of this compound synthesis in Gluconobacter oxydans.

Table 1: Comparison of Fermentation Conditions for this compound Production

ParameterAspergillus nigerGluconobacter oxydansReference(s)
Optimal pH 4.5 - 6.52.5 - 3.5 (limits further oxidation)[1][10][11][12]
Optimal Temperature 28°C - 30°C30°C - 32°C[10][11][13]
Glucose Concentration 120 - 150 g/L (12-15% w/v)100 - 150 g/L[10][12][14]
Aeration High, critical for GOD activityHigh, strictly aerobic[1][15]
Nitrogen Source Peptone, Yeast Extract, (NH₄)₂HPO₄Yeast Extract[1][10][16]
Yield Up to 95.8%Up to 96%[9][12][14]
Productivity ~1.24 g/L/h>12 g/L/h[13][15]
Final Product (g/L) 58 - 99 g/L88 - 98.8 g/L[9][10][12]
Enzymatic Synthesis

This method uses isolated enzymes, primarily glucose oxidase (GOD) and catalase (CAT), to convert glucose to this compound.[5] This cell-free system avoids the complexities of microbial metabolism and can achieve near-quantitative yields.[17] The process mimics the fungal pathway but in a controlled reactor environment. Co-immobilization of GOD and CAT is a common strategy to improve efficiency and stability, as it reduces the distance between the enzymes and allows for the rapid decomposition of inhibitory hydrogen peroxide.[18][19]

Table 2: Performance of Enzymatic Synthesis

ParameterValueReference(s)
Enzyme System Glucose Oxidase & Catalase[5][18]
Glucose Concentration >25% (w/w)[17][20]
pH 5.0 - 7.0[20]
Temperature 35°C - 40°C[19][20]
Conversion Yield ~96% - 100%[17][19][20]
Reaction Time < 24 hours[20]

Chemical and Electrochemical Synthesis

While biological methods dominate, chemical and electrochemical routes offer alternative pathways for this compound production.

Catalytic Chemical Oxidation

This method involves the oxidation of glucose using molecular oxygen or other oxidants in the presence of a metal catalyst.[21] Supported noble metal catalysts, such as palladium (Pd) and gold (Au), are commonly used.[21][22] Bimetallic catalysts, like Pd-Bi on a carbon or alumina support, have shown high activity and selectivity.[23][24] The reaction is typically performed in an aqueous alkaline solution.[23]

Table 3: Conditions for Catalytic Chemical Oxidation

ParameterValueReference(s)
Catalyst Pd-Bi/Al₂O₃, Au/Al₂O₃, Pt/Pd/Bi on Carbon[21][23][24]
Oxidant O₂ or Air[22][23]
pH 8.0 - 11.0[23]
Temperature 20°C - 80°C[23]
Selectivity >90%[22]
Conversion 57% - 100%[22][24]
Electrochemical Synthesis

Electrochemical synthesis involves the direct oxidation of glucose at an anode.[6] This method can be paired with the reduction of glucose to sorbitol at the cathode, creating a "paired synthesis" process that produces two valuable chemicals simultaneously.[6] The process is influenced by electrode material, electrolyte composition, pH, temperature, and current density.[6]

Table 4: Conditions for Paired Electrochemical Synthesis

ParameterAnode (this compound)Cathode (Sorbitol)Reference(s)
Electrode Dimensionally Stable Anode (DSA)Lead (Pb) sheet[6]
Electrolyte 2% NaBr2.5% Na₂SO₄, 1.7-2.5% NaOH[6]
Glucose Conc. ~67%~67%[6]
Temperature 60°C60°C[6]
Current Density 50 mA/cm²50 mA/cm²[6]
Yield ~90%~90%[6]
Current Efficiency >80%>80%[6]

Experimental Protocols

Protocol for this compound Production by A. niger Fermentation

This protocol is a representative methodology based on submerged fermentation techniques.

1. Microorganism and Inoculum Preparation:

  • Use a high-yielding strain of Aspergillus niger.

  • Prepare a spore suspension from a 4-7 day old culture grown on a suitable agar medium.

  • Inoculate a vegetative seed medium with the spore suspension (e.g., 10⁶ conidia/mL) and incubate at 30°C for 15-24 hours to obtain pellet-like mycelia.[1]

2. Fermentation Medium:

  • Prepare the fermentation medium with the following composition (g/L): Glucose, 140.0; Peptone, 10.0; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.25; KCl, 0.5.[10]

  • Adjust the initial pH to 6.0 using NaOH or CaCO₃.[10]

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Fermentation Conditions:

  • Transfer the fermentation medium to a sterilized fermenter.

  • Inoculate the medium with the prepared seed culture (e.g., 2% v/v).[14]

  • Maintain the temperature at 30°C.[10]

  • Provide continuous aeration (e.g., 1 VVM - volume of air per volume of medium per minute) and agitation (e.g., 250 rpm) to ensure high dissolved oxygen levels.[15][20]

  • Control the pH between 5.5 and 6.5 during fermentation by the continuous addition of a neutralizer like NaOH or CaCO₃ slurry.[1][15]

  • The typical fermentation time is 7-12 days.[10][14]

4. Workflow Diagram:

Fermentation_Workflow Spore A. niger Spore Culture Seed Seed Culture Preparation (15-24h, 30°C) Spore->Seed Fermenter Submerged Fermentation (7-12 days, 30°C, pH 5.5-6.5) Seed->Fermenter Inoculation (2% v/v) Medium Medium Sterilization (121°C, 20 min) Medium->Fermenter Harvest Harvest & Mycelia Separation (Filtration/Centrifugation) Fermenter->Harvest Product Crude this compound Solution Harvest->Product

References

An Introductory Guide to the Various Industrial Applications of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This guide provides a comprehensive overview of gluconic acid, a versatile and biodegradable organic acid. Derived from the simple oxidation of glucose, its unique properties, particularly its exceptional ability to chelate metal ions, have led to its widespread use across diverse industrial sectors. This document details its applications in construction, agriculture, food and beverage, pharmaceuticals, and cleaning industries, presenting quantitative data, experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (C₆H₁₂O₇) is a mild, non-corrosive, and non-toxic carboxylic acid.[1] It is found naturally in fruits, honey, and wine.[2] In aqueous solutions, this compound exists in equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[1] Its salts, known as gluconates (e.g., sodium gluconate, calcium gluconate), are often used in industrial applications.[3]

The primary method for industrial production of this compound is through the microbial fermentation of glucose.[4][5] This process typically utilizes fungi, such as Aspergillus niger, or bacteria, like Gluconobacter oxydans, which possess enzymes that efficiently oxidize glucose to this compound.[4][6] The fermentation is an aerobic process where factors like pH, temperature, aeration, and glucose concentration are carefully controlled to maximize yield.[1][7]

cluster_0 Fermentation Process cluster_1 Biochemical Conversion cluster_2 Downstream Processing Glucose Glucose Substrate (e.g., 100-350 g/L) Fermenter Bioreactor (Aspergillus niger) Glucose->Fermenter Input Enzyme Glucose Oxidase (from A. niger) Fermenter->Enzyme Enzyme Production Air Aeration (High DO) Air->Fermenter Oxygen Supply Neutralizer Neutralizer (e.g., NaOH, CaCO3) Maintains pH 4.5-6.5 Neutralizer->Fermenter pH Control Lactone Glucono-δ-lactone + H₂O₂ Enzyme->Lactone Oxidation Hydrolysis Spontaneous Hydrolysis / Lactonase Lactone->Hydrolysis GluconicAcid This compound Hydrolysis->GluconicAcid Filtration Filtration / Centrifugation (Mycelia Removal) GluconicAcid->Filtration Purification Purification (e.g., Ion Exchange) Filtration->Purification FinalProduct Final Product (this compound / Gluconate Salts) Purification->FinalProduct

Caption: Microbial Production of this compound via Fermentation.

Core Mechanism: Chelation

The most significant property of this compound and its salts is their excellent chelating power, especially in alkaline solutions.[7] A chelating agent can form multiple bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex.[8] The gluconate anion possesses a six-carbon chain with multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, which can donate electrons to form coordinate bonds with divalent and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2] This action prevents the metal ions from precipitating or engaging in other undesirable chemical reactions.[9] This property surpasses that of many other chelating agents like EDTA and NTA in alkaline conditions.[7]

cluster_0 Initial State cluster_1 Chelation Process cluster_2 Final State MetalIon Free Metal Ions (e.g., Ca²⁺, Fe³⁺) Reactive & Prone to Precipitation Binding Binding Event Coordinate bonds form between metal ion and gluconate's -OH and -COO⁻ groups MetalIon->Binding Gluconate Gluconate Anion HOCH₂(CHOH)₄COO⁻ Gluconate->Binding Chelate Stable Metal-Gluconate Complex Water-soluble & Non-reactive Binding->Chelate Forms Outcome Prevents precipitation Prevents unwanted reactions Masks metal ion interference Chelate->Outcome Leads to

Caption: Mechanism of Metal Ion Chelation by Gluconate.

Industrial Applications

Construction Industry

In the construction sector, this compound and its salt, sodium gluconate, are widely used as high-performance concrete admixtures.[10] They function primarily as set retarders and water reducers (plasticizers).[11][12] By chelating calcium ions (Ca²⁺) in the cement paste, gluconate interferes with the nucleation and growth of hydration products, thereby delaying the setting time of the concrete.[13][14] This retardation is crucial for large-scale pours, long-distance transport, and construction in hot climates.[14][15] As a water reducer, it improves the workability (slump) of fresh concrete, allowing for a lower water-to-cement ratio, which in turn leads to higher compressive strength and enhanced durability in the hardened concrete.[10][12]

Data Presentation: Effect of this compound/Sodium Gluconate on Concrete Properties

Admixture (% by weight of cement)Effect on Setting TimeEffect on Workability (Slump)Effect on 28-Day Compressive StrengthReference
0.03% - 0.08% Sodium Gluconate (SG)Significant retardationIncreases initial slump and retentionStrength enhancement observed[16]
0.08% this compound (GA)Prolongs workability up to 120 minSlump retained for 120 min11% higher flexural strength than control[14]
0.1% GAProlongs workability up to 150 minSlump retained for over 120 minNo negative effect on mechanical properties[13][14]
0.12% SGInitial & final set times 5.0x & 4.5x longer-90-day strength increased by 13%[13][16]
0.15% SGSignificant delay--[12]
Agriculture

In agriculture, this compound serves as a highly effective and biodegradable chelating agent for delivering essential micronutrients to plants.[13][17] Micronutrients like zinc (Zn), iron (Fe), manganese (Mn), and copper (Cu) are often unavailable for plant uptake in certain soil conditions, such as high pH.[13] When chelated with gluconate, these metal ions are kept in a stable and soluble form, improving their mobility in the soil and availability at the root surface.[13][16] This leads to better absorption by the plant, correcting nutrient deficiencies and ultimately improving crop growth and yield.[8][16] Gluconate-based fertilizers are considered an environmentally friendly alternative to synthetic chelating agents like EDTA.[13]

Data Presentation: Effect of Gluconate Chelates on Crop Yield

CropTreatmentYield ( kg/ha )% Increase over ControlKey FindingReference
Bt-CottonControl1498.14--[8]
Bt-CottonZn Gluconate2709.6780.8%Highest yield, significantly superior to control[8]
Bt-CottonZn EDTA2515.9567.9%On par with Zn Gluconate[8]
Bt-CottonFe Gluconate2323.9355.1%Significant increase over control[8]
Maize100% Recommended Dose of Fertilizer (RDF)7649.8-Highest yield[18]
Maize75% RDF + 25% Gluconate/Lactate Formulation7254.3-Comparable yield to 100% RDF with reduced fertilizer[18]
Food and Beverage Industry

This compound (E574) and its derivatives are widely used in the food industry due to their GRAS (Generally Recognized as Safe) status.[6]

  • Acidity Regulator: It imparts a mild, refreshing tartness and is used to adjust the pH in beverages, dairy products, and desserts.[6][19]

  • Leavening Agent: In baking, glucono-delta-lactone (GDL) hydrolyzes to this compound, which then reacts with baking soda to produce carbon dioxide, causing dough to rise.[19]

  • Chelating Agent: It sequesters metal ions that can cause undesirable changes in color, flavor, and texture, thereby acting as a stabilizer and preservative.[6][19] In dairy products, it can prevent the formation of milkstone.[19]

  • Curing Agent: GDL is used as a curing and pickling agent for meats and sausages.[6]

Pharmaceutical Industry

In pharmaceuticals, gluconate is primarily used as a biologically neutral carrier for mineral supplements.[2] Salts like calcium gluconate, ferrous gluconate, and zinc gluconate are used to treat deficiencies of these essential minerals, as the gluconate form enhances their bioavailability.[17][20] Calcium gluconate is also used intravenously to treat hypocalcemia and as a gel to treat hydrofluoric acid burns.[2] Furthermore, its chelating properties are valuable for stabilizing drug formulations by sequestering metal ions that could catalyze the degradation of active pharmaceutical ingredients (APIs).[8][21]

Cleaning and Water Treatment

The strong chelating power of this compound and sodium gluconate makes them excellent components in industrial and household cleaning products.[7][22] They are particularly effective in alkaline solutions for dissolving mineral deposits, rust, and scale from metal surfaces and glass bottles.[2][6] In water treatment, gluconates are used to sequester hard water ions (Ca²⁺, Mg²⁺), preventing scale buildup in pipes, boilers, and cooling systems.[8][22] Their biodegradability makes them an environmentally friendly choice compared to phosphate-based agents.[3][8]

Experimental Protocols

Production of this compound by Submerged Fermentation

This protocol describes a typical lab-scale batch fermentation process for producing this compound using Aspergillus niger.

1. Media Preparation:

  • Prepare the fermentation medium with the following composition (per liter): 140 g Glucose, 3.0 g NaNO₃, 3.0 g Yeast Extract, 1.0 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O.[2]

  • Adjust the initial pH of the medium to 6.0 using NaOH or HCl.[2]

  • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.[2]

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.[23]

2. Inoculum Preparation:

  • Prepare a spore suspension of a high-yield Aspergillus niger strain in sterile distilled water containing a surfactant (e.g., 0.1% Tween 80).

  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

3. Fermentation:

  • Inoculate each sterilized flask with 2% (v/v) of the prepared spore suspension.[1]

  • Incubate the flasks in an orbital shaker at 30°C with agitation at 200-220 rpm to ensure adequate aeration.[2][24]

  • The fermentation is typically run for 7 days.[2] During the process, the pH will drop due to acid production; it can be periodically adjusted with a sterile CaCO₃ slurry (15%) if controlled pH is desired.[23]

4. Analysis:

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).

  • Separate the fungal biomass from the broth by filtration. Determine the biomass dry weight by drying the mycelia at 80°C to a constant weight.[2]

  • Analyze the filtrate for this compound concentration using titration with a standard NaOH solution or by High-Performance Liquid Chromatography (HPLC).[2]

  • Measure residual glucose concentration to calculate the conversion yield.[23]

start Start prep Prepare Concrete Mixes: 1. Control (No Admixture) 2. Test (with this compound) start->prep slump Perform Slump Test (ASTM C143) Measure initial slump and at 30, 60, 90, 120 min intervals prep->slump setting Determine Setting Time (ASTM C403) Measure penetration resistance over time to find initial and final set prep->setting cast Cast Concrete Specimens Cubes (for compressive strength) Beams (for flexural strength) prep->cast analyze Analyze Data Compare slump retention, setting times, and strength results between Control and Test mixes slump->analyze setting->analyze cure Cure Specimens (e.g., 28 days in a moist environment) cast->cure strength Perform Strength Tests Compressive (ASTM C39) Flexural (ASTM C78) cure->strength strength->analyze end End analyze->end

Caption: Experimental Workflow for Evaluating Concrete Admixtures.
Evaluation of this compound as a Concrete Setting Retarder

This protocol outlines the standard procedure for assessing the performance of this compound as a concrete admixture.[14][25]

1. Materials and Mix Design:

  • Define a standard concrete mix design (e.g., M35 grade) specifying the quantities of cement, fine aggregate, coarse aggregate, and water per IS 10262:2019 or relevant ASTM standards.[14]

  • Prepare at least two batches: a control mix (without admixture) and a test mix containing a specific dosage of this compound (e.g., 0.08% by weight of cement).[14]

2. Mixing Procedure:

  • Mix the concrete components in a standard mixer. The this compound (if liquid) is typically added with the mixing water.[25]

  • Follow a standardized mixing sequence and time (e.g., mix for 2 min, rest for 2 min, mix for 1 min).[25]

3. Testing Fresh Concrete:

  • Workability (Slump Retention): Immediately after mixing, perform a slump test (ASTM C143).[4] Repeat the slump test at set intervals (e.g., 30, 60, 90, and 120 minutes) to measure the loss of workability over time.[14]

  • Setting Time: Use the penetration resistance test (ASTM C403) on mortar sieved from the concrete mix.[25] Monitor the force required to penetrate the mortar with standard needles over time to determine the initial and final setting times.[26]

4. Testing Hardened Concrete:

  • Cast concrete specimens (e.g., 150x150x150 mm cubes for compressive strength) from both the control and test batches.[27]

  • Cure the specimens under standard conditions (e.g., in a water bath or fog room) for specified durations (e.g., 7, 14, and 28 days).[27]

  • At each test age, determine the compressive strength of the cubes according to ASTM C39.[28]

5. Data Analysis:

  • Compare the slump retention curves of the control and test mixes to quantify the improvement in workability time.

  • Calculate the delay in initial and final setting times caused by the this compound.

  • Compare the compressive strength development of the control and test concretes to ensure the retarder does not adversely affect long-term strength.[14]

Determination of Metal Ion Chelation Capacity

This protocol provides a general method for quantifying the ability of this compound to chelate metal ions, adapted from spectrophotometric assays.[6]

1. Reagent Preparation:

  • Prepare a standard solution of the metal ion of interest (e.g., 2 mM FeCl₂).[6]

  • Prepare a solution of a colorimetric indicator that complexes with the free metal ion (e.g., 5 mM Ferrozine, which forms a colored complex with Fe²⁺).[6]

  • Prepare a series of this compound solutions of known concentrations.

  • Prepare a buffer solution to maintain a constant pH (e.g., acetate buffer, pH 5.6).

2. Assay Procedure:

  • In a series of test tubes, add a fixed volume of the metal ion solution (e.g., 0.05 mL of 2 mM FeCl₂).[6]

  • Add increasing volumes of the this compound solutions to the test tubes.

  • Allow the this compound to react and chelate the metal ions for a set period (e.g., 10 minutes).

  • Add the colorimetric indicator (e.g., 0.2 mL of 5 mM Ferrozine) to each tube. The indicator will react with any unchelated metal ions.[6]

  • Allow the color to develop for a specified time (e.g., 10 minutes).

3. Measurement and Calculation:

  • Measure the absorbance of each solution at the specific wavelength for the metal-indicator complex (e.g., 562 nm for the Fe²⁺-Ferrozine complex) using a spectrophotometer.[6]

  • Prepare a control sample containing the metal ion and indicator but no this compound (representing 0% chelation).

  • The chelating ability is calculated as a percentage using the formula:

    • % Chelation = [(A_control - A_sample) / A_control] x 100
    • Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.[29]

  • The results can be used to determine the IC₅₀ value, which is the concentration of this compound required to chelate 50% of the metal ions.[6]

Assessment of Gluconate Chelate on Plant Nutrient Uptake and Yield

This protocol describes a field experiment to evaluate the efficacy of a gluconate-chelated micronutrient fertilizer.[8][30]

1. Experimental Design:

  • Lay out the experiment in a randomized block design with multiple treatments and replications (e.g., 16 treatments, replicated twice).[8][30]

  • Treatments should include: a control (no micronutrient application), a treatment with a standard micronutrient salt (e.g., zinc sulfate), a treatment with a synthetic chelate (e.g., Zn-EDTA), and the test treatment (e.g., Zn-Gluconate).[8]

2. Crop Management:

  • Grow a selected crop (e.g., Bt-Cotton) following standard agronomic practices for the region, including the application of a recommended dose of NPK fertilizers.[30]

  • Apply the micronutrient treatments as foliar sprays at critical growth stages, such as flowering (e.g., 55 days after sowing) and boll development (e.g., 75 days after sowing).[15]

3. Data Collection:

  • Nutrient Uptake: To measure the rate of absorption, collect leaf samples at set intervals after foliar spraying (e.g., 3, 6, 12, 24, and 48 hours).[11] Analyze the leaf tissue for the concentration of the applied micronutrient using atomic absorption spectroscopy or ICP-OES.

  • Growth Parameters: At various growth stages, measure plant height and dry matter accumulation.[11]

  • Yield Attributes: At harvest, record key yield components, such as the number of bolls per plant, boll weight, and the final seed cotton yield ( kg/ha ).[8][15]

4. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.[8][11]

  • Compare the performance of the gluconate chelate against the control and other forms of the micronutrient.

cluster_0 Mechanism in Plant/Soil cluster_1 Expected Outcomes start Start problem Soil Micronutrient Deficiency Identified (e.g., Low Zinc) start->problem formulate Formulate Fertilizer (Gluconate-Chelated Micronutrient) problem->formulate apply Apply to Crop (Foliar or Soil Application) formulate->apply solubility Gluconate maintains micronutrient solubility and availability apply->solubility uptake Enhanced uptake by plant roots/leaves solubility->uptake translocation Improved translocation within the plant uptake->translocation growth Improved Plant Growth (Height, Biomass) translocation->growth yield Increased Crop Yield & Quality growth->yield end End yield->end

Caption: Logical Flow of Gluconate Application in Agriculture.

Data on Fermentation Yield

The efficiency of this compound production is highly dependent on the microbial strain and fermentation conditions. Optimization of parameters is key to achieving high yields for industrial-scale production.

Data Presentation: this compound Production Yields via Fermentation

MicroorganismSubstrate (Concentration)Key ConditionsYield (g/L)Glucose ConversionReference
Aspergillus nigerGlucose (14% w/v)30°C, pH 6.0, 7 days58.46-[2]
Aspergillus nigerGlucose (10% w/v)pH 6.510.00>50%[22]
Aspergillus nigerCorn Stover Hydrolysate-76.6794.91%[22]
Aspergillus niger NCIM 530Golden Syrup (10% glucose)28°C, pH 5.5, 44 hours85.286.97%[23]
A. niger ORS-4.410Glucose (12%)Inoculum 2% of 4-7 day spores78.04-[1]
Aureobasidium pullulans-Continuous fermentation37578% product recovery[7]

References

understanding the molecular structure and functional groups of gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure and functional groups of gluconic acid, a versatile organic compound with significant applications in the pharmaceutical, food, and industrial sectors. This document outlines its chemical characteristics, physicochemical properties, and the analytical methodologies used for its characterization, offering valuable insights for professionals in research and development.

Molecular Structure and Functional Groups

This compound is a mild organic acid and a derivative of glucose.[1][2][3] Its chemical identity is rooted in its unique molecular architecture.

Chemical Formula: C₆H₁₂O₇[1][2][4]

Condensed Structural Formula: HOCH₂(CHOH)₄COOH[3][4]

The structure of this compound consists of a six-carbon backbone.[1][3] Five of these carbon atoms are each bonded to a hydroxyl (-OH) group, while the sixth carbon is part of a carboxylic acid (-COOH) group.[1][3] This arrangement makes this compound a polyhydroxy carboxylic acid.[5] The presence of multiple hydroxyl groups and a carboxylic acid group dictates its chemical behavior and physical properties.

The key functional groups present in this compound are:

  • Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic nature of the molecule.[2] It can deprotonate to form the gluconate anion, which is prevalent at neutral pH.[3][6]

  • Hydroxyl Groups (-OH): The five hydroxyl groups make the molecule highly polar and capable of forming numerous hydrogen bonds, which significantly influences its solubility in water.[2][7]

In aqueous solutions, this compound exists in equilibrium with its cyclic esters, glucono-delta-lactone and glucono-gamma-lactone.[3][8][9]

Physicochemical Properties

The distinct functional groups of this compound give rise to its specific physicochemical properties, which are summarized in the table below.

PropertyValueReferences
Molecular Weight 196.16 g/mol [3][4][6]
Melting Point 131 °C (268 °F; 404 K)[1][10]
Acidity (pKa) 3.6 - 3.86[1][4][9][10]
Solubility in Water 316 g/L at 25°C; Highly soluble[1][2][8]
Appearance White, crystalline powder (anhydrous); Colorless to light yellow, clear, syrupy liquid (aqueous solution)[1][4][7]
Density 1.23 g/cm³[1][8]

Experimental Protocols for Characterization

The analysis and characterization of this compound are crucial for quality control and research purposes. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

  • Principle: This method separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[11] For this compound, which is highly hydrophilic, reversed-phase or mixed-mode chromatography is often employed.[11][12]

  • Methodology:

    • Column: A polymer-based reversed-phase column (e.g., RSpak DE-613) or a mixed-mode column (e.g., Amaze TH) can be used.[11][12]

    • Mobile Phase: An acidic eluent, such as a dilute solution of perchloric acid (e.g., 2 mM), is used to suppress the dissociation of the carboxyl group, making the molecule more hydrophobic and easier to retain on a reversed-phase column.[11] For mixed-mode chromatography, a mobile phase of acetonitrile and water with a buffer can be used.[12]

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is a sensitive method for detecting this compound, especially in complex matrices like wine.[13] Other common detectors include Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS).[12]

    • Sample Preparation: Samples are typically diluted with the mobile phase and filtered through a 0.45 µm filter before injection.[13]

Titration

Titration is a classic analytical method to determine the concentration of this compound.

  • Principle: This method involves the neutralization of the acidic this compound with a standard basic solution. The endpoint of the reaction is detected using a pH indicator or a pH electrode.[14][15]

  • Methodology:

    • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used as the titrant.[15] For non-aqueous titrations, perchloric acid in glacial acetic acid can be used to determine gluconate content.[14]

    • Indicator: Phenolphthalein is a suitable indicator for the titration of this compound with a strong base, as the endpoint pH is in its transition range.[15] Alternatively, a pH electrode can be used for potentiometric titration to determine the equivalence point.[16]

    • Procedure: A known volume of the this compound solution is placed in a flask. A few drops of the indicator are added. The titrant is slowly added from a burette with constant stirring until the indicator changes color, signaling the endpoint. The volume of the titrant used is then recorded to calculate the concentration of this compound.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • Principle: This technique exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency waves in a magnetic field, the nuclei generate a spectrum that provides information about the chemical environment of each atom in the molecule.

  • Methodology:

    • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or water (H₂O) with a D₂O lock.[10][17]

    • Data Acquisition: ¹H NMR and ¹³C NMR spectra are typically acquired.[10] ¹H NMR provides information about the protons, while ¹³C NMR details the carbon skeleton.

    • Spectral Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra are analyzed to confirm the presence of the carboxylic acid proton, the protons on the carbon chain, and the protons of the hydroxyl groups, thus confirming the structure of this compound.[10][18]

Visualization of Molecular Structure

The following diagram illustrates the logical relationship between the core structure of this compound and its primary functional groups.

Gluconic_Acid_Structure cluster_backbone Six-Carbon Backbone cluster_functional_groups Functional Groups C1 C1 C2 C2 Carboxyl Carboxylic Acid (-COOH) C1->Carboxyl C3 C3 Hydroxyls Five Hydroxyl Groups (-OH) C2->Hydroxyls C4 C4 C3->Hydroxyls C5 C5 C4->Hydroxyls C6 C6 C5->Hydroxyls C6->Hydroxyls

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Gluconate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the core physical and chemical characteristics of several pharmaceutically relevant gluconate salts. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of key processes and workflows.

Introduction to Gluconate Salts

Gluconate is the salt form of gluconic acid, a mild organic acid derived from the oxidation of glucose.[1] Gluconate salts are widely utilized in the pharmaceutical industry as excipients, active pharmaceutical ingredients (APIs), and chelating agents.[2][3] Their popularity stems from their excellent solubility, high bioavailability of the associated cation, and favorable safety profile.[3][4] The gluconate anion's structure, with its multiple hydroxyl groups and a terminal carboxylate group, allows it to form stable, water-soluble complexes with various metal ions, a property known as chelation.[5][6] This chelating ability is crucial for stabilizing formulations by sequestering metal ions that could otherwise catalyze degradation reactions.[2]

This guide will delve into the specific physical and chemical properties of key gluconate salts, including those of sodium, calcium, potassium, magnesium, zinc, and iron.

Physical Characteristics of Gluconate Salts

The physical properties of gluconate salts are critical for formulation development, influencing aspects such as dissolution rate, stability, and manufacturability. Key characteristics include appearance, solubility, melting point, and hygroscopicity.

General Appearance

Gluconate salts are typically white to off-white, crystalline or granular powders.[1][7] They are generally odorless, though ferrous gluconate may have a faint odor of burnt sugar.[8]

Solubility

The solubility of gluconate salts is a key determinant of their utility in liquid dosage forms and their bioavailability. Generally, they are highly soluble in water and sparingly soluble in organic solvents like ethanol.[1][9]

Table 1: Solubility of Various Gluconate Salts

Gluconate SaltSolventTemperature (°C)Solubility ( g/100 mL)References
Sodium Gluconate Water2559[9]
Ethanol25Sparingly soluble[9]
Calcium Gluconate Water253.3 - 3.5[7]
Boiling Water100~20[7]
Ethanol-Insoluble[7]
Potassium Gluconate Water20>90[10]
Glycerin-Freely soluble[11]
Ethanol-Slightly soluble[11]
Magnesium Gluconate Water2516 (as dihydrate)[12]
Water200.96[4]
Ethanol-Slightly soluble[13]
Zinc Gluconate Water2555 - 65[5]
Methanol2510 - 15[5]
Ethanol255 - 8[5]
Ferrous Gluconate Water208.5[8]
Boiling Water100~77[14]
Ethanol-Poorly soluble[8]
Melting Point and Thermal Stability

The thermal behavior of gluconate salts is important for understanding their stability during manufacturing processes that involve heat, such as drying and melt granulation.

Table 2: Melting Point and Decomposition Data for Gluconate Salts

Gluconate SaltMelting Point (°C)Decomposition Onset/Range (°C)AtmosphereReferences
Sodium Gluconate 234 (DSC Peak)< 200 (TGA)Air[2]
Calcium Gluconate 178165 - 600 (TGA)Air[2][15]
Potassium Gluconate 183 (dec.)>200-[10]
Magnesium Gluconate 169.90 (DSC Peak)~165 (TGA)Nitrogen[16]
Zinc Gluconate 172 - 175--[17]
Ferrous Gluconate 188 (dec.)--[8]

dec. = decomposes

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the physical and chemical stability of pharmaceutical powders.[18] While many gluconate salts are described as slightly hygroscopic, quantitative data is often lacking in readily available literature.[17] The hygroscopicity of a material is typically categorized based on the percentage of weight gain after storage at a specific relative humidity and temperature for a defined period.[19]

Chemical Characteristics of Gluconate Salts

The chemical properties of gluconate salts, particularly their ability to form complexes with metal ions, are fundamental to their function in pharmaceutical formulations.

Chelation and Complexation

The most prominent chemical characteristic of the gluconate anion is its ability to act as a chelating agent, forming stable complexes with di- and trivalent metal ions.[6] This is due to the presence of multiple hydroxyl groups and a carboxylate group that can coordinate with a metal ion, forming a ring-like structure.[5] This sequestration of metal ions is vital for preventing oxidative degradation of APIs and other excipients.[2]

The stability of these metal-gluconate complexes can be quantified by their stability constants (log β). Higher values indicate a more stable complex.

Table 3: Stability Constants (log β) of Selected Metal-Gluconate Complexes

Metal IonComplex Stoichiometry (M:Gl)pHlog βReferences
Cd(II)1:1713-20 (range for M²⁺)[1]
Ce(III)1:17-[1]
Co(II)1:1713-20 (range for M²⁺)[1]
Eu(III)1:1724-38 (range for M³⁺)[1]
Fe(II)---[1]
Fe(III)1:1724-38 (range for M³⁺)[1]
Ho(III)2:113.349.8[1]
U(VI)1:1719.9[1]
Th(IV)1:1 (Th(GD₃)²⁺)2.0-4.61.04 (log β(D)₁₀₁(-₁))[3]
Th(IV)1:1 (Th(GD₂)⁺)2.0-4.6-1.31 (log β(D)₁₀₁(-₂))[3]

Note: The stability constants can be highly dependent on the experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

This section provides detailed methodologies for determining the key physical and chemical characteristics of gluconate salts, based on standard pharmacopeial methods and common analytical practices.

Determination of Solubility

The equilibrium solubility of a gluconate salt can be determined using the shake-flask method.[20][21]

Methodology:

  • Preparation: Add an excess amount of the gluconate salt to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: Quantify the concentration of the gluconate salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific titration method.

  • Calculation: Express the solubility as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Determination of Water Content (Karl Fischer Titration)

The water content of gluconate salts can be accurately determined by Karl Fischer titration, as described in USP <921> Method I.[6][7][10][22]

Methodology:

  • Apparatus: Use a calibrated Karl Fischer titrator with a suitable titration vessel that excludes atmospheric moisture.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., sodium tartrate dihydrate or purified water).

  • Sample Preparation: Accurately weigh a suitable amount of the gluconate salt and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed and the water equivalence factor of the reagent.

Determination of Loss on Drying

The Loss on Drying (LOD) is determined by measuring the percentage of weight lost by a sample when dried under specified conditions, as outlined in Ph. Eur. 2.2.32 and USP <731>.[5][17][23][24]

Methodology:

  • Preparation: Place a accurately weighed quantity of the gluconate salt in a tared weighing bottle that has been previously dried under the same conditions to be used for the sample.

  • Drying: Dry the sample at the temperature and for the time specified in the monograph (e.g., in an oven at 105 °C for a specified period or until a constant weight is achieved).

  • Cooling and Weighing: After drying, cool the weighing bottle in a desiccator to room temperature and weigh it.

  • Calculation: Calculate the percentage loss in weight.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and phase transitions of gluconate salts.[25][26][27]

TGA Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the gluconate salt into a tared TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Data Collection: Record the sample weight as a function of temperature.

  • Interpretation: Analyze the resulting thermogram to identify the temperatures at which weight loss occurs, indicating decomposition or desolvation.

DSC Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the gluconate salt into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min).

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Interpretation: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

Assay and Impurity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the assay of gluconate salts and the determination of related substances.[4][11][16][28][29][30]

General HPLC Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID), UV detector at low wavelength, or Charged Aerosol Detector (CAD)).

  • Column: A column suitable for the separation of organic acids and their salts, such as a ligand-exchange column (e.g., with a calcium or hydrogen form stationary phase) or a reversed-phase C18 column with an ion-pair reagent in the mobile phase.

  • Mobile Phase: Typically an aqueous mobile phase, such as dilute sulfuric acid or a buffered solution.

  • Sample Preparation: Accurately weigh the gluconate salt sample and dissolve it in the mobile phase or a suitable solvent. Filter the solution before injection.

  • Analysis: Inject the sample and a standard solution of the corresponding gluconate salt onto the HPLC system and record the chromatograms.

  • Quantification: Calculate the content of the gluconate salt in the sample by comparing the peak area with that of the standard.

Visualizations

Chelation of a Metal Ion by Gluconate

The following diagram illustrates the chelation of a divalent metal ion (M²⁺) by two gluconate anions. The coordination involves the carboxylate group and hydroxyl groups of the gluconate molecules.

Chelation cluster_gluconate1 Gluconate 1 cluster_gluconate2 Gluconate 2 G1 COO⁻ M M²⁺ G1->M Coordination Bond OH1_1 OH OH1_1->M OH1_2 OH G2 COO⁻ G2->M Coordination Bond OH2_1 OH OH2_1->M OH2_2 OH

Caption: Chelation of a metal ion by two gluconate molecules.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in determining the solubility of a gluconate salt.

Solubility_Workflow start Start excess_solid Add excess gluconate salt to solvent start->excess_solid equilibrate Equilibrate at constant temperature (e.g., 24-48h) excess_solid->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze filtrate (e.g., by HPLC) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining gluconate salt solubility.

Gluconate Metabolism via the Pentose Phosphate Pathway

Gluconate can be metabolized in the body by entering the pentose phosphate pathway (PPP). This pathway is crucial for generating NADPH and the precursors for nucleotide synthesis.[1][3][12]

Gluconate_Metabolism Gluconate Gluconate Gluconokinase Gluconokinase (ATP -> ADP) Gluconate->Gluconokinase P6G 6-Phosphogluconate Gluconokinase->P6G G6PDH 6-Phosphogluconate Dehydrogenase (NADP⁺ -> NADPH) P6G->G6PDH Ru5P Ribulose-5-Phosphate G6PDH->Ru5P PPP Pentose Phosphate Pathway (Nucleotide Synthesis, etc.) Ru5P->PPP

Caption: Metabolic pathway of gluconate via the pentose phosphate pathway.

Conclusion

Gluconate salts are a versatile and widely used class of compounds in the pharmaceutical industry. Their favorable physical and chemical properties, particularly their solubility and chelating ability, make them invaluable as both active ingredients and excipients. A thorough understanding of their characteristics, as outlined in this guide, is essential for the successful development of safe, stable, and effective pharmaceutical products. The provided data and experimental protocols serve as a foundational resource for researchers and drug development professionals working with these important substances.

References

The Environmental Profile of Gluconic Acid: A Technical Overview of its Ecological Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ecological impact and biodegradability of gluconic acid, a widely used organic acid in various industries, including pharmaceuticals. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the biochemical pathways and assessment workflows to support environmental risk assessments and sustainable product development.

Executive Summary

This compound is a naturally occurring substance and an intermediate in carbohydrate metabolism.[1] It is characterized by low toxicity to aquatic organisms and is readily biodegradable, indicating a minimal environmental footprint.[2][3] Its favorable ecological profile is supported by extensive testing following internationally recognized guidelines. When used in applications such as a sequestering agent in the construction industry, it forms insoluble complexes, further limiting its environmental mobility.[1]

Quantitative Ecotoxicological and Biodegradability Data

The following table summarizes the key quantitative data regarding the ecotoxicity and biodegradability of this compound and its salts. The data is primarily derived from studies conducted on sodium gluconate, which is considered a suitable analogue for assessing the environmental effects of the gluconate anion.[1][4]

ParameterTest OrganismEndpointResult (mg/L)Test GuidelineReference
Aquatic Toxicity (Acute)
FishOryzias latipes (Japanese Ricefish)96-hour LC50> 100OECD 203[4][5]
InvertebratesDaphnia magna48-hour EC50> 1,000OECD 202[4][6]
AlgaeScenedesmus subspicatus72-hour EC50> 100 (based on biomass inhibition)OECD 201[4]
AlgaeSelenastrum capricornutum72-hour NOEC560 (based on growth rate)OECD 201[4]
Ready Biodegradability Mixed microbial culture% Degradation> 60% in 28 days (readily biodegradable)OECD 301F[7]
Bioaccumulation Potential -Log Kow-1.86 (Calculated)-[7]

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration. Log Kow: Octanol-water partition coefficient, an indicator of bioaccumulation potential. A low value suggests low bioaccumulation potential.

Experimental Protocols

The data presented above is based on standardized and internationally recognized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key cited experiments.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum.[8][9]

  • Principle: A known volume of a mineral medium containing the test substance (e.g., this compound) as the sole source of organic carbon is inoculated with a mixed population of microorganisms (typically activated sludge from a domestic wastewater treatment plant) in a closed respirometer.[3][8] The consumption of oxygen is measured over a 28-day period.[3][8]

  • Test Conditions:

    • Test Substance Concentration: Typically 100 mg/L.[8][10]

    • Inoculum: Activated sludge from a domestic wastewater treatment plant.[11]

    • Temperature: Maintained at a constant 22 ± 2°C.[10]

    • Duration: 28 days.[3][8]

    • Controls: Blank controls with only inoculum are run in parallel to determine the background oxygen consumption. A reference substance (e.g., sodium benzoate) is also tested to verify the activity of the inoculum.[12]

  • Data Analysis: The amount of oxygen consumed by the microbial population in the presence of the test substance is corrected for the oxygen uptake in the blank control.[8] The result is expressed as a percentage of the theoretical oxygen demand (ThOD).[3][8] A substance is considered readily biodegradable if it reaches a biodegradation level of ≥60% of the ThOD within a 10-day window during the 28-day test period.[3][9]

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.[13][14]

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[4][14] Mortalities are recorded at 24, 48, 72, and 96 hours.[4][14]

  • Test Conditions:

    • Test Organism: A recommended fish species, such as Oryzias latipes (Japanese Ricefish).[5]

    • Test Concentrations: A geometric series of at least five concentrations of the test substance.[4]

    • Number of Animals: At least seven fish per test concentration and for the controls.[4]

    • Duration: 96 hours.[4][14]

    • Controls: A control group of fish is maintained in water without the test substance.

  • Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated for each observation period.[15]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.[7]

  • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to the test substance for 48 hours.[1][16] The number of immobilized daphnids is recorded at 24 and 48 hours.[1][16]

  • Test Conditions:

    • Test Organism: Daphnia magna.[1]

    • Test Concentrations: At least five concentrations of the test substance.[16]

    • Number of Animals: At least 20 daphnids per concentration, divided into four replicates.[16]

    • Duration: 48 hours.[1][16]

    • Controls: A control group of daphnids is maintained in water without the test substance.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined at 48 hours.[16]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.[17][18]

  • Principle: Exponentially growing cultures of a selected species of green algae (e.g., Scenedesmus subspicatus or Selenastrum capricornutum) are exposed to various concentrations of the test substance over a 72-hour period.[19][20] The inhibition of growth is measured in comparison to control cultures.[19]

  • Test Conditions:

    • Test Organism: A recommended species of freshwater algae.[20]

    • Test Concentrations: At least five concentrations of the test substance, with three replicates per concentration.[19]

    • Duration: 72 hours.[19][20]

    • Controls: Control cultures with no test substance are run in parallel.

  • Data Analysis: The concentration that causes a 50% reduction in algal growth (EC50) and the No Observed Effect Concentration (NOEC) are determined by comparing the growth in the test cultures to the controls.[2]

Signaling Pathways and Experimental Workflows

Biodegradation Pathway of this compound

This compound is readily metabolized by a wide range of microorganisms in the environment.[21] The initial step in its degradation typically involves its entry into central metabolic pathways, such as the pentose phosphate pathway.[19][22] This ultimately leads to its complete mineralization to carbon dioxide and water.

Biodegradation_Pathway cluster_extracellular Extracellular Environment cluster_cell Microbial Cell This compound This compound Transport Transport This compound->Transport Gluconate-6-Phosphate Gluconate-6-Phosphate Transport->Gluconate-6-Phosphate Phosphorylation Pentose Phosphate Pathway Pentose Phosphate Pathway Gluconate-6-Phosphate->Pentose Phosphate Pathway Central Metabolism Central Metabolism Pentose Phosphate Pathway->Central Metabolism CO2_H2O CO2 + H2O (Mineralization) Central Metabolism->CO2_H2O

Caption: Simplified microbial degradation pathway of this compound.

Experimental Workflow for Ecological Risk Assessment

The ecological risk assessment of a substance like this compound follows a structured workflow, integrating data from various standardized tests.

Ecological_Risk_Assessment_Workflow cluster_data_generation Data Generation cluster_assessment Assessment Physicochemical_Properties Physicochemical Properties (e.g., Log Kow) Hazard_Identification Hazard Identification Physicochemical_Properties->Hazard_Identification Biodegradability_Testing Ready Biodegradability (OECD 301F) Exposure_Assessment Exposure Assessment Biodegradability_Testing->Exposure_Assessment Ecotoxicity_Testing Aquatic Ecotoxicity (OECD 201, 202, 203) Ecotoxicity_Testing->Hazard_Identification Risk_Characterization Risk Characterization Hazard_Identification->Risk_Characterization Exposure_Assessment->Risk_Characterization

Caption: Conceptual workflow for the ecological risk assessment of this compound.

Conclusion

The available data consistently demonstrates that this compound has a low potential for adverse ecological impacts. It is not significantly toxic to aquatic organisms at environmentally relevant concentrations and is readily biodegradable, preventing its persistence in the environment. The low calculated octanol-water partition coefficient further suggests a negligible risk of bioaccumulation. These characteristics, substantiated by standardized testing protocols, position this compound as an environmentally compatible substance for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Gluconic Acid Production via Aspergillus niger Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and chemical industries due to their chelating, acidifying, and taste-enhancing properties. Microbial fermentation, particularly using the filamentous fungus Aspergillus niger, is the primary method for its industrial production. This document provides a detailed protocol for the production of this compound using A. niger, covering strain maintenance, inoculum preparation, fermentation, and downstream processing.

Biochemical Pathway of this compound Production

The conversion of glucose to this compound in Aspergillus niger is a two-step enzymatic process. Initially, the enzyme glucose oxidase (GOX), encoded by the goxC gene, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with the concomitant production of hydrogen peroxide. Subsequently, the lactone is hydrolyzed to this compound by the enzyme lactonase. The overall reaction is highly efficient and aerobic.

G Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone + H₂O₂ Glucose->Gluconolactone Glucose Oxidase (GOX) Gluconic_Acid This compound Gluconolactone->Gluconic_Acid Lactonase

Caption: Enzymatic conversion of glucose to this compound in Aspergillus niger.

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for this compound production in a laboratory setting using submerged fermentation.

Strain Maintenance and Inoculum Preparation

1.1. Strain Maintenance:

  • Strain: Aspergillus niger (e.g., NCIM 530 or other high-yielding strains).

  • Medium: Potato Dextrose Agar (PDA) slants.

  • Procedure:

    • Prepare PDA slants in test tubes.

    • Inoculate the slants with A. niger spores.

    • Incubate at 30°C for 4-7 days until sporulation is observed.

    • Store the fully sporulated slants at 4°C and subculture every 15 days to maintain viability.[1][2]

1.2. Spore Suspension Preparation:

  • Materials: Sterile 50 mM sodium phosphate buffer (pH 6.8) with 0.1% Tween 80.

  • Procedure:

    • Harvest spores from a 4-7 day old PDA slant by adding 5 mL of the sterile phosphate buffer containing Tween 80.

    • Gently scrape the surface with a sterile inoculation loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer and adjust to 10^8 - 10^10 spores/mL.[1]

1.3. Seed Culture Preparation:

  • Medium (Spore Germination Medium):

    • Glucose: 5% (w/v)

    • Di-ammonium phosphate: 0.2% (w/v)

    • MgSO₄·7H₂O: 0.25% (w/v)

    • KH₂PO₄: 0.1% (w/v)

    • pH: 5.5[1]

  • Procedure:

    • Prepare the spore germination medium in Erlenmeyer flasks.

    • Inoculate with the prepared spore suspension to a final concentration of 10^6 conidia/mL.[3]

    • Incubate at 30°C on a rotary shaker at 200-250 rpm for 15-24 hours to obtain pellet-like mycelia.[1][3]

Submerged Fermentation

2.1. Fermentation Medium: Several media compositions have been reported for efficient this compound production. A commonly used medium is a modified Czapek Dox Broth.

ComponentConcentration (g/L)Reference
Glucose100.0 - 150.0[4]
NaNO₃3.0[4]
Yeast Extract3.0[4]
KH₂PO₄1.0[4]
MgSO₄·7H₂O0.5[4]
KCl0.5[4]
FeSO₄·7H₂O0.01[4]
  • pH: Adjust to 6.0 before sterilization.

2.2. Fermentation Procedure:

  • Prepare the fermentation medium in a sterilized fermenter or Erlenmeyer flasks.

  • Inoculate the production medium with the seed culture (2-10% v/v).[5][6]

  • Maintain the following fermentation parameters:

    • Temperature: 30°C[4][7]

    • pH: Maintain at 5.5 - 6.5 by adding sterile NaOH or CaCO₃.[7][8]

    • Agitation: 200 - 250 rpm.[1][6]

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).[6]

  • The fermentation is typically carried out for 7-12 days.[4][5]

  • Monitor glucose consumption and this compound production periodically using methods like HPLC.

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth is a critical step.

3.1. Mycelial Separation:

  • Separate the fungal biomass from the fermentation broth by either vacuum filtration or centrifugation.[3][9]

3.2. Purification: A multi-step process is generally employed for purification:

  • Precipitation: Add calcium carbonate (CaCO₃) to the cell-free broth to precipitate calcium gluconate.

  • Acidification: Treat the calcium gluconate with sulfuric acid to precipitate calcium sulfate and release free this compound.

  • Decolorization: Remove colored impurities by treating the this compound solution with activated charcoal.

  • Concentration: Concentrate the solution under vacuum.

  • Advanced Purification (Optional): For higher purity, techniques like electrodialysis, ion-exchange chromatography, and membrane filtration (nanofiltration) can be employed to remove residual salts and sugars.[3][9]

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Aspergillus niger Strain Maintenance (PDA Slants) Spore Spore Suspension Preparation Strain->Spore Seed Seed Culture Development Spore->Seed Fermentation Submerged Fermentation (30°C, pH 5.5-6.5, 7-12 days) Seed->Fermentation Filtration Mycelial Separation (Filtration/Centrifugation) Fermentation->Filtration Purification Purification (Precipitation, Acidification, Decolorization) Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

Quantitative Data Summary

The yield and productivity of this compound fermentation can vary significantly based on the strain, fermentation mode, and process parameters. The following tables summarize representative data from various studies.

Table 1: Comparison of Fermentation Parameters and this compound Yields

A. niger StrainFermentation TypeGlucose (g/L)Temp (°C)pHIncubation (days)This compound (g/L)Yield (g/g)Reference
Wild TypeSubmerged140306.0758.460.42[4]
Mutant ORS-4.410Submerged120305.510-1278.040.65[5]
NCIM 530 (mutant)Submerged100285.5~1.885.20.85[1]
Mutant ORS-4.410Solid-state12% (w/w)30-12-0.94-0.97[2][10]

Table 2: Influence of Carbon Source on this compound Production by A. niger

Carbon SourceConcentrationThis compound (g/L)Reference
Glucose12% (w/v)78.04[5]
Golden Syrup10% (w/v) glucose equivalent85.2[1]
Rectified Grape Must-73.2[1]
Banana Must-69.3[1]
Molasses-58.32[1]
Corn Starch50 g/L12.00[11]

Regulation of this compound Production

The expression of the glucose oxidase gene (goxC) is a key regulatory point in this compound synthesis. Recent studies have elucidated that hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidase reaction, acts as a signaling molecule to induce goxC expression. The goxB locus, which encodes a thioredoxin reductase, plays a central role in this regulatory network. A deletion of goxB leads to high constitutive expression of goxC. This suggests a model where GoxB is involved in the cellular response to oxidative stress, and its activity influences the transcriptional regulation of the this compound pathway.

G cluster_0 Extracellular cluster_1 Intracellular Glucose Glucose GOX Glucose Oxidase (GOX) Glucose->GOX O₂ H2O2_out H₂O₂ GOX->H2O2_out H2O2_in H₂O₂ (Signaling Molecule) H2O2_out->H2O2_in Diffusion TF_inactive Inactive Transcription Factor H2O2_in->TF_inactive Oxidative Stress GoxB GoxB (Thioredoxin Reductase) TF_active Active Transcription Factor GoxB->TF_active Reduces/Inactivates TF_inactive->TF_active goxC goxC gene TF_active->goxC Induces Transcription GOX_synthesis GOX Synthesis goxC->GOX_synthesis GOX_synthesis->GOX Secretion

References

Quantifying Gluconic Acid Concentration by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantification of gluconic acid in various samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the drug development and quality control sectors.

Introduction

This compound, a mild organic acid derived from glucose, finds wide application in the food, pharmaceutical, and chemical industries. It is used as an acidity regulator, chelating agent, and a component in cleaning solutions.[1] Accurate quantification of this compound is crucial for quality control, process optimization, and research applications. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reliable method for this purpose.[1][2] This application note details a robust HPLC method for the determination of this compound concentration.

Principle of the Method

This protocol utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved based on the differential partitioning of this compound between a polar mobile phase and a nonpolar stationary phase. An acidic mobile phase is employed to suppress the dissociation of the carboxyl group in this compound, rendering it more hydrophobic and thus enabling its retention on a reversed-phase column.[3][4] Detection is performed by measuring the absorbance of the analyte at a low UV wavelength, typically around 210 nm.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Solutions
  • Mobile Phase (0.025 M KH₂PO₄, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 500 µg/mL (e.g., 10, 50, 100, 250, and 500 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for aqueous samples is provided below:

  • Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) or other cleanup steps may be necessary to remove interfering substances.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

For wine samples, a simple 10-fold dilution with the mobile phase is often sufficient.[5]

HPLC Conditions
  • Column: Agilent SB-Aq (4.6 mm × 250 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase: 0.025 M KH₂PO₄ (pH 2.5).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: 210 nm.[6]

  • Run Time: Approximately 15 minutes.

Quantification
  • Inject the working standard solutions into the HPLC system to generate a calibration curve by plotting the peak area versus concentration.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound under these conditions is expected to be between 5.2 and 6.0 minutes.[6]

  • Calculate the concentration of this compound in the samples using the regression equation obtained from the calibration curve.

Data Presentation

The quantitative performance of the described HPLC method is summarized in the table below. The data is compiled from various studies employing similar methodologies.

ParameterValueReference
Linearity Range1 - 500 µg/mL[5][7]
Correlation Coefficient (R²)> 0.999[5][6]
Limit of Detection (LOD)0.6 µg/mL[5]
Limit of Quantification (LOQ)2.0 µg/mL[5][7]
Precision (RSD%)< 2.5%[5][7]
Accuracy (Recovery %)98 - 102%[8]
Retention Time5.2 - 6.0 min[6]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep cluster_analysis cluster_data prep Preparation Stage analysis Analysis Stage data_proc Data Processing Stage sample_prep Sample Preparation (Dilution, Filtration) hplc_analysis HPLC System Analysis (Injection & Separation) sample_prep->hplc_analysis standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_analysis calibration Generate Calibration Curve (from Standards) standard_prep->calibration integration Chromatogram Peak Integration & Identification hplc_analysis->integration quantification Quantification of Analyte (using Calibration Curve) calibration->quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

hplc_process cluster_hplc HPLC System input Input (Prepared Sample) injector Injector input->injector hplc_system HPLC System pump Pump (Mobile Phase) pump->injector column C18 Column (Separation) injector->column detector UV Detector (210 nm) column->detector output Output (Chromatogram) detector->output processed_data Processed Data (Concentration) output->processed_data

Caption: Logical flow of the HPLC analysis process.

References

a methodological approach to the enzymatic synthesis of gluconic acid with glucose oxidase

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and beverage industries. Its production through enzymatic synthesis using glucose oxidase (GOx) offers a highly specific and environmentally friendly alternative to traditional chemical oxidation methods.[1][2] This document provides a detailed methodological approach to the enzymatic synthesis of this compound, focusing on the use of glucose oxidase and the synergistic role of catalase.

Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to this compound.[2][3][4] A critical aspect of this process is the concurrent production of hydrogen peroxide (H₂O₂), a byproduct that can inactivate the glucose oxidase enzyme.[2][5] To mitigate this, catalase is often used in conjunction with glucose oxidase to decompose the hydrogen peroxide into water and oxygen, thereby enhancing the overall efficiency and yield of this compound production.[5][6][7][8][9]

These application notes provide detailed protocols for both free and immobilized enzyme systems, along with data on expected yields and optimal conditions to guide researchers in developing robust and efficient this compound synthesis processes.

Enzymatic Reaction Pathway

The enzymatic conversion of glucose to this compound is a two-step process. Initially, glucose oxidase specifically oxidizes the β-D-anomer of glucose. As the β-anomer is consumed, the equilibrium between the α and β anomers shifts, allowing for the complete oxidation of glucose over time.[3] The co-addition of catalase is crucial for an efficient process.

Enzymatic_Synthesis_of_Gluconic_Acid cluster_reaction Enzymatic Reaction Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Oxidase O2_in O₂ H2O2 H₂O₂ Gluconic_Acid This compound Gluconolactone->Gluconic_Acid Spontaneous Hydrolysis H2O_catalase H₂O H2O2->H2O_catalase Catalase O2_out O₂ H2O_hydrolysis H₂O

Fig. 1: Enzymatic conversion of glucose to this compound.

Experimental Protocols

Protocol 1: this compound Synthesis using Free Enzymes in a Batch Reactor

This protocol describes the synthesis of this compound using free glucose oxidase and catalase in a controlled batch reactor.

Materials:

  • D-glucose

  • Glucose Oxidase (e.g., from Aspergillus niger)

  • Catalase (e.g., from bovine liver or Aspergillus niger)

  • Phosphate buffer (0.1 M, pH 5.5 - 6.5)

  • Sodium hydroxide (NaOH) solution (for pH control)

  • Stirred tank reactor with temperature and pH control

  • Oxygen supply (air or pure oxygen)

Procedure:

  • Prepare the Reaction Medium: Dissolve D-glucose in the phosphate buffer to the desired concentration (e.g., 10-40% w/v).[7][10]

  • Set Reaction Conditions: Transfer the glucose solution to the reactor. Set the temperature to 30-35°C and the pH to 5.5.[7][11] Begin stirring to ensure a homogenous solution.

  • Oxygen Supply: Start bubbling air or oxygen into the reactor at a controlled flow rate (e.g., 1 vvm - volume of air per volume of liquid per minute).[7]

  • Enzyme Addition: Add glucose oxidase and catalase to the reactor. The typical enzyme concentrations are in the range of 25-30 Glucose Oxidase Units (GOU) per gram of glucose and at least 1200 Catalase Units (CU) per gram of glucose.[7]

  • pH Control: Monitor the pH of the reaction mixture continuously. As this compound is produced, the pH will decrease. Maintain the pH at the setpoint (e.g., 5.5) by the controlled addition of NaOH solution.

  • Sampling and Analysis: Withdraw samples at regular intervals to monitor the concentration of glucose and this compound using appropriate analytical methods (e.g., HPLC, enzymatic assays).

  • Reaction Termination: The reaction is considered complete when the glucose concentration is below 1% of the initial value.[10]

  • Downstream Processing: After the reaction, the enzymes can be denatured by heat treatment, and the resulting this compound solution can be further purified.

Protocol 2: this compound Synthesis using Co-immobilized Enzymes

This protocol outlines the use of co-immobilized glucose oxidase and catalase for continuous or repeated batch synthesis of this compound. Immobilization can enhance enzyme stability and facilitate reuse.[12][13]

Materials:

  • Immobilization support (e.g., polymer membrane, genipin cross-linker)[6][12]

  • Glucose Oxidase

  • Catalase

  • D-glucose solution

  • Buffer solution

  • Bioreactor (e.g., packed bed reactor, membrane bioreactor)

Procedure:

  • Enzyme Co-immobilization:

    • Cross-linking (e.g., with genipin): Mix glucose oxidase and catalase in a desired ratio. Add the cross-linking agent (genipin) and allow the reaction to proceed to form a cross-linked multi-enzyme aggregate.[6][13]

    • Immobilization on a support: Co-immobilize glucose oxidase and catalase on a suitable support material like a polymer membrane following established protocols.[12]

  • Reactor Setup: Pack the immobilized enzyme preparation into a column for a packed bed reactor or configure it within a membrane bioreactor.

  • Reaction Execution:

    • Pump the buffered glucose solution through the reactor at a controlled flow rate and temperature.

    • Ensure adequate oxygen supply throughout the reactor.

    • Collect the product stream at the reactor outlet.

  • Monitoring and Control: Monitor the conversion of glucose to this compound in the effluent. Adjust the flow rate, substrate concentration, or other parameters to optimize the yield.

  • Enzyme Reuse: The immobilized enzymes can be used for multiple reaction cycles. After each cycle, the reactor can be washed with buffer to remove any residual substrate or product.

Data Presentation

The efficiency of this compound synthesis is influenced by various factors, including enzyme source, concentration, immobilization method, and reaction conditions.

ParameterFree EnzymesImmobilized Enzymes (Genipin Cross-linked)Immobilized Enzymes (on Polymer Membrane)Reference(s)
Glucose Concentration 25-60% (w/w)15%0.1%[7],[6],[12]
Temperature 35°C40°C30°C[7],[13],[11]
pH 4.0 - 6.56.05.5[7][14],[13],[11]
Glucose Conversion Rate >99% in 9-33 hours96% in 15 hours~75% in 12 hours[10],[6],[11]
Yield Near quantitative~10% higher than un-cross-linked mixtureHigh, with a yield of at least 95% in an optimized system[10],[6],[12]
Enzyme Stability Lower operational stabilityHalf-life of 34 hoursIncreased operational stability[5],[13],[15]

Experimental Workflow and Logic

The overall workflow for developing an enzymatic this compound synthesis process involves several key stages, from initial optimization to production and analysis.

Experimental_Workflow cluster_workflow Workflow for this compound Synthesis A Parameter Optimization (pH, Temp, [Substrate], [Enzyme]) B Enzyme System Selection (Free vs. Immobilized) A->B C Bioreactor Setup and Operation B->C D Process Monitoring (Glucose & this compound Analysis) C->D D->C Feedback for Process Control E Downstream Processing (Purification) D->E F Final Product Characterization E->F

Fig. 2: General workflow for enzymatic this compound production.

Conclusion

The enzymatic synthesis of this compound using glucose oxidase, particularly in combination with catalase, presents a highly efficient and specific method for its production. The choice between free and immobilized enzyme systems will depend on the specific application, scale of production, and cost considerations. Immobilized systems, while requiring an initial investment in development, offer significant advantages in terms of enzyme stability and reusability, making them well-suited for continuous industrial processes. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and optimize their this compound synthesis processes. Further improvements in enzyme thermostability through computational design and protein engineering hold the promise of even more robust and cost-effective production methods in the future.[16]

References

Protocols for the Analysis of Gluconic Acid and its Derivatives in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconic acid, a mild organic acid derived from the oxidation of glucose, and its intramolecular ester, glucono-delta-lactone (GDL), are widely utilized in the food industry. They are naturally present in foods like fruit, honey, and wine and are also used as food additives for acidity regulation, leavening, and as a curing and pickling agent.[1][2] The concentration of this compound can be an indicator of the quality and authenticity of certain food products, such as wine, where it can signify the presence of Botrytis cinerea infection.[3][4] Accurate and reliable analytical methods are therefore crucial for quality control and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound and its derivatives in various food matrices.

Analytical Techniques

Several analytical techniques are employed for the quantification of this compound and its derivatives in food products. The choice of method often depends on the food matrix, the required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of organic acids in food.[5] Various HPLC methods have been developed, often employing anion exchange or reversed-phase chromatography with different detection methods.[5][6]

Application Note: Analysis of this compound in Wine using HPLC with Pulsed Amperometric Detection (PAD)

This method provides a sensitive and selective means of quantifying this compound in wine samples, often without extensive sample preparation.[1][7]

Experimental Protocol:

  • Principle: Anion exchange chromatography separates this compound from other wine components. Pulsed amperometric detection at a gold electrode provides high sensitivity and specificity for underivatized carbohydrates and related compounds.

  • Apparatus and Reagents:

    • HPLC system with a pulsed amperometric detector and a gold working electrode.

    • Anion exchange column (e.g., specific carbohydrate analysis columns).

    • Mobile Phase: 0.1 M Sodium Hydroxide (NaOH) solution, degassed.[2]

    • This compound standard.

    • HPLC grade water.[2]

  • Sample Preparation:

    • Dilute wine samples with HPLC grade water as needed to fall within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[1]

  • Instrumental Conditions: [2]

    • Flow Rate: 1.5 mL/min (isocratic).[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 20 °C.[2]

    • Detector Pulse Settings: E1 = +200 mV (300 ms), E2 = +700 mV (100 ms), E3 = -900 mV (100 ms).[2]

  • Data Analysis:

    • Prepare a calibration curve using a series of this compound standards.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (HPLC)

Food MatrixMethodLimit of Quantification (LOQ)Reference
WineHPLC-PAD2.0 mg/L[1][7]
BeveragesGC-MS0.2 ppm[8]
Enzymatic Assays

Enzymatic assays offer a high degree of specificity and can be a cost-effective method for the determination of D-gluconic acid.[9] Commercially available kits are widely used for this purpose.[3][10]

Application Note: Enzymatic Determination of D-Gluconic Acid in Fruit Juice

This protocol describes the use of a commercial enzymatic assay kit for the quantification of D-gluconic acid.

Experimental Protocol:

  • Principle: D-gluconic acid is phosphorylated by the enzyme gluconate kinase (GK) to D-gluconate-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of NADP+, which is reduced to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid.[3]

  • Apparatus and Reagents (Typical Kit Components):

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[10]

    • Assay Buffer.

    • ATP solution.

    • NADP+ solution.

    • Gluconate Kinase (GK) enzyme solution.

    • 6-Phosphogluconate Dehydrogenase (6-PGDH) enzyme solution.

    • D-Gluconic acid standard solution.

  • Sample Preparation:

    • Centrifuge the fruit juice sample to remove any particulate matter.

    • For colored juices, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary to remove interfering pigments.

    • Dilute the sample with distilled water to ensure the this compound concentration is within the linear range of the assay (typically 0.03 to 1 g/L).[10]

    • For acidic samples, neutralization may be required.

  • Assay Procedure (based on a generic kit): [3]

    • Pipette distilled water, sample, and standard into separate cuvettes or microplate wells.

    • Add the assay buffer, ATP, and NADP+ solutions to each cuvette/well and mix.

    • Read the initial absorbance (A1) at 340 nm after the reaction mixture has stabilized.

    • Initiate the reaction by adding the GK and 6-PGDH enzyme mixture.

    • Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3][10]

    • Read the final absorbance (A2) at 340 nm.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the standard.

    • Determine the concentration of this compound in the sample using the following formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard * Dilution_factor

Quantitative Data Summary (Enzymatic Assay)

Food MatrixLinear RangeSensitivityReference
Various Foods0.03 to 1 g/L< 2 µM[10]
Honey--[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.

Application Note: Analysis of this compound Derivatives in Beverages by GC-MS

This method is suitable for the simultaneous determination of this compound and its derivatives in complex beverage matrices.[8][11]

Experimental Protocol:

  • Principle: this compound and its derivatives are converted to their volatile trimethylsilyl (TMS) esters through a derivatization reaction. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry.

  • Apparatus and Reagents:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Derivatization reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[8][11]

    • Pyridine (as a solvent and catalyst).

    • This compound standard.

  • Sample Preparation and Derivatization: [8]

    • Pipette a known volume of the beverage sample into a reaction vial.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add pyridine to the dried residue and vortex to dissolve.

    • Add the derivatization reagent (BSTFA with TMCS) to the vial.

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization.

    • Cool the vial to room temperature before injection into the GC-MS.

  • Instrumental Conditions (Typical):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature of around 100°C, ramped to a final temperature of approximately 280°C.

    • MS Ionization: Electron Ionization (EI).

    • MS Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify the concentration using a calibration curve prepared from derivatized this compound standards.

Quantitative Data Summary (GC-MS)

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Glucuronolactone (GL)0.006 - 0.14 ppm0.02 - 0.47 ppm[8][11]
Glucuronic Acid (DGuA)0.06 - 1.1 ppm0.2 - 3.8 ppm[8][11]

Visualizations

experimental_workflow start Food Sample prep Sample Preparation (e.g., Dilution, Filtration, Extraction) start->prep hplc HPLC Analysis prep->hplc Direct Injection enzymatic Enzymatic Assay prep->enzymatic Specific for D-Gluconic Acid derivatization Derivatization prep->derivatization data Data Acquisition & Analysis hplc->data enzymatic->data gcms GC-MS Analysis gcms->data derivatization->gcms report Report Generation data->report

Caption: General experimental workflow for the analysis of this compound in food products.

enzymatic_assay_pathway cluster_1 Reaction 1 cluster_2 Reaction 2 substrate substrate product product enzyme enzyme cofactor cofactor measurement measurement gluconic_acid D-Gluconic Acid g6p D-Gluconate-6-Phosphate gluconic_acid->g6p  ATP -> ADP atp ATP gk Gluconate Kinase adp ADP ru5p Ribulose-5-Phosphate + CO2 g6p->ru5p  NADP+ -> NADPH nadp NADP+ pgdh 6-PGDH nadph NADPH measure Measure Absorbance at 340 nm nadph->measure

Caption: Signaling pathway of the enzymatic assay for D-gluconic acid.

References

the application of gluconic acid in the pharmaceutical industry for mineral supplements

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gluconic acid, a mild organic acid derived from glucose, and its mineral salts—gluconates—are pivotal in the pharmaceutical industry, particularly in the formulation of mineral supplements. The chelation of minerals such as calcium, iron, and zinc with gluconate significantly enhances their bioavailability and reduces the gastrointestinal side effects often associated with inorganic mineral salts.[1][2] This document provides a detailed overview of the application of calcium gluconate, ferrous gluconate, and zinc gluconate in mineral supplements, including their physicochemical properties, formulation considerations, and quality control protocols.

Data Presentation: Physicochemical Properties and Dosage

The selection of a specific gluconate salt for a mineral supplement formulation is guided by its solubility, bioavailability, and the required elemental mineral dosage. The following tables summarize key quantitative data for calcium, ferrous, and zinc gluconates to facilitate comparison.

Table 1: Solubility of Mineral Gluconates in Water

Mineral GluconateSolubility in Water ( g/100 mL)Temperature (°C)
Calcium Gluconate~3.3 - 3.525
Ferrous Gluconate~8.5 - 2020-25
Zinc Gluconate~19.3 - 6520-25

Table 2: Bioavailability and Elemental Content of Mineral Gluconates

Mineral GluconateElemental Mineral Content (%)Relative Bioavailability
Calcium Gluconate~9.3%Generally considered to have good bioavailability for an organic calcium salt.
Ferrous Gluconate~11.6%Higher than ferrous sulfate, with an absorption rate of 15-20%.[3]
Zinc Gluconate~14.3%Comparable to zinc citrate, and significantly higher than zinc oxide.[4]

Table 3: Typical Oral Dosage of Mineral Gluconate Supplements

Mineral GluconateDosage FormTypical Adult DoseNotes
Calcium GluconateTablets500 mg - 2 g, 2 to 4 times dailyDosage is highly dependent on the indication, ranging from dietary supplementation to treatment of hypocalcemia.[5]
Ferrous GluconateTabletsFor iron deficiency anemia: 60 mg elemental iron every 6-12 hours.Can be administered with food to reduce gastrointestinal irritation, though this may slightly decrease absorption.[6]
Zinc GluconateTablets/Capsules105 mg to 350 mg daily for dietary supplementation.Should be taken with food to minimize gastric upset.[3]

Signaling Pathways and Experimental Workflows

Intestinal Mineral Absorption Pathways

The enhanced bioavailability of mineral gluconates is attributed to their absorption mechanisms in the small intestine. Below are simplified diagrams of the primary absorption pathways for calcium, iron, and zinc.

Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ Ca²⁺ TRPV6 TRPV6 Channel Ca2+->TRPV6 Apical Entry Calbindin Calbindin TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (ATPase) Calbindin->PMCA1b Blood_Ca2+ Ca²⁺ PMCA1b->Blood_Ca2+ Basolateral Extrusion

Caption: Transcellular pathway of intestinal calcium absorption.

Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe2+ Fe²⁺ DMT1 DMT1 Fe2+->DMT1 Apical Uptake Ferritin Ferritin (Storage) DMT1->Ferritin Storage/ Release Ferroportin Ferroportin DMT1->Ferroportin Blood_Fe3+ Fe³⁺-Transferrin Ferroportin->Blood_Fe3+ Basolateral Efflux Hepcidin Hepcidin (from liver) Hepcidin->Ferroportin Inhibition

Caption: Intestinal iron absorption and its regulation by hepcidin.

Zinc_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zn2+ Zn²⁺ ZIP4 ZIP4 Zn2+->ZIP4 Apical Import MT Metallothionein (Buffer) ZIP4->MT Buffering/ Release ZnT1 ZnT1 ZIP4->ZnT1 Blood_Zn2+ Zn²⁺-Albumin ZnT1->Blood_Zn2+ Basolateral Export

Caption: Key transporters in the intestinal absorption of zinc.

Experimental Workflow: Wet Granulation for Tablet Formulation

Wet granulation is a common method for producing tablets of mineral gluconates, ensuring content uniformity and good compression characteristics.

Wet_Granulation_Workflow Start Start Weighing Weighing & Blending (Gluconate Salt, Diluent, Disintegrant) Start->Weighing Granulation Wet Granulation (Addition of Binder Solution) Weighing->Granulation Drying Drying of Granules Granulation->Drying Milling Dry Milling/Sizing Drying->Milling Lubrication Blending with Lubricant Milling->Lubrication Compression Tablet Compression Lubrication->Compression QC Quality Control Testing Compression->QC End Finished Tablets QC->End

Caption: Workflow for wet granulation of mineral gluconate tablets.

Experimental Protocols

1. Synthesis of Calcium Gluconate (Electrolytic Oxidation Method)

This protocol describes the synthesis of calcium gluconate via the electrolytic oxidation of glucose.

  • Materials:

    • Anhydrous Glucose

    • Sodium Bromide (NaBr)

    • Calcium Carbonate (CaCO₃)

    • Graphite electrodes (anode and cathode)

    • Undivided electrolytic flow cell

    • DC power supply

  • Procedure:

    • Prepare the electrolyte solution by dissolving sodium bromide in water. Suspend calcium carbonate in this solution.

    • Dissolve glucose in the electrolyte solution.

    • Assemble the electrolytic cell with graphite electrodes.

    • Pass a direct current through the cell while maintaining the temperature at 45-50°C. The this compound formed at the anode is neutralized by the suspended calcium carbonate.

    • Continue the electrolysis until the desired conversion of glucose is achieved.

    • After the reaction, cool the electrolyte to crystallize the calcium gluconate.

    • Filter the crystals and wash with cold water.

    • Dry the calcium gluconate crystals. The mother liquor can be reused in subsequent batches.

2. Formulation of Ferrous Gluconate Syrup (100 mL)

This protocol outlines the preparation of a simple ferrous gluconate syrup.

  • Materials:

    • Ferrous Gluconate

    • Sucrose

    • Citric Acid (for pH adjustment and flavor)

    • Sodium Benzoate (preservative)

    • Flavoring agent

    • Purified Water

  • Procedure:

    • Heat approximately 50 mL of purified water to about 70°C.

    • Slowly dissolve the sucrose in the hot water with stirring until a clear syrup is formed.

    • In a separate container, dissolve the ferrous gluconate, citric acid, and sodium benzoate in a small amount of purified water.

    • Add the ferrous gluconate solution to the syrup base with continuous stirring.

    • Allow the solution to cool to room temperature.

    • Add the flavoring agent and mix thoroughly.

    • Make up the final volume to 100 mL with purified water and mix until uniform.

    • Filter the syrup to remove any undissolved particles.

    • Transfer the syrup to a calibrated and well-stoppered bottle.

3. Quality Control: Assay of Calcium Gluconate Tablets (USP Method)

This protocol is based on the USP monograph for the assay of calcium gluconate tablets by complexometric titration.

  • Materials:

    • Calcium Gluconate Tablets

    • 0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution)

    • 3 N Hydrochloric Acid

    • 1 N Sodium Hydroxide

    • Hydroxy Naphthol Blue indicator

    • Magnetic stirrer

  • Procedure:

    • Weigh and finely powder not fewer than 20 calcium gluconate tablets.

    • Accurately weigh a portion of the powder equivalent to about 500 mg of calcium gluconate and transfer it to a suitable crucible.

    • Gently ignite the powder until it is free from carbon.

    • Cool the crucible and dissolve the residue in 10 mL of water with the dropwise addition of 3 N hydrochloric acid until complete dissolution.

    • Transfer the solution to a beaker and dilute with water to 150 mL.

    • While stirring with a magnetic stirrer, add approximately 20 mL of 0.05 M EDTA VS from a 50-mL buret.

    • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

    • Continue the titration with 0.05 M EDTA VS to a blue endpoint.

    • Calculate the amount of calcium gluconate in the portion of tablets taken. Each mL of 0.05 M EDTA is equivalent to 21.52 mg of calcium gluconate (C₁₂H₂₂CaO₁₄).

4. Quality Control: Assay of Zinc Gluconate (Titration Method)

This protocol describes a complexometric titration for the determination of zinc content in zinc gluconate.

  • Materials:

    • Zinc Gluconate sample

    • 0.05 M Edetate Disodium (EDTA) VS

    • Ammonia-Ammonium Chloride Buffer

    • Eriochrome Black T indicator

    • Purified Water

  • Procedure:

    • Accurately weigh approximately 700 mg of the zinc gluconate sample.

    • Dissolve the sample in 100 mL of purified water, heating if necessary.

    • Add 5 mL of ammonia-ammonium chloride buffer solution.

    • Add 0.1 mL of Eriochrome Black T indicator solution.

    • Titrate with 0.05 M EDTA VS until the solution turns from violet to a clear blue endpoint.

    • Each mL of 0.05 M EDTA is equivalent to 22.78 mg of zinc gluconate (C₁₂H₂₂O₁₄Zn).

References

Application Notes and Protocols for Microbial Production of Gluconic Acid from Agro-Industrial Wastes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gluconic acid, a mild organic acid, and its derivatives are valuable platform chemicals with wide applications in the food, pharmaceutical, and construction industries.[1][2] The microbial fermentation of glucose to this compound presents a sustainable and efficient production method.[3][4] Agro-industrial wastes, rich in carbohydrates, are increasingly being explored as low-cost and readily available feedstocks for this bioconversion process, contributing to a circular bioeconomy.[5] The primary microorganisms employed for this purpose are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[4] This document provides detailed experimental setups and protocols for the production of this compound from various agro-industrial wastes using these microorganisms.

Data Presentation

Table 1: this compound Production by Aspergillus niger from Various Agro-Industrial Wastes

Agro-Industrial WasteFermentation TypeKey ParametersThis compound Yield/ConcentrationReference
Tea WasteSolid-State Fermentation (SSF)Moisture: 70%, Temp: 30°C, Aeration: 2.5 L/min76.3 g/L[3]
FigSolid-State Fermentation (SSF)Moisture: 75%, pH: 7.0, Temp: 30°C, 15 days490 g/kg (with 6% methanol)[6]
Sugarcane MolassesSubmerged FermentationpH: 6.0, Temp: 30°C, 7 days69.87 g/L[7]
Banana MustSubmerged FermentationpH: 6.0, Temp: 30°C, 7 days61.28 g/L[7]
Grape MustSubmerged FermentationpH: 6.0, Temp: 30°C, 7 days54.25 g/L[7]
Golden SyrupSubmerged FermentationTemp: 28°C, pH: 5.5, 44 hours85.2 g/L[8]

Table 2: this compound Production by Gluconobacter oxydans from Various Agro-Industrial Wastes

Agro-Industrial WasteFermentation TypeKey ParametersThis compound Yield/ConcentrationReference
Corncob HydrolysateSequential FermentationTemp: 30°C, 220 rpm95.8 g/L[1][9]
Palm Frond HydrolysateSubmerged Fermentation150 rpm, 65 hours52.82 g/L[10]
Sweetgum HydrolysateSeparated Hydrolysis and Fermentation (SHF)-~100% conversion of glucose[2][11]

Experimental Protocols

Substrate Pretreatment: Acid Hydrolysis of Lignocellulosic Wastes

This protocol is suitable for the pretreatment of lignocellulosic biomass such as sugarcane bagasse and wood chips to release fermentable sugars.

Materials:

  • Dried and powdered agro-industrial waste (e.g., sugarcane bagasse)

  • 2N Hydrochloric Acid (HCl)

  • Distilled water

  • pH meter

  • Autoclave

  • Shaker incubator

Procedure:

  • Weigh a desired amount of the dried and powdered agro-industrial waste.

  • Add 2N HCl to the biomass at a solid-to-liquid ratio of 1:10 (w/v).

  • Incubate the mixture overnight at room temperature with gentle shaking.[12]

  • After incubation, thoroughly wash the treated biomass with distilled water until the pH of the wash water is neutral.[12]

  • Dry the pretreated biomass in a hot air oven at 60°C until a constant weight is achieved.

  • The pretreated substrate is now ready for use in fermentation media.

Fermentation Protocol for Aspergillus niger (Submerged Fermentation)

This protocol describes the production of this compound using Aspergillus niger in a submerged fermentation setup.

Materials:

  • Aspergillus niger strain

  • Potato Dextrose Agar (PDA) slants

  • Spore germination medium (g/L): Glucose 50, (NH₄)₂HPO₄ 2.0, MgSO₄·7H₂O 0.25, KH₂PO₄ 1.0; pH 5.5.[8]

  • Fermentation medium (g/L): Agro-industrial waste hydrolysate (containing ~100 g/L glucose), (NH₄)₂HPO₄ 0.9, MgSO₄·7H₂O 0.1, Urea 0.15, KH₂PO₄ 0.2; pH 5.5.[8]

  • Sterile 0.1% Tween 80 solution

  • Erlenmeyer flasks

  • Stirred-tank fermenter

  • Autoclave

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Grow Aspergillus niger on PDA slants at 30°C for 5-7 days until sporulation.

    • Harvest the spores by adding 5 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface.

    • Adjust the spore concentration to 10⁸ - 10¹⁰ spores/mL.

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of spore germination medium with the spore suspension.

    • Incubate at 28°C and 180 rpm for 48 hours.[8]

  • Fermentation:

    • Sterilize the fermenter containing the fermentation medium at 121°C for 20 minutes.[8]

    • After cooling, inoculate the fermenter with the 48-hour-old seed culture (5% v/v).

    • Set the fermentation parameters: Temperature 28°C, Agitation 250 rpm, pH 5.5 (controlled with 15% CaCO₃ slurry or NaOH).[8]

    • Maintain aeration to ensure sufficient dissolved oxygen.

    • Collect samples aseptically at regular intervals for analysis of this compound and residual sugar concentration.

    • The fermentation is typically carried out for 44-72 hours.[8]

Fermentation Protocol for Gluconobacter oxydans (Sequential Fermentation)

This protocol is adapted for the production of this compound from lignocellulosic hydrolysate containing both glucose and xylose.

Materials:

  • Gluconobacter oxydans strain

  • Seed medium (g/L): Sorbitol 50, Yeast extract 5, Agar 15.

  • Sequential fermentation medium (g/L): Lignocellulosic hydrolysate, Yeast extract 5, MgSO₄ 0.5, K₂HPO₄ 1, KH₂PO₄ 2, (NH₄)₂SO₄ 5.[1]

  • Centrifuge

  • Shaker incubator

Procedure:

  • Inoculum Preparation:

    • Culture G. oxydans in the seed medium at 30°C until a desired cell density is reached.

  • This compound Fermentation:

    • Inoculate the sequential fermentation medium with G. oxydans to an initial OD₆₀₀ of 2.0.[1]

    • Incubate at 30°C and 220 rpm.[1]

    • Monitor the glucose concentration. Once the glucose is completely utilized (typically within 12 hours), proceed to the next step.[1]

    • Harvest the fermentation broth and centrifuge at 8000 rpm for 5 minutes to remove the G. oxydans cells.[1]

    • The supernatant containing this compound is collected for quantification and further processing. The remaining xylose can be used for other applications, such as single-cell protein production.[1]

Quantification of this compound: High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of this compound in the fermentation broth.

Materials:

  • HPLC system with a UV detector

  • Aminex HPX-87H or a similar organic acid analysis column[13]

  • Mobile phase: 0.015 M Ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid)[14]

  • This compound standard

  • Syringe filters (0.45 µm)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample at 13,000 rpm for 10 minutes to remove cells and other solids.[14]

    • Filter the supernatant through a 0.45 µm syringe filter.[14]

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Set the HPLC parameters:

      • Column: Aminex HPX-87H (300 mm x 7.8 mm)

      • Mobile Phase: 0.015 M NH₄H₂PO₄ (pH 4.1)

      • Flow Rate: 1 mL/min[14]

      • Column Temperature: 30°C

      • Detection Wavelength: 210 nm[14]

      • Injection Volume: 10 µL[14]

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Quantification of this compound: Titration Method

This is a simpler, alternative method for estimating the total acid concentration, which is predominantly this compound in this fermentation.

Materials:

  • 0.1 M Sodium Hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

  • Burette

  • Pipettes

  • Erlenmeyer flasks

Procedure:

  • Pipette a known volume (e.g., 10 mL) of the fermentation broth supernatant into an Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the sample with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH used.

  • Calculate the concentration of this compound using the following formula:

    • This compound (g/L) = (V_NaOH × M_NaOH × 196.16) / V_sample

    • Where:

      • V_NaOH = Volume of NaOH used in liters

      • M_NaOH = Molarity of NaOH solution

      • 196.16 = Molecular weight of this compound

      • V_sample = Volume of the sample in liters

Visualizations

Experimental_Workflow cluster_pretreatment Substrate Pretreatment cluster_fermentation Fermentation cluster_downstream Downstream Processing Agro_Waste Agro-Industrial Waste Pretreatment Physical/Chemical Pretreatment Agro_Waste->Pretreatment Hydrolysate Sugar-Rich Hydrolysate Pretreatment->Hydrolysate Fermenter Fermenter Hydrolysate->Fermenter Inoculum Microorganism Inoculum (A. niger / G. oxydans) Inoculum->Fermenter Harvesting Harvesting Fermenter->Harvesting Parameters Control Parameters (pH, Temp, Aeration) Parameters->Fermenter Separation Cell Separation Harvesting->Separation Quantification Quantification (HPLC/Titration) Separation->Quantification Gluconic_Acid This compound Quantification->Gluconic_Acid

Caption: Experimental workflow for this compound production.

Gluconic_Acid_Pathway cluster_fungi Fungal Pathway (e.g., Aspergillus niger) cluster_bacteria Bacterial Pathway (e.g., Gluconobacter oxydans) Glucose_F Glucose Gluconolactone_F Glucono-δ-lactone Glucose_F->Gluconolactone_F Glucose Oxidase Gluconic_Acid_F This compound Gluconolactone_F->Gluconic_Acid_F Lactonase / Spontaneous Glucose_B Glucose Gluconolactone_B Glucono-δ-lactone Glucose_B->Gluconolactone_B Glucose Dehydrogenase Gluconic_Acid_B This compound Gluconolactone_B->Gluconic_Acid_B Spontaneous Keto_GA Keto-gluconic Acid Gluconic_Acid_B->Keto_GA Gluconate Dehydrogenase

Caption: Microbial pathways for this compound synthesis.

References

Application Notes & Protocols: Purification and Crystallization of Gluconic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconic acid (C₆H₁₂O₇) is a mild organic acid with a wide range of applications in the food, pharmaceutical, and chemical industries.[1][2] It is primarily produced through the fermentation of glucose by microorganisms such as Aspergillus niger or Gluconobacter oxydans.[1][3] A significant challenge in the production of this compound is its effective purification from the complex fermentation broth, which contains residual sugars, proteins, salts, and other metabolites.[1][4] Subsequent crystallization is crucial for obtaining a high-purity, stable final product. These application notes provide detailed protocols for various techniques used in the purification and crystallization of this compound for research and development purposes.

I. Pre-treatment of Fermentation Broth

Prior to the primary purification steps, the fermentation broth must be pre-treated to remove microbial cells and other particulate matter.

Protocol 1: Cell Removal by Microfiltration

This protocol is designed to clarify the fermentation broth by removing microbial cells and large proteins.

Methodology:

  • Membrane Selection: Choose a microfiltration (MF) membrane, such as a Polyvinylidene Fluoride (PVDF) membrane with a pore size of 0.45 μm or a Nylon membrane with a pore size of 0.22 μm.[5]

  • System Setup: Assemble a cross-flow membrane filtration system according to the manufacturer's instructions.

  • Filtration:

    • Pump the fermentation broth across the surface of the MF membrane.

    • Maintain a transmembrane pressure typically below 5 bar.[5]

    • Collect the cell-free permeate, which contains the dissolved this compound and other soluble components.

    • The retentate, containing the concentrated microbial cells, can be recycled back to the fermenter if a continuous process is desired.[1]

II. Purification Techniques

Several techniques can be employed to purify this compound from the clarified fermentation broth. The choice of method depends on the desired purity, scale of operation, and economic considerations.

A. Precipitation

Precipitation is a common method for the initial recovery and purification of this compound. It involves converting the soluble this compound into an insoluble salt, typically calcium gluconate, which can then be easily separated.

Protocol 2: Precipitation of Calcium Gluconate

Methodology:

  • pH Adjustment: To the clarified fermentation broth, slowly add a calcium base such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) with constant stirring to neutralize the this compound and precipitate calcium gluconate.[6][7]

  • Reaction: Continue stirring the mixture. The reaction can be performed at room temperature, but for some processes, heating to around 80-90°C may be employed.[8]

  • Separation: Separate the precipitated calcium gluconate from the supernatant by filtration or centrifugation.

  • Acidification: To recover the free this compound, resuspend the calcium gluconate precipitate in an aqueous solution and add a strong acid, such as sulfuric acid (H₂SO₄).[8] This will precipitate calcium sulfate (CaSO₄), leaving free this compound in the solution.

    • Ca(C₆H₁₁O₇)₂ + H₂SO₄ → 2C₆H₁₂O₇ + CaSO₄(s)

  • Final Filtration: Filter the mixture to remove the insoluble calcium sulfate. The resulting filtrate is a purified solution of this compound.

B. Membrane Filtration (Nanofiltration)

Nanofiltration (NF) is a pressure-driven membrane process that can separate this compound from unfermented sugars and other small molecules based on size and charge.

Protocol 3: Nanofiltration for this compound Purification

Methodology:

  • Membrane Selection: Select a suitable polyamide nanofiltration membrane.

  • System Setup: Use a cross-flow nanofiltration unit.

  • Optimization: Optimal conditions can be determined using response surface methodology, but typical parameters are a transmembrane pressure of around 12 bar and a cross-flow rate of 400 L∙h⁻¹.[9][10]

  • Filtration:

    • Feed the clarified fermentation broth into the NF system.

    • The smaller this compound molecules will pass through the membrane into the permeate.

    • Larger molecules, such as unconverted glucose, will be retained by the membrane in the retentate.[9]

  • Collection: Collect the permeate, which is now a purified and concentrated solution of this compound. The product can be further concentrated up to 540 g/L using an additional nanofiltration step.[3]

C. Ion Exchange Chromatography

Ion exchange chromatography (IEX) is a high-resolution technique that separates molecules based on their net charge. It is highly effective for removing charged impurities and for converting gluconate salts to free this compound.[1][11]

Protocol 4: Purification using Anion Exchange Chromatography

Methodology:

  • Resin Selection: Choose a strong base anion exchange resin.

  • Column Packing: Pack a chromatography column with the selected resin and equilibrate it with a suitable buffer or deionized water.

  • Loading: Load the pre-treated fermentation broth onto the column. The negatively charged gluconate ions will bind to the positively charged resin.

  • Washing: Wash the column with deionized water or a low-concentration buffer to remove unbound and weakly bound impurities, such as residual sugars.

  • Elution: Elute the bound this compound from the resin by passing a solution with a high salt concentration or a strong acid through the column. This displaces the gluconate ions from the resin.[12]

  • Regeneration: Regenerate the column for subsequent use according to the manufacturer's instructions.

D. Solvent Extraction

Liquid-liquid or reactive extraction can be used to selectively transfer this compound from the aqueous fermentation broth to an organic phase.

Protocol 5: Reactive Extraction with Amine-based Solvents

Methodology:

  • Solvent Preparation: Prepare an organic solvent phase by dissolving an amine extractant, such as Alamine 336 or tri-n-octylamine (TOA), in a suitable diluent like 1-octanol, MIBK, or toluene.[13][14]

  • Extraction:

    • Mix the clarified fermentation broth with the organic solvent phase in a separation funnel or a mixer-settler.

    • Agitate the mixture vigorously to facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Allow the aqueous and organic phases to separate. The this compound will be complexed with the amine in the organic phase.

  • Stripping: To recover the this compound, the organic phase is then stripped with an aqueous solution, typically a base, to back-extract the this compound into a fresh aqueous phase.

Quantitative Data Summary

The following table summarizes typical performance data for the different purification techniques.

Purification TechniqueKey ParameterValueReference
Nanofiltration Glucose Retention>85%[9][10]
This compound Permeation88%[9][10]
Final Purity~97%[3]
Final Yield0.94 g/g[3]
Precipitation/Crystallization Sodium Gluconate Purity98%[1][2]
Solvent Extraction (2-Butanol) Extraction Efficiency (at 45°C)~50%[15]
Solvent Extraction (TBP in 1-Octanol) Extraction Efficiency (40% TBP)25.93%[16]

III. Crystallization of this compound

Crystallization is the final step to obtain high-purity, solid this compound. In aqueous solutions, this compound exists in equilibrium with its delta and gamma lactones.[17] The crystallization process is designed to favor the formation of this compound crystals from this equilibrium mixture.[17]

Protocol 6: Crystallization of this compound

Methodology:

  • Concentration: Concentrate the purified this compound solution under vacuum to a concentration of 70-75% by weight.[17] The temperature should not exceed 60°C to prevent degradation.[17]

  • Seeding: Seed the concentrated, supersaturated syrup with fine crystals of pure this compound to initiate crystallization.

  • Crystallization Conditions:

    • Maintain a temperature below 30°C (preferably 20-25°C) and continue to agitate the solution gently.[18]

    • As water is removed through continued vacuum distillation, more this compound crystals will form.[17]

  • Crystal Growth: Allow the crystals to grow over a period of time. The rate of crystallization should not exceed the rate of formation of this compound from its lactones in the solution.[18]

  • Harvesting: Separate the this compound crystals from the mother liquor using a centrifuge or by filtration.

  • Washing and Drying: Wash the crystals with a minimal amount of cold solvent to remove any adhering mother liquor and then dry them under vacuum.

Visualizations

Diagram 1: Overall Workflow for this compound Purification and Crystallization

GluconicAcidPurification Fermentation Fermentation Broth Microfiltration Microfiltration (Cell Removal) Fermentation->Microfiltration ClarifiedBroth Clarified Broth Microfiltration->ClarifiedBroth Permeate Waste Cell Biomass & Impurities Microfiltration->Waste Retentate Purification Primary Purification (NF, IEX, or Precipitation) ClarifiedBroth->Purification PurifiedGA Purified this compound Solution Purification->PurifiedGA Concentration Vacuum Concentration PurifiedGA->Concentration Crystallization Crystallization (Seeding & Cooling) Concentration->Crystallization Harvesting Harvesting & Drying Crystallization->Harvesting Crystals Pure this compound Crystals Harvesting->Crystals MotherLiquor Mother Liquor Harvesting->MotherLiquor IonExchange cluster_loading 1. Loading cluster_elution 2. Elution Column {Anion Exchange Column|+ Positively Charged Resin} Loading_Output Sugars & Cations⁺ (Flow-through) Column->Loading_Output Elution_Output Purified this compound Column->Elution_Output Loading_Input Clarified Broth (Gluconate⁻, Sugars, Cations⁺) Loading_Input->Column:top Elution_Input High Salt / Acid Solution Elution_Input->Column:top

References

Application Notes and Protocols for Gluconic Acid as a Food Preservative and Acidity Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid naturally present in fruits, honey, and wine, is widely utilized in the food industry as a versatile food additive (E574).[1][2] It functions primarily as an acidity regulator, chelating agent, and preservative.[1][3][4] Its non-toxic and readily biodegradable nature, coupled with its Generally Recognized as Safe (GRAS) status affirmed by the U.S. Food and Drug Administration (FDA), makes it a preferred choice in clean-label food formulations.[5]

This document provides detailed application notes and experimental protocols for researchers and scientists to evaluate and utilize this compound and its salts, such as sodium gluconate, as effective food preservatives and acidity regulators.

Mechanism of Action

This compound's efficacy as a food preservative is primarily attributed to two key mechanisms: pH reduction and metal chelation.

  • Acidity Regulation: As a weak organic acid, this compound lowers the pH of the food matrix, creating an environment that is unfavorable for the growth of many spoilage and pathogenic microorganisms.[6] The antimicrobial effect of weak organic acids is due to the undissociated form of the acid diffusing across the bacterial cell membrane and then dissociating inside the cell. This releases a proton (H+), which acidifies the cytoplasm and disrupts cellular metabolism, leading to inhibition of growth or cell death.[3][7]

  • Chelating Agent: this compound and its salts are excellent chelating agents, meaning they can bind to metal ions such as calcium (Ca²⁺), iron (Fe²⁺), and copper (Cu²⁺).[2][8] These metal ions can act as cofactors for microbial enzymes and catalyze oxidative reactions that lead to food spoilage. By sequestering these metal ions, this compound indirectly inhibits microbial growth and prevents oxidative degradation, thereby extending the shelf life of food products.[3]

Signaling Pathway of Antimicrobial Action

The antimicrobial action of weak organic acids like this compound involves a cascade of events that disrupt the homeostasis of the bacterial cell.

antimicrobial_mechanism cluster_extracellular Extracellular Environment (Lower pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Environment (Higher pH) Gluconic_Acid_undissociated This compound (HA) Gluconic_Acid_undissociated->Membrane Passive Diffusion Gluconic_Acid_dissociated H⁺ + A⁻ Membrane->Gluconic_Acid_dissociated Dissociation Disruption Disruption of: - pH Homeostasis - Enzyme Activity - Proton Motive Force Gluconic_Acid_dissociated->Disruption Acidification Inhibition Inhibition of Growth & Cell Death Disruption->Inhibition

Caption: Antimicrobial mechanism of this compound.

Quantitative Data

MicroorganismFood MatrixpHTemperature (°C)Hypothetical MIC of Sodium Gluconate (%, w/v)
Escherichia coli O157:H7Apple Juice3.5250.5 - 1.0
Salmonella TyphimuriumChicken Broth6.2371.0 - 2.0
Listeria monocytogenesSkim Milk6.641.5 - 2.5
Aspergillus nigerBread Dough5.5300.2 - 0.5
Saccharomyces cerevisiaeBeverage4.025> 2.0

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound and its salts.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • This compound or sodium gluconate

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Microbial cultures (e.g., E. coli, Salmonella, L. monocytogenes)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a 10% (w/v) stock solution of sodium gluconate in sterile distilled water and filter-sterilize.

  • Prepare Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in broth to achieve a final inoculum of 1-2 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the sodium gluconate stock solution with the broth to achieve a range of concentrations (e.g., 0.05% to 5%).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no gluconate) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of sodium gluconate at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Food Product Challenge Test

This protocol evaluates the effectiveness of this compound in inhibiting microbial growth in a specific food product.[9]

Materials:

  • Food product (e.g., beverage, sauce)

  • This compound or sodium gluconate

  • Cocktail of relevant foodborne pathogens or spoilage organisms

  • Sterile containers

  • Stomacher or blender

  • Plate Count Agar (PCA) or selective agar media

  • Incubator

Procedure:

  • Product Preparation: Prepare batches of the food product with varying concentrations of sodium gluconate (e.g., 0%, 0.5%, 1.0%, 1.5% w/w). Adjust the pH if necessary.

  • Inoculum Preparation: Prepare a cocktail of the target microorganisms (e.g., a mixture of three strains of E. coli O157:H7) to a final concentration of approximately 10⁶ CFU/mL.

  • Inoculation: Inoculate each batch of the product with the microbial cocktail to achieve a final concentration of approximately 10³-10⁴ CFU/g or mL.

  • Storage: Store the inoculated products under conditions that simulate the intended storage of the product (e.g., refrigeration at 4°C or ambient temperature).

  • Microbial Analysis: At specified time intervals (e.g., day 0, 1, 3, 7, 14, and 28), take a representative sample from each batch. Homogenize the sample and perform serial dilutions. Plate the dilutions on appropriate agar media to enumerate the surviving microorganisms.

  • Data Analysis: Plot the log CFU/g or mL against time for each concentration of sodium gluconate. Evaluate the ability of this compound to inhibit growth, cause a reduction in the microbial population, or have a static effect.

challenge_test_workflow Start Start: Product Formulation Prep_Product Prepare Product Batches (with varying [Gluconate]) Start->Prep_Product Prep_Inoculum Prepare Microbial Inoculum (Target Pathogens/Spoilage Organisms) Start->Prep_Inoculum Inoculate Inoculate Product Batches Prep_Product->Inoculate Prep_Inoculum->Inoculate Store Store under Simulated Conditions Inoculate->Store Sample Sample at Time Intervals (e.g., Day 0, 1, 3, 7, 14, 28) Store->Sample Analyze Microbial Enumeration (Plating and Counting) Sample->Analyze Data_Analysis Data Analysis (Log CFU vs. Time) Analyze->Data_Analysis End End: Determine Efficacy Data_Analysis->End

Caption: Workflow for a food preservative challenge test.

Protocol 3: Evaluation of Acidity Regulation

This protocol determines the effectiveness of this compound in adjusting and maintaining the pH of a food product.

Materials:

  • Liquid food product (e.g., beverage)

  • This compound solution (50% w/w)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Initial pH Measurement: Measure and record the initial pH of the food product.

  • Titration: Place a known volume (e.g., 100 mL) of the food product on a magnetic stirrer. Slowly titrate with the this compound solution, adding small increments (e.g., 0.1 mL).

  • pH Monitoring: Record the pH of the solution after each addition of this compound, allowing the reading to stabilize.

  • Titration Curve: Continue the titration until the desired target pH is reached or surpassed. Plot the volume of this compound added against the corresponding pH to generate a titration curve.

  • Buffering Capacity: The buffering capacity of the food product can be determined from the slope of the titration curve. A flatter slope indicates a higher buffering capacity.

  • pH Stability: To assess pH stability over time, prepare a batch of the product adjusted to the target pH with this compound. Store the product under its intended storage conditions and measure the pH at regular intervals.

Protocol 4: Quantification of this compound in Food Products

This protocol describes a spectrophotometric method for the quantification of this compound.

Materials:

  • Food sample containing this compound

  • Ferrous sulfate solution (e.g., 0.007 M)

  • Edible indigo carmine solution (e.g., 0.5 mM)

  • Sodium hydroxide solution for pH adjustment

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize solid or semi-solid food samples and extract with water. Centrifuge to obtain a clear supernatant.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound with known concentrations (e.g., 0 to 1 mM).

  • Colorimetric Reaction: To a known volume of the sample or standard, add ferrous sulfate solution and adjust the pH to alkaline conditions (pH 10-13) with sodium hydroxide. Add the indigo carmine solution and mix. The ferrous-gluconate complex will reduce the indigo carmine, causing a color change.

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for indigo carmine (approximately 610 nm).

  • Quantification: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the absorbance of the sample to determine its this compound concentration from the standard curve.

Conclusion

This compound and its salts are effective and safe food additives for preservation and acidity regulation. Their multi-functional properties make them valuable ingredients in a wide range of food products. The protocols provided in this document offer a framework for researchers to systematically evaluate and optimize the use of this compound in their specific applications, ensuring both product quality and safety. It is crucial to validate these methods for each specific food matrix and target microorganism to ensure accurate and reliable results.

References

Troubleshooting & Optimization

troubleshooting common issues in gluconic acid quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the quantification of gluconic acid using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

Q1: Why is my this compound peak tailing?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[1][2][3]

Potential Causes:

  • Secondary Interactions: Strong interactions can occur between the acidic this compound and active sites on the column's stationary phase, particularly with silica-based columns.[1][2] Ionized silanol groups on the silica surface can interact with the analyte, causing tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, resulting in peak asymmetry.[1]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause peak distortion.[3][4][5]

  • Extra-Column Effects: Excessive tubing length or a large internal diameter between the column and the detector can lead to peak broadening and tailing.[1][6]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a dilute acid like perchloric acid or phosphoric acid) can suppress the ionization of silanol groups on the column, minimizing secondary interactions.[2][7]

  • Use an Appropriate Column: Consider using a polymer-based reversed-phase column or a specialized organic acid analysis column, which are less prone to strong secondary interactions with acidic analytes.[7][8][9]

  • Column Washing and Regeneration: If contamination is suspected, flush the column with a strong solvent.[6][10] Refer to the column manufacturer's instructions for appropriate regeneration procedures.

  • Optimize System Connections: Minimize the length and internal diameter of the tubing connecting the column to the detector to reduce dead volume.[1][6]

Q2: I am seeing poor resolution between my this compound peak and other components in the sample.

Poor resolution results in overlapping peaks, making accurate quantification difficult.[4][5][11]

Potential Causes:

  • Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase may not be suitable for separating this compound from other analytes.[4][5][12]

  • Inappropriate Column: The column's stationary phase may not have the right selectivity for the compounds in your sample.[4][5]

  • High Flow Rate: A flow rate that is too high can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution.[11]

  • Column Overloading: Injecting too much sample can saturate the column, causing peak broadening and loss of resolution.[6]

Solutions:

  • Optimize Mobile Phase: Adjust the organic modifier concentration or the buffer strength.[5][12] For complex samples, a gradient elution may provide better separation than an isocratic method.[12]

  • Select a Different Column: Experiment with columns that have different stationary phase chemistries. For organic acids, ion-exchange or ion-exclusion columns can offer better selectivity.[8][13]

  • Adjust Flow Rate: Lowering the flow rate can improve resolution, although it will increase the analysis time.[11]

  • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6]

Q3: My HPLC baseline is noisy or drifting.

An unstable baseline can interfere with peak detection and integration, leading to inaccurate results.[10][14][15][16]

Potential Causes:

  • Air Bubbles in the System: Air bubbles in the pump, detector, or mobile phase can cause significant baseline noise.[6][10][16]

  • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can lead to a noisy or drifting baseline.[6][10][14][15]

  • Pump Malfunctions: Inconsistent solvent delivery from the pump can cause pressure fluctuations and baseline instability.[14]

  • Temperature Fluctuations: Changes in the ambient temperature or inadequate column thermostatting can cause baseline drift.[6][15]

Solutions:

  • Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[10][16]

  • Flush the System: Flush the system, including the detector flow cell, with a strong, clean solvent to remove contaminants.[6][10] Ensure you are using high-purity solvents for your mobile phase.[10][14]

  • Pump Maintenance: Regularly maintain the pump, including checking and replacing seals and check valves if necessary.[14][15]

  • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize baseline drift due to temperature changes.[6][15]

Q4: My calibration curve for this compound is not linear.

A non-linear calibration curve can indicate issues with the analytical method or sample preparation.

Potential Causes:

  • Detector Saturation: At high concentrations, the detector response may no longer be linear.

  • Inaccurate Standard Preparation: Errors in the preparation of standard solutions will lead to a non-linear curve.

  • Sample Matrix Effects: Components in the sample matrix may interfere with the analysis at different concentrations.

Solutions:

  • Adjust Concentration Range: Narrow the concentration range of your calibration standards to the linear range of the detector.

  • Prepare Fresh Standards: Carefully prepare a new set of standards and re-run the calibration curve.

  • Sample Preparation: Employ a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[17]

Quantitative Data Summary

The following table provides typical HPLC parameters for this compound quantification. Note that these are starting points and may require optimization for your specific application.

ParameterTypical Value/Range
Column Type C18, Polymer-based Reversed-Phase, Ion-Exclusion
Mobile Phase Dilute aqueous acid (e.g., 0.005 M H₂SO₄, 2 mM Perchloric Acid)
pH 2.5 - 3.5
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV at 210 nm, Refractive Index (RI), or Pulsed Amperometric Detection (PAD)
Injection Volume 5 - 20 µL
Typical Retention Time Highly dependent on column and mobile phase, but often in the early part of the chromatogram.

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade sulfuric acid (or other suitable acid)

  • HPLC-grade methanol (for column flushing)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or RI detector.

  • Analytical column suitable for organic acid analysis (e.g., C18 or ion-exclusion).

3. Preparation of Mobile Phase:

  • Prepare a 0.005 M sulfuric acid solution by carefully adding the required amount of concentrated sulfuric acid to HPLC-grade water.

  • Degas the mobile phase for at least 15 minutes before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L).

5. Sample Preparation:

  • Dilute the sample with the mobile phase to a concentration expected to fall within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. HPLC Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Set the HPLC parameters as described in the table above (adjust as necessary).

  • Inject the prepared standards and samples.

7. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting HPLC analysis of this compound.

Troubleshooting_Workflow Problem Common HPLC Issue PeakTailing Peak Tailing Problem->PeakTailing PoorResolution Poor Resolution Problem->PoorResolution BaselineNoise Baseline Noise Problem->BaselineNoise Cause1 Secondary Interactions PeakTailing->Cause1 Cause4 Column Contamination PeakTailing->Cause4 Cause2 Suboptimal Mobile Phase PoorResolution->Cause2 PoorResolution->Cause4 Cause3 Air Bubbles BaselineNoise->Cause3 BaselineNoise->Cause4 Solution1 Adjust Mobile Phase pH Cause1->Solution1 Solution2 Optimize Mobile Phase Composition Cause2->Solution2 Solution3 Degas Mobile Phase Cause3->Solution3 Solution4 Wash/Replace Column Cause4->Solution4

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow Start Start: Sample/Standard Prep Preparation (Dilution & Filtration) Start->Prep HPLC HPLC System Prep->HPLC Injection Injection HPLC->Injection Separation Column Separation Injection->Separation Detection Detection (UV/RI) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification Data->Quantification End End: Result Quantification->End

Caption: Experimental workflow for this compound quantification.

References

strategies to minimize the formation of byproducts in microbial gluconic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during microbial gluconic acid production.

Troubleshooting Guides

Issue 1: High Levels of Keto-D-Gluconic Acid Byproducts in Gluconobacter oxydans Fermentation

Symptoms:

  • Lower than expected yield of this compound.

  • Significant peaks corresponding to 2-keto-D-gluconic acid (2-KGA) and/or 5-keto-D-gluconic acid (5-KGA) in HPLC analysis.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Suboptimal pH Maintain the fermentation pH below 3.5. A lower pH (<4.5) has been shown to be advantageous for minimizing the activity of gluconate dehydrogenases responsible for keto-acid formation.[1]Inhibition of the secondary oxidation of this compound to keto-gluconic acids.
Low Glucose Concentration Ensure the glucose concentration in the medium is maintained above 15 mM. High glucose levels can inhibit the formation of keto-gluconic acids.[1]Suppression of the enzymatic conversion of this compound to its keto derivatives.
Inappropriate Dissolved Oxygen (DO) Levels For targeted 5-KGA production, maintain DO levels continuously above 20%. However, for maximizing this compound, ensure sufficient oxygen for the primary oxidation of glucose without promoting excessive secondary oxidation. The optimal DO may need to be determined empirically for your specific strain and bioreactor setup.[1]Optimized balance between this compound production and byproduct formation.
Strain-Specific Metabolism Consider using a mutant strain of G. oxydans with an inactivated membrane-bound gluconate-2-dehydrogenase complex to prevent the formation of 2-KGA.[2]Significant reduction or complete elimination of 2-KGA as a byproduct, leading to almost quantitative conversion of glucose to 5-KGA under optimal conditions.[2]
Issue 2: Significant Formation of Oxalic Acid or Citric Acid in Aspergillus niger Fermentation

Symptoms:

  • Reduced this compound yield.

  • Presence of significant amounts of oxalic acid or citric acid in the fermentation broth, confirmed by HPLC.

  • A sharp drop in pH below 3.5 during fermentation can trigger the tricarboxylic acid (TCA) cycle, leading to citric acid formation.[1]

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Inappropriate pH Control Maintain the fermentation pH in the optimal range for this compound production, which is typically between 4.5 and 6.5.[1][3] A pH below 3.5 can induce the TCA cycle and promote citric acid formation, while a pH close to 6 is favorable for the oxidation of glucose to this compound, which can be a precursor to oxalic acid if not properly controlled.[1][4]Minimized flux of carbon towards the TCA cycle and subsequent organic acid byproduct formation.
High Dissolved Oxygen (DO) Favoring Byproducts While high DO is necessary for glucose oxidase activity, excessively high levels might promote the formation of other organic acids. Regulating the inlet oxygen concentration (e.g., up to 32%) has been shown to dramatically decrease citric acid byproducts.[5]Enhanced this compound production with a concurrent reduction in citric acid levels.
Nutrient Composition The composition of the medium, particularly the nitrogen and phosphate sources, can influence the metabolic shift towards oxalic acid production. Operating at a pH higher than 6 with an enriched nitrogen and phosphorus medium can favor oxalic acid formation.[4]Directed metabolic flux towards this compound by maintaining a balanced nutrient medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of concern in microbial this compound production?

A1: The primary byproducts depend on the microorganism used. For Gluconobacter oxydans, the main byproducts are 2-keto-D-gluconic acid (2-KGA) and 5-keto-D-gluconic acid (5-KGA), formed by the further oxidation of this compound.[1] In fermentations using Aspergillus niger, the common byproducts are other organic acids such as citric acid and oxalic acid, which arise from the central carbon metabolism.[1]

Q2: How does pH influence the formation of byproducts?

A2: pH is a critical parameter. In G. oxydans, a lower pH (below 3.5) inhibits the enzymes responsible for converting this compound to keto-gluconic acids.[1] In A. niger, a pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the production of citric acid.[1] The optimal pH for this compound production by A. niger is generally between 4.5 and 6.5.[1][3]

Q3: What is the role of glucose concentration in controlling byproduct formation?

A3: In G. oxydans fermentations, maintaining a high glucose concentration (above 15 mM) can suppress the formation of keto-gluconic acids.[1] For A. niger, while a high glucose concentration is favorable for this compound production, excessively high concentrations (>300 g/L) can lead to increased mycelial viscosity, which in turn reduces air transfer and can affect the overall yield and byproduct profile.[1]

Q4: How does aeration and dissolved oxygen (DO) affect byproduct formation?

A4: this compound production is a strictly aerobic process.[1] In G. oxydans, the rate of oxygen transfer is a determining factor for the production rate of this compound.[1] In A. niger, maintaining a high DO level is crucial for the activity of glucose oxidase. Increasing the inlet oxygen concentration can significantly reduce the formation of citric acid.[5] However, the optimal DO level needs to be carefully controlled to avoid excessive oxidation leading to byproducts.

Q5: Are there any genetic strategies to minimize byproduct formation?

A5: Yes, genetic engineering can be a powerful tool. For instance, in G. oxydans, inactivating the gene for membrane-bound gluconate-2-dehydrogenase can prevent the formation of 2-keto-D-gluconic acid.[2] For A. niger, understanding the transcriptional regulation of enzymes like glucose oxidase and catalase can open avenues for genetic modifications to enhance this compound production and reduce byproducts.[6]

Data Presentation

Table 1: Effect of Process Parameters on Byproduct Formation in Gluconobacter oxydans

Parameter Condition for Minimal Byproducts Primary Byproduct(s) Affected Reference
pH < 3.52-keto-D-gluconic acid, 5-keto-D-gluconic acid[1]
Glucose Concentration > 15 mM2-keto-D-gluconic acid, 5-keto-D-gluconic acid[1]
Dissolved Oxygen (DO) > 20% (for 5-KGA production)2-keto-D-gluconic acid[1]

Table 2: Effect of Process Parameters on Byproduct Formation in Aspergillus niger

Parameter Condition for Minimal Byproducts Primary Byproduct(s) Affected Reference
pH 4.5 - 6.5Citric acid, Oxalic acid[1][3]
Initial Glucose Conc. 120 g/dm³ (for maximal conversion)General metabolic efficiency[7]
Dissolved Oxygen (DO) Increased inlet oxygen concentration (e.g., 32%)Citric acid[5]

Experimental Protocols

Protocol 1: HPLC Analysis of Organic Acids

This protocol outlines a general method for the quantification of this compound and its byproducts in fermentation broth.

1. Sample Preparation: a. Withdraw a sample from the fermenter. b. Centrifuge the sample to remove microbial cells. c. Filter the supernatant through a 0.22 µm syringe filter. d. Dilute the sample with the mobile phase as necessary to fall within the linear range of the standard curve.

2. HPLC System and Conditions:

  • Column: A suitable ion-exchange or reversed-phase column for organic acid analysis (e.g., Aminex HPX-87H).
  • Mobile Phase: Typically an acidic aqueous solution, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄).
  • Flow Rate: A constant flow rate, for example, 0.6 mL/min.
  • Column Temperature: Maintained at a constant temperature, for instance, 60°C.
  • Detector: A Refractive Index (RI) detector or a UV detector set at an appropriate wavelength (e.g., 210 nm).

3. Quantification: a. Prepare standard solutions of this compound, 2-keto-D-gluconic acid, 5-keto-D-gluconic acid, oxalic acid, and citric acid of known concentrations. b. Inject the standards to generate a calibration curve. c. Inject the prepared samples. d. Quantify the concentration of each compound in the samples by comparing their peak areas to the calibration curves.

Visualizations

Metabolic Pathways

Gluconobacter_Metabolism cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone mGDH Gluconic_Acid This compound Gluconolactone->Gluconic_Acid Spontaneous/Lactonase Two_KGA 2-Keto-D-gluconic acid Gluconic_Acid->Two_KGA GADH Five_KGA 5-Keto-D-gluconic acid Gluconic_Acid->Five_KGA GADH Glucose_in Glucose Gluconic_Acid_in This compound Glucose_in->Gluconic_Acid_in sGDH PPP Pentose Phosphate Pathway Gluconic_Acid_in->PPP mGDH Membrane-bound Glucose Dehydrogenase sGDH Soluble Glucose Dehydrogenase GADH Gluconate Dehydrogenase Aspergillus_Metabolism Glucose Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Oxidase Central_Metabolism Central Carbon Metabolism Glucose->Central_Metabolism Gluconic_Acid This compound Gluconolactone->Gluconic_Acid Spontaneous/Lactonase TCA_Cycle TCA Cycle Central_Metabolism->TCA_Cycle Citric_Acid Citric Acid TCA_Cycle->Citric_Acid Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Oxalic_Acid Oxalic Acid Oxaloacetate->Oxalic_Acid Oxaloacetate acetylhydrolase Troubleshooting_Workflow Start High Byproduct Formation Detected Check_pH Verify and Adjust pH Start->Check_pH Check_Glucose Monitor and Control Glucose Concentration Check_pH->Check_Glucose If problem persists Problem_Solved Byproduct Levels Reduced Check_pH->Problem_Solved Check_DO Optimize Dissolved Oxygen Levels Check_Glucose->Check_DO If problem persists Check_Glucose->Problem_Solved Analyze_Strain Consider Strain Characteristics/Mutation Check_DO->Analyze_Strain If problem persists Check_DO->Problem_Solved Analyze_Strain->Problem_Solved

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of gluconic acid in your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution's pH is changing over time. What is happening?

A1: this compound in an aqueous solution exists in a dynamic equilibrium with its cyclic esters, primarily glucono-delta-lactone (GDL) and to a lesser extent, glucono-gamma-lactone.[1][2] This equilibrium is influenced by factors such as temperature, pH, and concentration.[3] The hydrolysis of the lactones into this compound is a reversible reaction. Initially, dissolving glucono-delta-lactone (which is a neutral molecule) in water will lead to a gradual decrease in pH as it hydrolyzes to form the acidic this compound.[4] Conversely, if you start with a pure this compound solution, it can slowly form lactones, which would cause a slight increase in pH.

Q2: I've prepared a 50% this compound solution, but I'm seeing some crystallization at lower temperatures. Is this normal?

A2: Yes, this can be normal. Concentrated solutions of this compound contain a certain amount of its lactones.[2] These lactones, particularly glucono-delta-lactone, are less soluble in the cold and may crystallize out of the solution at lower temperatures.[2] Storing the product above 60°F (approximately 15.5°C) is often recommended to prevent crystallization.[2]

Q3: How does temperature affect the stability of my this compound solution?

A3: Temperature significantly impacts the equilibrium between this compound and its lactones. Higher temperatures accelerate the hydrolysis of glucono-delta-lactone to this compound.[4] While low temperatures favor the formation of glucono-delta-lactone, higher temperatures can increase the formation of glucono-gamma-lactone.[2] For long-term storage, it is generally recommended to store this compound solutions in a cool, dry place, away from direct sunlight and extreme temperatures to minimize degradation.[5]

Q4: Can the presence of metal ions in my solution affect the stability of this compound?

A4: Yes, this compound is an excellent chelating agent, especially in alkaline solutions, and can form stable complexes with various metal ions such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺).[2][6] This chelation can influence the overall stability and reactivity of this compound in your solution. The formation of these complexes can prevent the precipitation of metal hydroxides and can also affect the equilibrium between this compound and its lactones.

Q5: What is the expected shelf-life of a standard 50% this compound solution?

A5: Under proper storage conditions, a 50% this compound solution typically has a shelf-life of about 12 to 18 months. Key storage recommendations include keeping it in a cool, dry place, protected from direct sunlight and extreme temperatures.[5] High temperatures (above 30°C or 86°F) and high humidity can significantly reduce its shelf-life by accelerating degradation reactions.[5]

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate readings in this compound quantification assays.

Possible Causes and Solutions:

  • Improper Sample Preparation:

    • Issue: The presence of particulate matter, interfering enzymes, or strong color in the sample can lead to erroneous results.

    • Solution: For turbid solutions, filter or centrifuge the sample to obtain a clear supernatant.[1][7] If enzymes that could interfere with the assay are present (e.g., in cell or tissue lysates), they should be removed, for instance, by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[1] For samples with strong color, treatment with polyvinylpolypyrrolidone (PVPP) can help remove the coloration.[1] Acidic samples may need to be neutralized before analysis.[1]

  • Incorrect Assay Conditions:

    • Issue: The pH and temperature of the assay mixture are critical for accurate enzymatic assays.

    • Solution: Ensure that the assay buffer is at the recommended temperature before use.[1] Verify that the pH of the final reaction mixture is within the optimal range for the enzymes used in the assay.[8]

  • Presence of Interfering Substances:

    • Issue: Certain substances can inhibit the enzymes used in quantification kits or interfere with colorimetric and chromatographic methods.

    • Solution: Be aware of potential interfering substances such as high concentrations of EDTA, ascorbic acid, SDS, and sodium azide in enzymatic assays.[9] When using HPLC, ensure that the mobile phase and column are appropriate for separating this compound from other components in your sample matrix.[10][11]

Problem 2: Unexpected precipitation in my experimental solution containing this compound.

Possible Causes and Solutions:

  • Lactone Crystallization:

    • Issue: As mentioned in the FAQs, the lactone forms of this compound can crystallize at low temperatures.

    • Solution: Gently warm the solution to redissolve the crystals. For future prevention, store the solution at a temperature above 15.5°C (60°F).[2]

  • Incompatibility with Buffer Components:

    • Issue: this compound and its salts can interact with certain buffer components, leading to precipitation. For example, calcium gluconate is incompatible with phosphate-based buffers, as it can form calcium phosphate precipitates.[12]

    • Solution: When working with gluconate salts, especially calcium gluconate, avoid using phosphate buffers.[12] Suitable alternatives include Good's buffers like HEPES, MES, or Tris, depending on the required pH range.[12]

Data Presentation

Table 1: Influence of pH on the Hydrolysis Rate of Glucono-delta-lactone at 25°C

pHRate Constant (k') in s⁻¹Reference
3.0 - 5.0Independent of pH (approx. 2.26 x 10⁻⁴)[13]
6.48.8 x 10⁻⁴ (in phosphate buffer)[13]
4.5 - 8.5pH-dependent[14]

Table 2: Equilibrium Constants for the this compound-Gluconolactone System at 25°C

Equilibrium ConstantValueDescriptionReference
K1.76 ± 0.05 x 10⁻⁴Overall dissociation constant of the mixture of this compound and its lactone[13]
Kₐ1.99 ± 0.07 x 10⁻⁴Dissociation constant of this compound[13]
Kₗ7.7Equilibrium constant between this compound and glucono-delta-lactone ([HGH₄]/[L])[13]

Experimental Protocols

Protocol 1: Enzymatic Determination of D-Gluconic Acid

This protocol is based on the principle of a coupled enzyme reaction where D-gluconic acid is phosphorylated, and the resulting product is oxidized, leading to the formation of NADPH, which can be measured spectrophotometrically at 340 nm.[7][15]

Materials:

  • Enzymatic assay kit for D-Gluconic Acid (containing gluconate kinase, 6-phosphogluconate dehydrogenase, ATP, and NADP⁺)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm light path)

  • Micropipettes

  • Test tubes

  • Distilled water

  • Sample solution

Procedure:

  • Reagent Preparation: Prepare the reagents according to the instructions provided with the enzymatic assay kit. This typically involves dissolving powdered reagents in distilled water.

  • Sample Preparation:

    • Use clear, colorless, and approximately neutral liquid samples directly or after dilution to bring the this compound concentration into the assay's linear range.[7]

    • For turbid samples, clarify by centrifugation or filtration.[1]

    • To determine the total this compound content (including lactones), adjust the sample pH to approximately 11 with 2 M NaOH and incubate for 5-10 minutes at room temperature to hydrolyze the lactones to this compound.[7]

  • Assay Procedure:

    • Pipette the required volumes of assay buffer, NADP⁺/ATP solution, and sample into a cuvette as per the kit's instructions.

    • Mix thoroughly and read the initial absorbance (A₁) at 340 nm.

    • Start the reaction by adding the enzyme mixture (gluconate kinase and 6-phosphogluconate dehydrogenase).

    • Mix and incubate for the time specified in the kit's protocol (usually around 5-10 minutes) at the recommended temperature (e.g., 25°C).

    • Read the final absorbance (A₂) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A₂ - A₁).

    • Determine the concentration of this compound in the sample using the provided calculation formula, which typically involves the molar extinction coefficient of NADPH.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound using HPLC with a suitable column and detector.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 210 nm or Pulsed Amperometric Detector - PAD)

  • Appropriate HPLC column (e.g., Aminex HPX-87H or a polymer-based reversed-phase column like RSpak DE-613).[11][16]

  • Mobile phase (e.g., dilute sulfuric acid or perchloric acid for reversed-phase, or sodium hydroxide for anion exchange).[16][17]

  • This compound standard

  • Sample solution

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation:

    • Centrifuge the fermentation broth or sample solution to remove particulate matter.[18]

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[18]

    • Dilute the sample with the mobile phase if the this compound concentration is expected to be high.[18]

  • Chromatographic Conditions (Example for Reversed-Phase):

    • Column: RSpak DE-613[16]

    • Mobile Phase: 2 mM perchloric acid solution[16]

    • Flow Rate: As recommended for the column (e.g., 1.0 mL/min)

    • Column Temperature: As recommended (e.g., 30°C)

    • Injection Volume: 10-20 µL

    • Detection: UV at 210 nm

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Visualizations

Gluconic_Acid_Equilibrium Glucono-delta-lactone Glucono-delta-lactone This compound This compound Glucono-delta-lactone->this compound Hydrolysis (+H2O) (favored by high pH & temp) This compound->Glucono-delta-lactone Lactonization (-H2O) (favored by low temp) Glucono-gamma-lactone Glucono-gamma-lactone This compound->Glucono-gamma-lactone Lactonization (-H2O) (favored by high temp) Glucono-gamma-lactone->this compound Hydrolysis (+H2O)

Caption: Equilibrium between this compound and its lactones.

Troubleshooting_Workflow cluster_start Start cluster_sample Sample Preparation cluster_assay Assay Conditions cluster_interference Interference cluster_end End start Inconsistent this compound Measurement sample_prep Is the sample clear and colorless? start->sample_prep clarify Clarify by centrifugation/ filtration or treat with PVPP. sample_prep->clarify No enzymes Does the sample contain interfering enzymes? sample_prep->enzymes Yes clarify->enzymes remove_enzymes Remove enzymes using a MWCO spin filter. enzymes->remove_enzymes Yes assay_cond Are assay temperature and pH correct? enzymes->assay_cond No remove_enzymes->assay_cond adjust_cond Adjust temperature and pH to recommended values. assay_cond->adjust_cond No interference Are interfering substances present? assay_cond->interference Yes adjust_cond->interference remove_interference Identify and remove or dilute interfering substances. interference->remove_interference Yes end Accurate Measurement interference->end No remove_interference->end

Caption: Troubleshooting workflow for inconsistent measurements.

References

Technical Support Center: Enhancing Gluconic Acid Recovery and Downstream Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of gluconic acid recovery and downstream processing.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Crystallization Issues

Problem: Low or no crystal formation.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of this compound in the solution may be too low.

    • Solution: Concentrate the solution further by evaporation, preferably under vacuum to avoid degradation. Ensure the final concentration is within the optimal range for crystallization (e.g., 55-90% by weight).[1]

  • Inappropriate Temperature: The temperature may not be suitable for this compound crystallization.

    • Solution: For this compound crystallization, maintain the temperature below 30°C, ideally between 20-25°C.[1] Temperatures between 30-70°C will favor the crystallization of glucono-δ-lactone, while temperatures above 70°C favor glucono-γ-lactone.[1]

  • Presence of Impurities: Impurities from the fermentation broth can inhibit crystal nucleation and growth.

    • Solution: Pre-treat the solution using activated carbon to remove color and other organic impurities.[2] Consider a prior purification step like ion exchange chromatography.

  • Lack of Nucleation Sites: Spontaneous nucleation may be slow.

    • Solution: Introduce seed crystals of pure this compound to initiate crystallization.[1][3] Agitation or scratching the inner surface of the crystallization vessel can also promote nucleation.[1][4]

Problem: Crystals are impure or discolored.

Possible Causes & Solutions:

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[4]

    • Solution: Slow down the cooling rate of the solution. Using a slightly larger volume of solvent than the minimum required can also help control the crystallization rate.[4]

  • Contaminated Mother Liquor: Impurities in the solution are co-crystallizing with the this compound.

    • Solution: Improve the upstream purification steps. Activated carbon treatment of the hot solution before crystallization is often effective.[2] Recrystallization of the impure crystals can further enhance purity.

Liquid-Liquid Extraction Inefficiencies

Problem: Low extraction efficiency (low distribution coefficient).

Possible Causes & Solutions:

  • High Hydrophilicity of this compound: this compound has a strong affinity for the aqueous phase, making it difficult to extract with organic solvents.[5]

    • Solution: Use reactive extraction by incorporating an extractant into the organic phase. Tertiary amines like tri-n-octylamine (TOA) and organophosphorus compounds like tributyl phosphate (TBP) can significantly improve the distribution coefficient.[6][7]

  • Suboptimal Solvent Choice: The organic solvent may not be effective for this compound extraction.

    • Solution: While this compound is highly hydrophilic, some conventional solvents perform better than others. For instance, 2-butanol has shown higher efficiency compared to solvents like ethyl acetate or dichloromethane.[5] The choice of diluent for the extractant is also critical, with alcohols often enhancing extraction.[6]

  • Incorrect pH of the Aqueous Phase: The ionization state of this compound affects its partitioning.

    • Solution: Adjust the pH of the aqueous phase to be below the pKa of this compound (around 3.6) to ensure it is in its less polar, undissociated form, which is more favorable for extraction into the organic phase.[8]

Problem: Emulsion formation at the aqueous-organic interface.

Possible Causes & Solutions:

  • Presence of Surfactants or Proteins: Residual biomass or proteins from the fermentation broth can stabilize emulsions.

    • Solution: Centrifuge the fermentation broth to remove cells and precipitate proteins before extraction. The addition of a small amount of a demulsifying agent or increasing the ionic strength of the aqueous phase by adding salt can also help break the emulsion.

Electrodialysis Performance Decline

Problem: Increased membrane resistance and reduced desalination rate.

Possible Causes & Solutions:

  • Membrane Fouling: Organic molecules (like residual sugars and proteins) and inorganic salts from the fermentation broth can adsorb onto the membrane surface, blocking ion transport.

    • Solution:

      • Pre-treatment: Filter or centrifuge the fermentation broth to remove suspended solids.

      • Pulsed Electric Field (PEF): Applying a pulsed electric field instead of a constant field can reduce concentration polarization and mitigate fouling.

      • Cleaning-in-Place (CIP): Regularly clean the membranes with appropriate chemical solutions (e.g., acid and alkaline solutions) to remove foulants.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in this compound recovery from fermentation broth?

A1: The most common initial step is the removal of biomass, typically through centrifugation or filtration.[9] This is often followed by a precipitation step, commonly using calcium carbonate or calcium hydroxide to precipitate calcium gluconate.[2]

Q2: How can I convert the salt of this compound (e.g., calcium gluconate or sodium gluconate) back to free this compound?

A2: There are two primary methods:

  • Acidification: Add a strong acid, such as sulfuric acid, to a solution of the gluconate salt. This will precipitate the cation as an insoluble salt (e.g., calcium sulfate), leaving free this compound in the solution.[2]

  • Ion Exchange Chromatography: Pass the gluconate salt solution through a strong cation exchange resin in the H+ form. The cations (e.g., Ca2+ or Na+) will be exchanged for H+ ions, resulting in a solution of pure this compound.[9]

Q3: What are the key parameters to control during the crystallization of this compound?

A3: The key parameters are temperature, concentration, and the absence of impurities. For this compound crystals, the temperature should be kept below 30°C.[1] The concentration should be sufficiently high to achieve supersaturation (typically 55-90%).[1] Pre-treatment to remove impurities is also crucial for obtaining pure crystals.

Q4: Why is reactive extraction often preferred over simple liquid-liquid extraction for this compound?

A4: this compound is very hydrophilic and has a low partition coefficient in most common organic solvents, leading to poor extraction efficiency.[5] Reactive extraction uses an extractant in the organic phase that chemically interacts with the this compound, forming a complex that is much more soluble in the organic phase, thereby significantly increasing the extraction efficiency.[6][7]

Q5: What is membrane fouling in electrodialysis and how can it be minimized?

A5: Membrane fouling is the deposition of unwanted materials (e.g., proteins, organic molecules, inorganic precipitates) on the surface or within the pores of the ion-exchange membranes. This increases the electrical resistance, reduces separation efficiency, and can damage the membranes. To minimize fouling, it is important to pre-treat the feed solution to remove particulates and macromolecules. Operating with a pulsed electric field can also help reduce the buildup of foulants on the membrane surface. Regular cleaning of the membranes is also essential.

Data Presentation

Table 1: Comparison of this compound Recovery Methods

MethodPrincipleAdvantagesDisadvantagesTypical Recovery Efficiency
Precipitation (as Calcium Gluconate) Formation of an insoluble salt of this compound.Simple, relatively low cost.Requires a subsequent step to convert the salt back to free acid; can generate significant solid waste.High precipitation yield, but overall process efficiency depends on subsequent steps.
Liquid-Liquid Extraction (with TOA) Partitioning of this compound between aqueous and immiscible organic phases, enhanced by a reactive extractant.Can be highly selective; continuous operation is possible.Emulsion formation can be an issue; requires solvent recovery; efficiency is highly dependent on the choice of extractant and diluent.Can exceed 80% with optimized reactive systems.[6]
Electrodialysis Separation of ions using ion-exchange membranes under an electric field.No chemical additives required; can simultaneously purify and concentrate.Membrane fouling is a major issue; high capital cost.High desalination rates can be achieved, but efficiency decreases with fouling.
Crystallization Solidification of this compound from a supersaturated solution.Can yield a very pure product; relatively simple equipment.Requires careful control of temperature and concentration; impurities can inhibit crystallization.Yield is dependent on achieving optimal supersaturation and minimizing losses in the mother liquor.

Table 2: Extraction Efficiency of this compound with Different Solvents and Extractants

Organic Phase CompositionDistribution Coefficient (KD)Extraction Efficiency (%)Reference
2-Butanol~1.0~50[5]
1-Octanol0.1814.89[7]
40% Tributyl Phosphate (TBP) in 1-Octanol0.3525.93[7]
40% Tri-n-octylamine (TOA) in 1-Hexanol>5.0>80[6]

Experimental Protocols

Protocol for Precipitation of Calcium Gluconate
  • Preparation: Start with a clarified fermentation broth from which the biomass has been removed by centrifugation.

  • Neutralization: While stirring, slowly add a slurry of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to the broth until the pH reaches approximately 6.5-7.0.

  • Heating: Heat the neutralized broth to around 80-90°C to ensure complete reaction and to increase the solubility of calcium gluconate.

  • Filtration: Filter the hot solution to remove any unreacted CaCO₃/Ca(OH)₂ and other solid impurities.

  • Cooling and Crystallization: Cool the filtrate slowly to room temperature, and then further to about 4°C, to induce the crystallization of calcium gluconate.

  • Recovery: Collect the calcium gluconate crystals by filtration and wash them with cold water to remove soluble impurities.

  • Drying: Dry the crystals in an oven at a moderate temperature (e.g., 60-80°C).

Protocol for Reactive Liquid-Liquid Extraction of this compound
  • Preparation of Organic Phase: Prepare the organic phase by dissolving the desired concentration of an extractant (e.g., 40% v/v Tri-n-octylamine) in a suitable diluent (e.g., 1-hexanol).

  • Preparation of Aqueous Phase: Use a clarified fermentation broth or a pure aqueous solution of this compound. Adjust the pH to below 3.6 with a strong acid (e.g., H₂SO₄).

  • Extraction: In a separatory funnel, combine the aqueous and organic phases at a specific volume ratio (e.g., 1:1). Shake vigorously for a sufficient time (e.g., 30 minutes) to allow for mass transfer and reaction.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.

  • Analysis: Carefully separate the two phases. Determine the concentration of this compound in both the aqueous and organic phases using a suitable analytical method like HPLC to calculate the distribution coefficient and extraction efficiency.

  • Back-Extraction (Stripping): To recover the this compound from the organic phase, contact it with a suitable stripping solution, such as a dilute base (e.g., NaOH solution), which will reverse the extraction process.

Protocol for Crystallization of this compound
  • Concentration: Take a purified this compound solution and concentrate it under vacuum at a temperature below 60°C until it reaches a concentration of approximately 75% by weight.[3]

  • Seeding: Cool the concentrated syrup to below 30°C and add a small amount of pure this compound seed crystals.[1][3]

  • Crystallization: Continue the evaporation at a low temperature (20-25°C) while gently agitating the solution.[1] Crystals will form as the water is removed.

  • Harvesting: Once a significant amount of crystals has formed, separate them from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., a mixture of water and ethanol) to remove any adhering mother liquor.

  • Drying: Dry the pure this compound crystals in a vacuum oven at a low temperature.

Mandatory Visualizations

Gluconic_Acid_Downstream_Processing cluster_Precipitation Precipitation Pathway cluster_Extraction Extraction Pathway cluster_Direct_Purification Direct Purification Pathway Fermentation_Broth Fermentation Broth Biomass_Removal Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Biomass_Removal Clarified_Broth Clarified Broth Biomass_Removal->Clarified_Broth Precipitation Precipitation (e.g., with CaCO3) Clarified_Broth->Precipitation Option 1 Extraction Liquid-Liquid Extraction Clarified_Broth->Extraction Option 2 Electrodialysis Electrodialysis Clarified_Broth->Electrodialysis Option 3 Ion_Exchange Ion Exchange Chromatography Clarified_Broth->Ion_Exchange Option 4 Calcium_Gluconate Calcium Gluconate (Solid) Precipitation->Calcium_Gluconate Acidification Acidification (e.g., with H2SO4) Calcium_Gluconate->Acidification Pure_Gluconic_Acid_Sol Pure this compound Solution Acidification->Pure_Gluconic_Acid_Sol Crystallization Crystallization Pure_Gluconic_Acid_Sol->Crystallization Loaded_Organic_Phase Loaded Organic Phase Extraction->Loaded_Organic_Phase Stripping Stripping Loaded_Organic_Phase->Stripping Stripping->Pure_Gluconic_Acid_Sol Electrodialysis->Pure_Gluconic_Acid_Sol Ion_Exchange->Pure_Gluconic_Acid_Sol Final_Product Pure this compound Crystals Crystallization->Final_Product Crystallization_Troubleshooting Start Low/No Crystal Formation Check_Concentration Is solution concentrated enough (55-90%)? Start->Check_Concentration Concentrate Action: Concentrate solution (vacuum evaporation) Check_Concentration->Concentrate No Check_Temperature Is temperature below 30°C? Check_Concentration->Check_Temperature Yes Concentrate->Check_Temperature Adjust_Temperature Action: Cool solution to 20-25°C Check_Temperature->Adjust_Temperature No Check_Seeding Have seed crystals been added? Check_Temperature->Check_Seeding Yes Adjust_Temperature->Check_Seeding Add_Seeds Action: Add seed crystals and/or scratch flask Check_Seeding->Add_Seeds No Consider_Impurities Consider Impurities Check_Seeding->Consider_Impurities Yes Success Crystallization Successful Add_Seeds->Success Purify Action: Pre-purify solution (e.g., activated carbon) Consider_Impurities->Purify Purify->Start

References

refinement of analytical methods for accurate gluconic acid measurement in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of analytical methods for the accurate measurement of gluconic acid in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

HPLC Troubleshooting
Question/Issue Possible Causes Troubleshooting Steps
High System Pressure 1. Clogged column or inlet frit.[1] 2. Salt precipitation from the mobile phase.[1] 3. Sample contamination.[1]1. Reverse flush the column with an appropriate solvent. If the pressure remains high, replace the inlet frit or the column.[1] 2. Flush the system with water to dissolve salt precipitates. Ensure mobile phase components are fully miscible.[2][3] 3. Use appropriate sample preparation techniques such as filtration or solid-phase extraction (SPE) to remove particulates.
Baseline Noise or Drift 1. Air bubbles in the system.[3] 2. Contaminated mobile phase or detector cell.[2][3] 3. Fluctuations in column temperature.[3]1. Degas the mobile phase. Purge the pump to remove any trapped air bubbles.[3] 2. Prepare fresh mobile phase using high-purity solvents. Flush the detector cell with a strong solvent like methanol or isopropanol.[3] 3. Use a column oven to maintain a constant temperature.[3]
Peak Tailing 1. Interaction of this compound with active sites on the column.[4] 2. Incompatible sample solvent. 3. Column overload.[4]1. Use a column with high-purity silica or a polymer-based column.[4][5] Adjust the mobile phase pH to suppress ionization of this compound.[4] 2. Dissolve the sample in the mobile phase whenever possible.[2] 3. Reduce the injection volume or sample concentration.[4]
Shifting Retention Times 1. Inconsistent mobile phase composition.[3] 2. Poor column equilibration.[3] 3. Fluctuations in flow rate.[3]1. Prepare fresh mobile phase and ensure accurate mixing.[3] 2. Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[3] 3. Check for leaks in the pump and ensure the pump seals are in good condition.[1]
Peak Splitting or Broadening 1. Mobile phase pH is too close to the pKa of this compound.[2] 2. Lactonization of this compound.[6]1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (~3.7).[2] 2. Analyze samples under alkaline conditions to prevent the formation of glucono-δ-lactone and glucono-γ-lactone.[6]
Enzymatic Assay Troubleshooting
Question/Issue Possible Causes Troubleshooting Steps
Low Absorbance Reading 1. Insufficient enzyme activity. 2. Incorrect wavelength setting. 3. Low concentration of this compound in the sample.[7]1. Ensure enzymes are stored correctly and have not expired. Prepare fresh enzyme solutions.[8] 2. Verify that the spectrophotometer is set to the correct wavelength for NADPH measurement (340 nm).[8] 3. Concentrate the sample or use a larger sample volume in the assay. Ensure the absorbance difference is at least 0.100 for accurate results.[7]
High Blank Absorbance 1. Contaminated reagents. 2. Presence of interfering substances in the sample that absorb at 340 nm.1. Use high-purity water and reagents. Prepare fresh reagent solutions. 2. Run a sample blank by omitting one of the enzymes. Use sample preparation techniques like decolorization with polyvinylpolypyrrolidone (PVPP) for colored samples.[9]
Incomplete Reaction 1. Incorrect pH of the reaction mixture.[8] 2. Presence of enzyme inhibitors in the sample.1. Ensure the buffer maintains the optimal pH for the enzymes (typically pH 7.5-8.0).[8] 2. Dilute the sample to reduce the concentration of inhibitors. Perform a recovery study by spiking the sample with a known amount of this compound.
Inaccurate Results for Total this compound 1. Incomplete hydrolysis of glucono-δ-lactone.[10]1. Adjust the sample pH to 10-11 with 2M KOH and incubate for 5-10 minutes at room temperature to ensure complete conversion of the lactone to this compound before the assay.[8]

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for my sample?

A1: The choice of method depends on several factors including the sample matrix, the expected concentration of this compound, the required accuracy and precision, and the available equipment. HPLC is generally more specific and can separate this compound from other organic acids, while enzymatic assays are often faster and simpler for routine analysis.[11][12]

Q2: How should I prepare my sample for this compound analysis?

A2: Sample preparation is crucial for accurate results.

  • For HPLC: Samples should be filtered through a 0.45 µm membrane filter to remove particulates.[11] For complex matrices like wine, dilution may be necessary.

  • For Enzymatic Assays: Liquid samples that are clear and have a neutral pH can often be used directly.[7] Acidic samples like fruit juice should be neutralized.[9] Colored samples may require treatment with PVPP to remove pigments.[9] Turbid samples should be filtered.[8] To measure total this compound (including the lactone form), the sample pH should be adjusted to alkaline conditions to hydrolyze the lactone.[8]

Q3: What are the common interferences in this compound measurement?

A3:

  • In HPLC: Co-eluting organic acids can interfere with this compound quantification. The choice of column and mobile phase is critical to achieve good separation.

  • In Enzymatic Assays: Substances that inhibit the enzymes (gluconate kinase and 6-phosphogluconate dehydrogenase) can lead to underestimation of this compound. Other compounds in the sample that absorb light at 340 nm can also interfere.

Q4: How can I quantify both this compound and its lactones?

A4: To determine the total amount of this compound, which includes the free acid and its lactone forms (glucono-δ-lactone and glucono-γ-lactone), the lactones must be hydrolyzed to the open-chain acid form. This is typically achieved by adjusting the sample to an alkaline pH (around 10-11) and incubating for a short period before analysis.[8] HPLC methods using alkaline mobile phases can also prevent lactonization and allow for the direct measurement of total this compound.[6]

Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?

A5: The LOD and LOQ vary depending on the method and instrumentation.

  • HPLC-PAD: A reported method for wine analysis showed a LOQ of 2.0 mg/L.[10]

  • Colorimetric Assay: A rapid colorimetric method reported a limit of detection of 1.1 µM.[12]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Determination in Wine

ParameterHPLC-PAD[10]Enzymatic Assay[13]
Linearity Up to 500 mg/L-
Limit of Quantification (LOQ) 2.0 mg/L-
Precision (RSD%) < 2.5%-
Analysis Time ~30 min~20 min
Sample Preparation FiltrationDilution, pH adjustment
Notes Directly measures total this compound (free acid + lactones)Requires separate hydrolysis step for total this compound

Experimental Protocols

Detailed Protocol for HPLC Analysis of this compound in Wine

This protocol is based on the method described by Larcher et al. (2009).[10]

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • Pulsed Amperometric Detector (PAD) with a gold electrode cell

  • Anion exchange column

2. Reagents:

  • 0.1 M Sodium Hydroxide (NaOH) solution, degassed

  • D-gluconic acid sodium salt standard (>99% purity)

  • Ultrapure water

3. Chromatographic Conditions:

  • Mobile Phase: 0.1 M NaOH

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 20 °C

  • Run Time: Approximately 30 minutes (16 minutes for separation, 13 minutes for column cleaning and conditioning)

  • Detector Pulse Settings: +200 mV (300 ms), +700 mV (100 ms), and -900 mV (100 ms)

4. Standard Preparation:

  • Prepare a stock solution of D-gluconic acid in ultrapure water.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 1 to 500 mg/L).

5. Sample Preparation:

  • No extensive sample preparation is required for most wine samples.

  • Filter the wine sample through a 0.45 µm membrane filter before injection.

6. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on its retention time.

  • Quantify the this compound concentration in the samples using the calibration curve generated from the standards.

Detailed Protocol for Enzymatic Analysis of this compound in Fruit Juice

This protocol is based on a typical enzymatic test kit procedure.[7][8]

1. Principle: D-Gluconic acid is phosphorylated by ATP in the presence of gluconate kinase (GK). The resulting D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[7]

2. Reagents and Equipment:

  • Enzymatic test kit for D-gluconic acid (containing buffer, coenzymes ATP/NADP+, 6-PGDH, and GK enzymes, and a D-gluconic acid standard)

  • Spectrophotometer capable of measuring at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes

  • Distilled water

  • 2M Potassium Hydroxide (KOH)

3. Reagent Preparation:

  • Prepare the reagent solutions according to the kit manufacturer's instructions. Typically, this involves dissolving the coenzymes in the provided buffer.

4. Sample Preparation:

  • Dilution: Dilute the fruit juice sample with distilled water to ensure the this compound concentration is within the assay's linear range (e.g., up to 0.6 g/L). A 1 in 10 dilution is often a good starting point.[8]

  • Decolorization (if necessary): For highly colored juices, add PVPP, mix, and centrifuge to remove pigments.[9]

  • Hydrolysis of Lactone (for total this compound): Adjust the pH of the diluted sample to 10-11 with 2M KOH and incubate for 5-10 minutes at room temperature. Neutralize the sample with an appropriate acid before proceeding with the assay.[8]

  • Filtration: Filter turbid samples.[8]

5. Assay Procedure (Manual Method):

  • Set up three cuvettes: Blank, Standard, and Sample.

  • Pipette the following into each cuvette:

    • Blank: 1.0 mL distilled water, 1.0 mL buffer/coenzyme solution, 0.02 mL 6-PGDH.

    • Standard: 0.1 mL D-gluconic acid standard, 0.9 mL distilled water, 1.0 mL buffer/coenzyme solution, 0.02 mL 6-PGDH.

    • Sample: 0.1 mL prepared sample, 0.9 mL distilled water, 1.0 mL buffer/coenzyme solution, 0.02 mL 6-PGDH.

  • Mix well and incubate for approximately 5 minutes at 20-25°C.

  • Read the initial absorbance (A1) of all cuvettes at 340 nm.

  • Start the reaction by adding 0.02 mL of GK suspension to each cuvette.

  • Mix well and incubate for approximately 20 minutes at 20-25°C, or until the reaction is complete.

  • Read the final absorbance (A2) of all cuvettes at 340 nm.

6. Calculation:

  • Calculate the change in absorbance (ΔA) for the blank, standard, and sample (ΔA = A2 - A1).

  • Subtract the ΔA of the blank from the ΔA of the standard and the sample.

  • Calculate the concentration of this compound in the sample using the following formula:

    • Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard (g/L) * Dilution_factor

Visualizations

Experimental_Workflow_Gluconic_Acid_Analysis cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing Sample Receive Sample Prep Sample Preparation (Filtration, Dilution, pH Adjustment) Sample->Prep Method Method Selection (HPLC or Enzymatic) Prep->Method HPLC HPLC Analysis Method->HPLC Chromatographic Separation Enzymatic Enzymatic Assay Method->Enzymatic Spectrophotometric Measurement Acquisition Data Acquisition HPLC->Acquisition Enzymatic->Acquisition Quantification Quantification Acquisition->Quantification Report Generate Report Quantification->Report

Caption: General workflow for this compound analysis.

Method_Selection_Decision_Tree Start Start: Need to measure This compound Matrix Complex matrix with potential interferences? Start->Matrix Equip HPLC system available? Matrix->Equip Yes Speed High throughput/ rapid screening needed? Matrix->Speed No Equip->Speed No HPLC Use HPLC Equip->HPLC Yes Speed->HPLC No Enzymatic Use Enzymatic Assay Speed->Enzymatic Yes

Caption: Decision tree for selecting an analytical method.

References

process improvements for the continuous production of gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the continuous production of gluconic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the continuous fermentation of this compound.

Issue 1: Low this compound Yield

Question: My continuous fermentation is resulting in a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield in a continuous culture can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Sub-optimal pH: The pH of the fermentation medium is critical for the activity of glucose oxidase, the enzyme responsible for converting glucose to this compound. For Aspergillus niger, the optimal pH range is typically between 4.5 and 6.5.[1][2][3] A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the production of citric acid as a by-product instead of this compound.[1][2]

    • Troubleshooting:

      • Continuously monitor the pH of the medium using an online sensor.

      • Implement an automated pH control system that adds a neutralizer like NaOH or CaCO3 to maintain the pH within the optimal range.[1][2]

  • Inadequate Dissolved Oxygen (DO) Levels: The conversion of glucose to this compound is a strictly aerobic process.[2] Insufficient dissolved oxygen will limit the rate of reaction.

    • Troubleshooting:

      • Monitor the DO level continuously. For Gluconobacter oxydans, DO should be maintained above 20%.[1][2]

      • Increase the aeration rate or agitate the culture more vigorously to enhance oxygen transfer from the gas phase to the liquid phase.[3] In some cases, enriching the air supply with pure oxygen can significantly boost production.[1][2]

  • Substrate or Product Inhibition: High concentrations of glucose can be inhibitory to some microorganisms, such as G. oxydans.[1][2] Similarly, a high concentration of this compound can also inhibit the production rate.[4]

    • Troubleshooting:

      • Optimize the glucose feed rate in your continuous system to avoid accumulation to inhibitory levels. A glucose concentration of 120-350 g/L is often used in fungal fermentations.[1][2]

      • For G. oxydans, maintaining a glucose concentration above 15 mM can help inhibit the formation of keto-gluconic acids.[1][2]

      • Consider implementing a cell-recycle system to maintain a high cell density while keeping the substrate and product concentrations in the optimal range.[1]

  • By-product Formation: The formation of unwanted by-products, such as citric acid or keto-gluconic acids, reduces the overall yield of this compound.[1][2]

    • Troubleshooting:

      • As mentioned, maintaining the pH above 3.5 helps to suppress citric acid formation in A. niger.[1][2]

      • For bacterial fermentations, genetic modification of the strain to block pathways leading to by-products can be an effective strategy. For instance, knocking out the this compound dehydrogenase gene in Klebsiella pneumoniae has been shown to increase this compound production.[1][2]

Issue 2: Mycelial Growth Issues in Fungal Fermentation

Question: I am observing poor or inconsistent mycelial growth of Aspergillus niger in my continuous reactor. How can I address this?

Answer:

Mycelial morphology and growth are crucial for efficient this compound production. Here are some common issues and solutions:

  • Pellet Formation vs. Dispersed Growth: The morphology of the mycelium can significantly impact productivity. While pellet formation can sometimes be desirable, a dispersed mycelial pattern has been reported to result in a higher this compound production rate.[2]

    • Troubleshooting:

      • The seed culture is critical. Inoculating with a higher density of spores (e.g., 10^6 conidia/cm³) can promote the formation of pellets.[2]

      • Agitation speed influences morphology. Higher shear stress can lead to more dispersed growth. Experiment with different agitation rates to find the optimal morphology for your system.

  • Biomass Washout: In a continuous system, if the dilution rate exceeds the specific growth rate of the microorganism, the biomass will be washed out of the reactor.

    • Troubleshooting:

      • Carefully control the feed and outlet flow rates to maintain a dilution rate that allows for stable biomass concentration.

      • Implement a cell retention or recycle system, such as ultrafiltration membranes, to retain the biomass within the fermenter while continuously feeding fresh medium and removing the product stream.[5] This allows for operation at higher dilution rates without biomass washout.

  • Precipitation on Mycelia: When using calcium carbonate (CaCO3) for pH control, calcium gluconate, which has limited solubility, can precipitate on the mycelia. This can inhibit the transfer of oxygen and nutrients to the cells.[3]

    • Troubleshooting:

      • Use a more soluble neutralizing agent like sodium hydroxide (NaOH). Sodium gluconate is readily soluble in water.[3]

      • If using CaCO3 is necessary, consider a system where the CaCO3 slurry is physically separated from the bulk of the mycelia, for example, by confining it within a cellulose membrane.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to monitor and control in a continuous this compound production process?

A1: The most critical parameters to monitor and control are:

  • pH: Typically maintained between 4.5 and 6.5 for fungal fermentations.[1][2][3]

  • Temperature: Generally optimal around 30-34°C.[1][7]

  • Dissolved Oxygen (DO): Must be kept at a high level, often above 20% saturation, as the process is highly aerobic.[1][2]

  • Glucose Concentration: Needs to be controlled to avoid substrate inhibition and to optimize the production rate.[1][2]

  • Dilution Rate: In a continuous system, this determines the rate of nutrient supply and product removal and must be balanced with the microbial growth rate to prevent washout.

Q2: Which microorganism is better for continuous this compound production, Aspergillus niger or Gluconobacter oxydans?

A2: Both microorganisms are used for industrial this compound production, and the choice depends on the specific process requirements.

  • Aspergillus niger is a filamentous fungus known for its high yields and the production of fewer by-products.[1][2] However, chemostat cultivation with filamentous fungi can be challenging.[1][2]

  • Gluconobacter oxydans is a bacterium that is more amenable to continuous chemostat cultivation.[1][2] However, it can be more sensitive to high glucose concentrations and may produce keto-gluconic acids as by-products.[1][2]

Q3: What are the common challenges in the downstream processing of this compound from a continuous fermentation broth?

A3: Downstream processing aims to separate and purify the this compound from the fermentation broth. Key challenges include:

  • Mycelia Separation: In fungal fermentations, the filamentous biomass must be efficiently separated from the liquid phase. This is typically achieved through aseptic centrifugation or vacuum filtration.[1][2]

  • Product Purification: The clarified broth containing gluconate needs further purification to remove residual sugars, proteins, and other impurities. Common methods include electrodialysis, ion exchange chromatography, and membrane separation.[1][2]

  • By-product Removal: If by-products like citric acid or keto-gluconic acids are present, additional separation steps may be required, which can increase the complexity and cost of the process.[1][2]

Quantitative Data Summary

Table 1: Optimal Process Parameters for this compound Production

ParameterMicroorganismOptimal Range/ValueReference
pHAspergillus niger4.5 - 6.5[1][2][3]
Gluconobacter oxydans< 3.5 (to inhibit keto-GA)[1][2]
TemperatureAspergillus niger~30°C[7]
Aureobasidium pullulans29 - 31°C[3]
Dissolved Oxygen (DO)Gluconobacter oxydans> 20%[1][2]
Glucose ConcentrationAspergillus niger120 - 350 g/L[1][2]
Gluconobacter oxydans> 15 mM[1][2]

Table 2: Reported this compound Production Rates and Yields

MicroorganismFermentation ModeProduction RateYieldReference
Aspergillus nigerCell-recycle continuous31.05 ± 0.29 g/L/h0.984 ± 0.067 mol/mol[1][2]
Aspergillus nigerDispersed mycelia21.0 ± 0.9 g/L/h1.051 ± 0.012 g/g[2]
Gluconobacter oxydansFed-batchup to ~32 g/L/h-[4]
Aureobasidium pullulansContinuous-up to 375 g/L (titer)[2]

Experimental Protocols

Protocol 1: Continuous this compound Fermentation with Aspergillus niger using a Cell-Recycle System

1. Inoculum Preparation: a. Inoculate 10^6 conidia/cm³ of A. niger into a vegetative seed medium. b. Incubate at 30°C for 15-24 hours to obtain pellet-like mycelia.[2]

2. Bioreactor Setup: a. Prepare the fermentation medium containing glucose (e.g., 150-250 g/L), and low concentrations of nitrogen and phosphorus sources (e.g., 20 mM).[2][8] b. Sterilize the bioreactor and medium. c. Set up online monitoring and control for pH, temperature, and dissolved oxygen. d. Connect a cell-recycle unit, such as an ultrafiltration module, to the bioreactor outlet.[5]

3. Fermentation Process: a. Inoculate the bioreactor with the prepared seed culture. b. Maintain the temperature at approximately 30°C.[7] c. Control the pH between 5.5 and 6.5 by the automated addition of NaOH solution.[1][2] d. Maintain a high aeration rate to ensure the DO level remains adequate. e. Once the desired biomass concentration is reached, start the continuous feed of fresh medium and the withdrawal of the fermentation broth through the cell-recycle unit. The permeate (product stream) is collected, while the retentate (biomass) is returned to the fermenter. f. Adjust the feed rate (dilution rate) to achieve a high glucose conversion rate. An automatic feedback strategy based on online physiological parameters can be used to regulate the feed rate.[1][2]

4. Downstream Processing: a. The collected permeate, containing sodium gluconate, is subjected to further purification steps such as electrodialysis and anion/cation exchange to obtain pure this compound.[1][2]

Visualizations

gluconic_acid_production_workflow cluster_upstream Upstream Processing cluster_fermentation Continuous Fermentation cluster_downstream Downstream Processing Inoculum\nPreparation Inoculum Preparation Bioreactor Bioreactor Inoculum\nPreparation->Bioreactor Medium\nPreparation Medium Preparation Medium\nPreparation->Bioreactor Cell_Recycle Cell Recycle (e.g., UF Membrane) Bioreactor->Cell_Recycle Broth Parameter_Control Process Control (pH, DO, Temp, Feed Rate) Bioreactor->Parameter_Control Biomass_Separation Biomass Separation (if no cell recycle) Bioreactor->Biomass_Separation Alternative Path Cell_Recycle->Bioreactor Biomass Return Purification Purification (Ion Exchange, Electrodialysis) Cell_Recycle->Purification Permeate (Product) Parameter_Control->Bioreactor Biomass_Separation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for continuous this compound production with cell recycle.

troubleshooting_logic Start Start Low_Yield Low this compound Yield Start->Low_Yield Check_pH Check pH (Optimal: 4.5-6.5 for A. niger) Low_Yield->Check_pH Is pH optimal? Check_DO Check Dissolved Oxygen (>20% for G. oxydans) Check_pH->Check_DO Yes Adjust_pH Adjust pH Control System Check_pH->Adjust_pH No Check_Glucose Check Glucose Conc. (Avoid inhibition) Check_DO->Check_Glucose Yes Increase_Aeration Increase Aeration/ Agitation Check_DO->Increase_Aeration No Check_Byproducts Analyze for By-products (e.g., Citric Acid) Check_Glucose->Check_Byproducts Yes Adjust_Feed Adjust Feed Rate Check_Glucose->Adjust_Feed No Modify_Strain Modify Strain or Process Conditions Check_Byproducts->Modify_Strain High

Caption: Troubleshooting logic for low this compound yield.

References

mitigating the inhibitory effects of substrate concentration on gluconic acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the inhibitory effects of high substrate concentrations during gluconic acid fermentation.

Troubleshooting Guide

Issue: Low or stalled this compound production rate, especially after initial success.

Question: My Aspergillus niger fermentation started well, but the this compound production has slowed down or stopped, even though there is still plenty of glucose in the medium. What could be the cause?

Answer: A common issue is substrate inhibition, where high concentrations of glucose can negatively impact the metabolic activity of the microorganisms.[1] This can lead to a decrease in the efficiency of the glucose oxidase enzyme responsible for converting glucose to this compound. Additionally, the accumulation of this compound itself can inhibit the microbes, leading to lower yields and a slower overall reaction rate.[2]

Troubleshooting Steps:

  • Monitor Substrate Concentration: Regularly measure the glucose concentration in your fermentation broth. For Aspergillus niger, it is generally unfeasible to use glucose at a concentration higher than 300 g/L in batch fermentation.[3][4]

  • Implement Fed-Batch Strategy: Instead of adding all the glucose at the beginning (batch fermentation), switch to a fed-batch process.[1][5][6] This involves a continuous or sequential addition of a concentrated glucose solution to maintain the substrate at an optimal, non-inhibitory level.[5][]

  • Optimize Feeding Strategy: The feeding rate in a fed-batch system is critical. It should be controlled to prevent both substrate limitation and excess substrate accumulation.[5][6] Model-based feeding strategies can be employed for precise control.[6]

  • Check for Other Limiting Factors:

    • Dissolved Oxygen (DO): this compound fermentation is a highly aerobic process.[8] Insufficient aeration can be a rate-limiting factor.[9] Ensure adequate agitation and airflow to maintain a high dissolved oxygen level.[3][4] In some cases, enriching the inlet air with pure oxygen can boost conversion efficiency.[4][10]

    • pH Control: The optimal pH for this compound production by A. niger is typically between 4.5 and 6.5.[3][4] A pH below 3.5 can trigger the formation of byproducts like citric acid.[3] Use a suitable neutralizing agent, such as NaOH or CaCO3, to maintain the pH within the optimal range.[3][4]

    • Byproduct Inhibition: Hydrogen peroxide (H₂O₂), a byproduct of the glucose oxidase reaction, can inhibit the enzyme.[4][10] Co-expression or addition of catalase can help decompose H₂O₂ and improve this compound production.[3][10]

Issue: Low final yield of this compound despite complete glucose consumption.

Question: All the glucose in my fermentation was consumed, but the final this compound yield is lower than expected. What are the potential reasons?

Answer: A low final yield, even with complete substrate consumption, can point to several issues, including byproduct formation, product degradation, or suboptimal environmental conditions.

Troubleshooting Steps:

  • Analyze for Byproducts: High glucose concentrations can sometimes lead to the formation of unwanted byproducts. For example, in Gluconobacter oxydans, high glucose can lead to the secondary oxidation of this compound to keto-gluconic acids.[3] In A. niger, very low pH can promote citric acid production.[3] Use analytical techniques like HPLC to identify and quantify potential byproducts in your fermentation broth.[9]

  • Optimize pH: For G. oxydans, maintaining a pH below 3.5 can inhibit the formation of keto-gluconic acid.[3][4] For A. niger, keeping the pH between 4.5 and 6.0 is optimal for this compound production.[3]

  • Control Temperature: The optimal temperature for this compound production by A. niger is around 30°C.[11][12] Deviations from this temperature can affect enzyme activity and overall yield.

  • Ensure Adequate Aeration: Insufficient oxygen can lead to incomplete conversion of glucose and the formation of other metabolic byproducts. Increasing the agitation and aeration rates can improve the oxygen transfer rate and favor this compound production.[4][10]

  • Strain Stability and Mutation: Consider the genetic stability of your production strain. Strain degeneration over successive cultures can lead to reduced productivity. It may be necessary to go back to a stock culture or perform strain improvement through mutagenesis.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in this compound fermentation?

A1: Substrate inhibition occurs when the concentration of the substrate, in this case, glucose, is so high that it reduces the growth rate of the microorganisms and the activity of the enzymes involved in the fermentation process.[1] This leads to a decrease in the rate of this compound production.

Q2: What is the most common strategy to mitigate substrate inhibition?

A2: The most widely used and effective method is fed-batch fermentation.[1][5][6] In this approach, glucose is fed to the bioreactor continuously or in increments, keeping the concentration in the medium at a low, non-inhibitory level.[5][] This strategy allows for a high final product concentration without the negative effects of high initial substrate levels.

Q3: At what glucose concentration does substrate inhibition typically occur?

A3: The exact concentration can vary depending on the microbial strain and fermentation conditions. However, for Aspergillus niger, it is generally advised that using glucose at concentrations above 300 g/L in a batch process is not feasible.[3][4] Some studies have shown an inhibitory effect on the this compound formation rate with glucose concentrations in the range of 70-160 g/l.[13]

Q4: Can the accumulation of this compound also inhibit the fermentation process?

A4: Yes, product inhibition by this compound can also occur. The accumulation of this compound in the fermentation medium can inhibit the function of the microorganisms, leading to lower yields and a slower reaction rate.[2] This is another reason why strategies like in-situ product removal are being explored.

Q5: How does dissolved oxygen concentration affect substrate inhibition?

A5: A higher dissolved oxygen (DO) level can help to lessen the inhibitory effect of high glucose concentrations.[13] this compound production is a strictly aerobic process, and a high oxygen transfer rate is crucial for efficient conversion of glucose.[3][8] Maintaining a DO level above 20% is often recommended.[3][4]

Quantitative Data on this compound Fermentation

The following tables summarize quantitative data from various studies on this compound fermentation, highlighting the impact of different conditions and strategies.

Table 1: Effect of Initial Glucose Concentration on this compound Production by Aspergillus niger

Initial Glucose Conc. (g/L)This compound (g/L)Biomass (g/L)Fermentation Time (days)Reference
140 (14% w/v)58.4610.027[12]
100 (10%)1.05 (parent strain)--[11]
100 (10%)1.95 (mutant strain)--[11]
120-350---[3][4]

Table 2: Performance of Different Fermentation Strategies

Fermentation StrategyMicroorganismSubstrateThis compound (g/L)Productivity (g/L/h)Yield (g/g)Reference
BatchAspergillus niger NCIM 530Golden Syrup (100 g/L glucose)85.21.94-[14]
Fed-Batch (Cell-Recycle)Aspergillus nigerGlucose-31.05 ± 0.290.984 ± 0.067 (mol/mol)[4]
Fed-BatchA. niger sporesGlucose--High[15]
BatchG. oxydansGlucose (100 g/L)98.8-0.96[16]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production using Aspergillus niger

1. Inoculum Preparation:

  • Prepare a spore suspension of Aspergillus niger from a 4-7 day old culture grown on a suitable agar medium.

  • Inoculate a seed culture medium with the spore suspension and incubate at 30°C with agitation until a sufficient biomass is achieved.

2. Bioreactor Setup:

  • Prepare the production medium in the bioreactor. A typical medium contains a nitrogen source (e.g., peptone), phosphate, and other essential minerals.

  • Sterilize the bioreactor and the medium.

3. Initial Batch Phase:

  • Inoculate the bioreactor with the seed culture.

  • Start the fermentation with an initial, non-inhibitory concentration of glucose (e.g., 50-100 g/L).

  • Maintain the temperature at 30°C and pH at 5.5-6.0 by adding a sterile solution of NaOH or CaCO3 slurry.[14]

  • Ensure a high level of aeration and agitation to maintain dissolved oxygen levels above 20%.

4. Feeding Phase:

  • Prepare a highly concentrated sterile glucose solution (e.g., 50-70% w/v).

  • Once the initial glucose is nearly consumed (as determined by offline or online monitoring), start the continuous or intermittent feeding of the concentrated glucose solution.

  • The feed rate should be carefully controlled to maintain the glucose concentration in the bioreactor at a low, optimal level. This can be guided by monitoring parameters like pH (as acid production consumes the base) or dissolved oxygen (as oxygen consumption is linked to glucose oxidation).

5. Monitoring and Harvesting:

  • Regularly take samples to measure biomass, glucose concentration, and this compound concentration using methods like HPLC.[9]

  • Continue the fed-batch process until the desired this compound concentration is reached or the production rate significantly decreases.

  • Harvest the fermentation broth and proceed with downstream processing to recover the this compound.

Visualizations

Logical Relationship for Troubleshooting Low this compound Yield

TroubleshootingWorkflow start Low this compound Yield check_glucose Is glucose being consumed? start->check_glucose no_consumption No/Slow Consumption (Stalled Fermentation) check_glucose->no_consumption No consumption Yes, Glucose is Consumed check_glucose->consumption Yes inhibition Potential Substrate Inhibition no_consumption->inhibition byproducts Check for Byproducts (e.g., keto-GA, citric acid) consumption->byproducts optimize_conditions Optimize Other Conditions (Temp, Aeration) consumption->optimize_conditions strain_check Evaluate Strain Stability consumption->strain_check check_do Check Dissolved Oxygen (DO) inhibition->check_do Action check_ph Check pH inhibition->check_ph Action implement_fed_batch Implement Fed-Batch Strategy inhibition->implement_fed_batch Solution optimize_ph Optimize pH to Reduce Byproducts byproducts->optimize_ph If present

Caption: A logical guide for troubleshooting poor this compound yield.

Experimental Workflow for Fed-Batch Fermentation

FedBatchWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_post Post-Fermentation inoculum 1. Inoculum Preparation bioreactor_setup 2. Bioreactor Setup & Sterilization inoculum->bioreactor_setup batch_phase 3. Initial Batch Phase (Low Glucose) bioreactor_setup->batch_phase monitoring 4. Continuous Monitoring (Glucose, pH, DO) batch_phase->monitoring feeding 5. Fed-Batch Phase (Concentrated Glucose Feed) monitoring->feeding Glucose low harvest 6. Harvest monitoring->harvest Production complete feeding->monitoring Continue downstream 7. Downstream Processing harvest->downstream

Caption: General experimental workflow for fed-batch this compound production.

References

optimization of aeration and pH control for enhanced gluconic acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of aeration and pH control in gluconic acid biosynthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal pH. A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, promoting the formation of citric acid instead of this compound in fungal fermentations.[1]Maintain the pH of the fermentation medium within the optimal range of 4.5 to 6.5.[1][2] For Aspergillus niger, the optimal pH is typically around 5.5 to 6.0.[1][3][4]
Insufficient aeration. This compound synthesis is a strictly aerobic process, and low dissolved oxygen (DO) levels can limit the conversion of glucose.[3]Increase the aeration rate. For some processes, applying elevated air pressure (up to 4 bar) can enhance the oxygen transfer rate.[1][2] Maintaining a high dissolved oxygen level is crucial for the activity of glucose oxidase.[3]
High concentration of byproducts (e.g., citric acid, 2-ketothis compound).For fungal fermentations, ensure the pH does not drop below 3.5 to minimize citric acid production.[1][3] In bacterial fermentations with Gluconobacter oxydans, a low pH environment (2.5-3.5) can limit the further oxidation of this compound to 2-ketothis compound.[5]
Mycelial morphology issues in fungal cultures. The formation of large pellets can lead to mass transfer limitations.Promoting a dispersed mycelial morphology can improve the this compound production rate.[1][3]
Foaming in Fermenter High agitation and aeration rates leading to excessive CO2 release.Use an appropriate antifoaming agent. Monitor and adjust agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.
Inconsistent Fermentation Performance Fluctuations in pH and dissolved oxygen levels.Implement automated control systems to continuously monitor and maintain pH and DO at their setpoints.[1]
Microbial contamination.Ensure sterile conditions are maintained throughout the fermentation process. A low pH environment can also help reduce the risk of contamination.[5]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound production?

The optimal pH for this compound production typically falls within the range of 4.5 to 6.5.[1][2] For fermentation using Aspergillus niger, a pH of 5.5 to 6.0 is often considered optimal.[1][3][4] It is crucial to maintain the pH above 3.5 in fungal fermentations to avoid the formation of citric acid as a major byproduct.[1][3]

2. How does aeration affect this compound biosynthesis?

This compound production is a strictly aerobic process, making aeration a critical parameter. A high rate of oxygen transfer is necessary to support the activity of glucose oxidase (in fungi) and glucose dehydrogenase (in bacteria), the key enzymes in the conversion of glucose to this compound.[1][3] Insufficient aeration will limit the reaction rate and consequently the yield of this compound. In some cases, enriching the air with pure oxygen has been shown to increase the yield of sodium gluconate and decrease byproduct formation.[1]

3. What are the main microorganisms used for industrial this compound production?

The most commonly used microorganisms for industrial this compound production are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[6] A. niger is widely used due to its high yields and the production of fewer byproducts.[1][3] G. oxydans is also utilized, particularly in processes where continuous fermentation is desired.[1][3]

4. How can I prevent the formation of 2-ketothis compound as a byproduct in Gluconobacter oxydans fermentations?

The formation of 2-ketothis compound can be inhibited by maintaining a low pH environment, typically between 2.5 and 3.5.[5][7] This acidic condition limits the activity of the enzyme responsible for the further oxidation of this compound.

5. What are the key components of a typical fermentation medium for this compound production?

A typical fermentation medium for this compound production contains a high concentration of glucose (120-350 g/L), a nitrogen source, and various mineral salts.[1][3] The pH is typically controlled by the addition of a neutralizer like sodium hydroxide (NaOH) or calcium carbonate (CaCO3).[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the optimization of this compound production.

Table 1: Optimal Fermentation Parameters for this compound Production

MicroorganismOptimal pHOptimal Temperature (°C)Aeration/Dissolved Oxygen (DO)Reference
Aspergillus niger5.5 - 6.528 - 30High aeration[1][3][4][8]
Gluconobacter oxydans< 4.5 (for inhibiting byproducts)-DO maintained above 20%[1][3][9]

Table 2: Impact of pH on this compound and Byproduct Formation in Gluconobacter oxydans

pHAverage this compound Productivity (g/L/h at 3h)2-Ketothis compound (2-KGA) Productivity (g/L/h at 9-12h)Reference
2.5-0.08[5]
3.5--[5]
4.529.13.33[5]
5.530.16.20[5]

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production using Aspergillus niger

  • Inoculum Preparation:

    • Prepare a spore suspension of A. niger from a 7-day old culture grown on a suitable agar medium.

    • Inoculate a seed culture medium and incubate for 24-48 hours at 30°C with agitation.

  • Fermentation Medium:

    • Prepare the production medium containing (g/L): Glucose 150, (NH4)2HPO4 0.4, KH2PO4 0.2, MgSO4·7H2O 0.2.

    • Sterilize the fermenter and the medium.

  • Fermentation:

    • Inoculate the production medium with the seed culture (5-10% v/v).

    • Set the fermentation parameters: Temperature 30°C, pH 5.5 (controlled with 2M NaOH).

    • Maintain a high aeration rate (e.g., 1-2 vvm) and agitation (e.g., 200-400 rpm) to ensure sufficient dissolved oxygen.

  • Sampling and Analysis:

    • Take samples at regular intervals to measure glucose concentration, this compound concentration, and biomass.

    • Analyze glucose and this compound concentrations using HPLC.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound biosynthesis.

GluconicAcidBiosynthesis_Fungi Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Oxidase (GOD) H2O2 H₂O₂ GluconicAcid This compound Gluconolactone->GluconicAcid Spontaneous Hydrolysis or Lactonase O2_H2O O₂ + H₂O H2O2->O2_H2O Catalase

Caption: this compound biosynthesis pathway in fungi like Aspergillus niger.

GluconicAcidBiosynthesis_Bacteria cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Glucose_p D-Glucose Gluconolactone_p D-Glucono-δ-lactone Glucose_p->Gluconolactone_p Membrane-bound Glucose Dehydrogenase (GDH) GluconicAcid_p This compound Gluconolactone_p->GluconicAcid_p Keto_GA 2-Keto-gluconate & 2,5-Diketo-gluconate GluconicAcid_p->Keto_GA Further Oxidation Glucose_c D-Glucose GluconicAcid_c This compound Glucose_c->GluconicAcid_c NADP⁺-dependent Glucose Dehydrogenase

Caption: Alternative pathways for this compound biosynthesis in bacteria.

ExperimentalWorkflow Inoculum Inoculum Preparation Fermentation Batch Fermentation Inoculum->Fermentation Control pH & Aeration Control Fermentation->Control Sampling Sampling & Analysis Fermentation->Sampling Sampling->Fermentation Downstream Downstream Processing Sampling->Downstream

Caption: General experimental workflow for this compound production.

References

Validation & Comparative

A Comparative Analysis of Gluconic Acid and Citric Acid as Metal Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision impacting the efficacy, stability, and safety of formulations. Both gluconic acid and citric acid, naturally derived alpha-hydroxy acids, are widely utilized for their ability to form stable complexes with metal ions. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection process.

This compound and citric acid function as chelating agents by forming multiple bonds with a single metal ion, creating a stable, water-soluble complex. This action is crucial in various applications, from preventing metal-catalyzed degradation in pharmaceutical preparations to enhancing the bioavailability of mineral supplements and facilitating the removal of toxic metals. The effectiveness of a chelating agent is determined by several factors, most notably the stability of the metal complex formed, which is quantified by the stability constant (log K), and the influence of environmental factors such as pH.

Quantitative Comparison of Chelating Performance

The ability of a chelating agent to bind to a metal ion is described by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger chelation effect. The following tables summarize the stability constants for this compound and citric acid with various divalent and trivalent metal ions.

Table 1: Stability Constants (log K) of this compound-Metal Complexes

Metal Ionlog K ValuepHComments
Fe(III)37.913.3Forms a 1:1 complex[1]
Fe(II)17.813.3Forms a 1:1 complex[1]
Cu(II)~18.5AlkalineValue estimated from various sources.
Ca(II)1.21Neutral
Zn(II)1.7Neutral
Mg(II)0.7Neutral
Al(III)-AlkalineKnown to form strong chelates in alkaline solutions[2][3]

Note: Stability constants can vary significantly with experimental conditions such as ionic strength and temperature. The values presented are for comparative purposes.

Table 2: Stability Constants (log K) of Citric Acid-Metal Complexes

Metal Ionlog K ValuepHComments
Fe(III)11.4 - 12.5Acidic/NeutralForms very strong complexes[4]
Fe(II)3.2 - 4.4Acidic/Neutral
Cu(II)5.9 - 6.1Acidic/Neutral
Ca(II)3.2 - 4.8Neutral[5]
Zn(II)4.5 - 5.0Neutral
Mg(II)2.8 - 3.4Neutral
Al(III)~8.0Neutral[6]

Note: Citric acid has multiple pKa values (3.1, 4.8, 6.4), and its chelation strength is highly dependent on the pH of the solution.[7]

Comparative Properties and Optimal Conditions

FeatureThis compoundCitric Acid
Optimal pH for Chelation Strong in alkaline and concentrated alkaline solutions[2][8]Optimal in the pH range of 4 to 7[7]
Source Fermentation of glucose[3]Fermentation of carbohydrates
Biodegradability Readily biodegradable (98% after 2 days)[2]Readily biodegradable
Key Advantages Superior chelating power in highly alkaline environments[2]Strong chelation for a broad range of metals in acidic to neutral pH[7]
Considerations May be less effective in acidic conditions compared to citric acid.Chelation strength decreases significantly in highly alkaline conditions due to the potential formation of insoluble metal hydroxides[7]

Experimental Protocols

Accurate determination of chelation performance is essential for research and development. The following are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of Stability Constants by Potentiometric Titration

This method is widely used to determine the stability constants of metal-ligand complexes.

1. Materials and Reagents:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Double-walled titration flask with a thermostat

  • Stock solution of the chelating agent (Gluconic or Citric Acid) of known concentration.

  • Standardized stock solution of the metal ion of interest (e.g., FeCl₃, CuSO₄).

  • Standardized carbonate-free strong base (e.g., NaOH or KOH) solution (0.1-0.2 M).[9]

  • Standardized strong acid solution (e.g., HClO₄ or HCl).

  • Inert background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl or KNO₃).[9]

  • High-purity water.

2. Procedure:

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, 9.20) before each titration.[10]

  • Titration of the Ligand: Prepare a solution containing a known concentration of the chelating agent and the background electrolyte. Titrate this solution with the standardized strong base. This step is to determine the protonation constants of the acid.

  • Titration of the Metal-Ligand System: Prepare a solution containing known concentrations of the chelating agent, the metal ion, and the background electrolyte.[9] The ligand to metal ratio should be carefully chosen (e.g., 1:1 or 2:1). Titrate this mixture with the standardized strong base.

  • Data Acquisition: Record the pH (or mV) reading after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the average number of protons associated with the ligand and the free ligand concentration at each point. By plotting the average ligand number against the free ligand concentration, the stepwise stability constants can be determined using specialized software or graphical methods.[11][12]

Experimental Protocol 2: Spectrophotometric Determination of Metal Chelation Capacity

This method is based on the change in absorbance of a colored metal-indicator complex upon the addition of a stronger chelating agent.

1. Materials and Reagents:

  • UV-Vis Spectrophotometer.

  • Stock solution of the metal ion of interest.

  • Stock solution of the chelating agent (Gluconic or Citric Acid).

  • A suitable colorimetric indicator that forms a colored complex with the metal ion (e.g., Ferrozine for Fe²⁺, o-cresolphthalein complexone for Ca²⁺/Mg²⁺).[13][14]

  • Buffer solution to maintain a constant pH.

  • High-purity water.

2. Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.

  • Preparation of Solutions:

    • Blank: Buffer solution.

    • Positive Control: A solution containing the metal ion, the indicator, and the buffer. This gives the maximum absorbance.[13]

    • Test Samples: Solutions containing the metal ion, the indicator, the buffer, and varying concentrations of the chelating agent (gluconic or citric acid).

  • Measurement:

    • Mix the components for each sample and allow the reaction to reach equilibrium (e.g., 10-30 minutes at room temperature).[14][15]

    • Measure the absorbance of the positive control and all test samples at the predetermined λmax against the blank.

  • Calculation of Chelation Percentage: The chelating activity is calculated as the percentage reduction in the absorbance of the metal-indicator complex. The formula is typically:

    • % Chelation = [1 - (Absorbance of Sample / Absorbance of Positive Control)] x 100.[13]

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can help visualize complex workflows and relationships, aiding in the understanding of the comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Stock Solutions (Chelator, Metal Ion, Base) C Titrate Ligand Alone (Protonation Constants) A->C D Titrate Metal-Ligand Mixture A->D B Calibrate pH Electrode B->C B->D E Record pH vs. Titrant Volume C->E D->E F Calculate Free Ligand & Metal Concentrations E->F G Determine Stability Constants (log K) F->G

Caption: Workflow for Potentiometric Titration.

Comparative_Analysis cluster_gluconic This compound cluster_citric Citric Acid GA_Structure Linear Structure Chelation Metal Ion Chelation GA_Structure->Chelation GA_pH Optimal at Alkaline pH GA_pH->Chelation GA_Fe Strong Fe(III) Chelation (High pH) GA_Fe->Chelation CA_Structure Tricarboxylic Acid CA_Structure->Chelation CA_pH Optimal at Acidic/Neutral pH CA_pH->Chelation CA_Broad Broad Metal Chelation (Ca, Mg, Fe, Cu, Zn) CA_Broad->Chelation

References

validation of an HPLC method for gluconic acid quantification against an enzymatic assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gluconic acid is critical in various applications, from monitoring fermentation processes to quality control in pharmaceutical and food products. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your specific analytical needs.

Methodology Principles

Enzymatic Assay: This method leverages the high specificity of enzymes. In a typical assay, gluconate is phosphorylated by gluconate kinase (GK) to D-gluconate-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH), which concurrently reduces a cofactor like NADP+ to NADPH. The increase in NADPH is directly proportional to the initial this compound concentration and is measured spectrophotometrically at 340 nm.[1] Another common enzymatic approach involves the initial oxidation of glucose by glucose oxidase to produce this compound and hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored product that can be quantified.[2]

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent). For this compound analysis, reversed-phase or ion-exchange chromatography is commonly employed. The separated this compound is then detected by various detectors, most commonly Refractive Index (RID) or UV-Vis detectors (typically at a low wavelength around 210 nm).[3]

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance characteristics. The following tables summarize the key validation parameters for both HPLC and enzymatic methods for this compound quantification.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterReported ValuesSample MatrixReference
Linearity (R²) > 0.9982Wine and Grape Juice[3]
Limit of Detection (LOD) 0.003 - 0.044 g/LWine and Grape Juice[3]
0.03 - 3.31 µg/mLFruits and Juices[4][5]
Limit of Quantification (LOQ) 0.008 - 0.199 g/LWine and Grape Juice[3]
0.10 - 11.03 µg/mLFruits and Juices[4][5]
Precision (CV%) < 1.4%Wine and Grape Juice[3]
Repeatability (RSD%) 0.4% - 2.3%Fruits and Juices[4][5]
Reproducibility (RSD%) 1.2% - 5.0%Fruits and Juices[4][5]
Accuracy (Recovery %) 76% - 106%Wine and Grape Juice[3]
82% - 110%Fruits and Juices[4][5]

Table 2: Enzymatic Assay Validation Parameters for this compound Quantification

ParameterReported ValuesSample MatrixReference
Linear Range 0.8 to 50 µg per assayGeneral[6]
Limit of Detection 0.792 mg/LGeneral[6]
< 2 µMVarious (Tissues, Wine, Fruits)[2][7][8]
Precision Absorbance difference of 0.005 to 0.010 in duplicate determinationsGeneral[6]
Specificity Specific for D-gluconic acidGeneral[6]

Experimental Protocols

HPLC Method for this compound Quantification

This protocol is a generalized procedure based on common practices for organic acid analysis in liquid samples.

1. Sample Preparation:

  • For liquid samples like fermentation broth or fruit juice, centrifuge to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Dilute the sample with the mobile phase if the this compound concentration is expected to be high.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column or an ion-exchange column suitable for organic acid analysis (e.g., Agilent Hi-Plex H).[3]

  • Mobile Phase: An isocratic mobile phase, typically an acidic buffer such as 0.01 M KH₂PO₄ (pH adjusted to 2.6) or dilute sulfuric acid (e.g., 4.0 mM).[3][4][5]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 70°C.[3]

  • Detector: RID or UV detector set at 210 nm.[3]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standards and generate a calibration curve by plotting peak area against concentration.

4. Analysis:

  • Inject the prepared samples.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the this compound concentration in the samples using the calibration curve.

Enzymatic Assay for this compound Quantification

This protocol is based on commercially available enzymatic assay kits.

1. Reagent Preparation:

  • Reconstitute lyophilized enzymes (gluconate kinase, 6-phosphogluconate dehydrogenase) and cofactors (ATP, NADP+) in the provided assay buffer as per the kit instructions.[1]

2. Sample Preparation:

  • Dilute samples with distilled water to bring the this compound concentration into the assay's linear range (e.g., no more than 0.6 g/L).[1] For many wine samples, a 1 in 10 dilution is adequate.[1]

  • If the sample contains D-glucono-δ-lactone, it must first be hydrolyzed to this compound by adjusting the sample pH to 10-11 with 2M KOH and incubating for 5-10 minutes at room temperature.[1] Neutralize the sample to pH 7.5-8.0 with 1M HCl before proceeding.[1]

  • Turbid samples should be filtered.[1]

3. Assay Procedure (in a cuvette):

  • Pipette the buffer/coenzyme solution, sample (or standard/blank), and the first enzyme (6-PGDH) into a cuvette.

  • Mix and read the initial absorbance (A1) at 340 nm after about 5 minutes.[1]

  • Start the reaction by adding the second enzyme (gluconate kinase).

  • Mix and incubate for approximately 20 minutes or until the reaction is complete.[1]

  • Read the final absorbance (A2) at 340 nm.[1]

4. Calculation:

  • Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the standard.

  • Subtract the ΔA of the blank from the ΔA of the sample and standard.

  • Calculate the this compound concentration based on the absorbance change of the sample relative to the standard of known concentration.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration Sample Liquid Sample Centrifuge Centrifugation Sample->Centrifuge Filter 0.45 µm Filtration Centrifuge->Filter Dilute Dilution (if needed) Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/RID) Separate->Detect Quantify Quantification Detect->Quantify Standards Prepare Standards Cal_Curve Generate Calibration Curve Standards->Cal_Curve Cal_Curve->Quantify

Caption: HPLC analysis workflow for this compound quantification.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_calc Calculation Sample Liquid Sample Hydrolyze Hydrolysis (pH 10-11) (for lactone) Sample->Hydrolyze Neutralize Neutralization (pH 7.5-8.0) Hydrolyze->Neutralize Dilute Dilution Neutralize->Dilute Mix1 Mix Sample, Buffer, Cofactors, Enzyme 1 Dilute->Mix1 Read1 Read Initial Absorbance (A1) Mix1->Read1 Add_Enzyme2 Add Enzyme 2 Read1->Add_Enzyme2 Incubate Incubate Add_Enzyme2->Incubate Read2 Read Final Absorbance (A2) Incubate->Read2 Calc_DeltaA Calculate ΔA (A2-A1) Read2->Calc_DeltaA Calc_Conc Calculate Concentration Calc_DeltaA->Calc_Conc

Caption: Enzymatic assay workflow for this compound quantification.

Conclusion and Recommendations

Both HPLC and enzymatic assays are robust methods for the determination of this compound, with distinct advantages that make them suitable for different laboratory settings and research questions.

Choose the HPLC method when:

  • Simultaneous quantification of multiple organic acids is required.

  • A high throughput of samples is necessary, and an autosampler is available.

  • A versatile method is needed that can be adapted for various sample matrices.

  • The laboratory is already equipped with HPLC instrumentation.

Choose the enzymatic assay when:

  • High specificity for D-gluconic acid is paramount.

  • You are analyzing a limited number of samples and high throughput is not a primary concern.

  • Access to an HPLC system is limited, but a spectrophotometer is available.

  • Rapid, individual sample analysis is needed without extensive method development.

Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the number of samples, the need for specificity, the availability of equipment, and the desired throughput. For routine quality control of a single analyte, the enzymatic assay may be more efficient, while for research and development purposes where multiple components are of interest, HPLC offers greater flexibility and a more comprehensive analytical profile.

References

a comparative study of gluconic acid production efficiency in Aspergillus niger vs. Gluconobacter oxydans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gluconic acid, a mild organic acid, and its derivatives are valuable bulk chemicals with extensive applications in the food, pharmaceutical, textile, and construction industries.[1][2] Microbial fermentation is the primary and preferred method for its industrial production, with the fungus Aspergillus niger and the bacterium Gluconobacter oxydans being the most prominent and thoroughly studied microorganisms for this purpose.[1][2][3][4][5][6] This guide provides an objective comparison of the this compound production efficiency of these two industrial workhorses, supported by experimental data, detailed methodologies, and pathway visualizations.

Metabolic Pathways: Two Distinct Routes to this compound

The biochemical routes for oxidizing glucose to this compound differ significantly between A. niger and G. oxydans.

Aspergillus niger utilizes an intracellular enzyme, glucose oxidase (GOD), which is a flavoprotein found predominantly in the cell wall and extracellular fluid.[3][4] This enzyme catalyzes the dehydrogenation of D-glucose to D-glucono-δ-lactone. A key byproduct of this reaction is hydrogen peroxide (H₂O₂), which is subsequently decomposed into oxygen and water by the enzyme catalase.[3][4] The D-glucono-δ-lactone is then hydrolyzed to this compound, a process that can occur spontaneously or be aided by the enzyme lactonase, particularly as the pH of the medium decreases due to acid accumulation.[3][4]

aniger_pathway cluster_cell Aspergillus niger Cell Periplasm glucose D-Glucose lactone D-Glucono-δ-lactone glucose->lactone Glucose Oxidase (GOD) h2o2 H₂O₂ gluconic_acid This compound lactone->gluconic_acid Spontaneous / Lactonase h2o_o2 H₂O + O₂ h2o2->h2o_o2 Catalase

Caption: this compound synthesis pathway in Aspergillus niger.

Gluconobacter oxydans employs a different strategy, primarily relying on a membrane-bound, PQQ-dependent glucose dehydrogenase (GDH) located in the periplasmic space.[3][5] This enzyme facilitates an "overflow metabolism" where glucose is incompletely oxidized to this compound without entering the main cytoplasmic metabolic pathways like glycolysis or the TCA cycle.[3][4] The oxidation occurs in the periplasm, converting D-glucose to D-δ-gluconolactone, which is then hydrolyzed to this compound.[3] A secondary, less dominant pathway exists in the cytoplasm involving an NADP⁺-dependent GDH.[3][5] A critical consideration for G. oxydans is its potential to further oxidize this compound to byproducts like 2-keto-gluconate and 5-keto-gluconate, a reaction that can be controlled by maintaining a low pH.[4][7][8]

goxydans_pathway cluster_periplasm Gluconobacter oxydans Periplasm (Dominant Pathway) cluster_cytoplasm Cytoplasm (Secondary Pathway) p_glucose D-Glucose p_lactone D-Glucono-δ-lactone p_glucose->p_lactone PQQ-dependent GDH p_gluconic_acid This compound p_lactone->p_gluconic_acid Hydrolysis p_keto 2-Keto-gluconate 5-Keto-gluconate p_gluconic_acid->p_keto Further Oxidation c_glucose D-Glucose c_gluconic_acid This compound c_glucose->c_gluconic_acid NADP+-dependent GDH ppp Pentose Phosphate Pathway c_gluconic_acid->ppp

Caption: this compound synthesis pathways in Gluconobacter oxydans.

Data Presentation: Comparative Performance Metrics

The efficiency of this compound production is dictated by several key parameters, including product titer, yield, productivity, and optimal fermentation conditions. The following table summarizes experimental data from various studies.

ParameterAspergillus nigerGluconobacter oxydans
Max Product Titer (g/L) 106.5 (Solid-State)[9], 99.8 (Submerged)[10]98.8[7], 96.7[11], 81.4[12]
Max Yield (%) 94.7 (Solid-State)[9], >90 (Submerged)[3]96[7], 94.9[12], 90.5[11]
Productivity (g/L/h) ~1.9 (calculated), 31.05 (cell-recycle)[4]4.07[12], ~8.0 (calculated)[11]
Optimal pH 4.5 - 6.5[3][4]< 4.5 (to prevent over-oxidation)[4][5], 2.5 - 3.5 is effective[7]
Optimal Temperature (°C) 30[4][10][13]30[11][12][14]
Fermentation Time 6 - 12 days (batch)[9]12 - 24 hours (batch)[11]
Oxygen Requirement High[3][15]Very High, often rate-limiting[3][4]
Process Type Batch, Fed-batch, Solid-State[9]Batch, Fed-batch, Continuous[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for this compound production using both microorganisms, based on common practices cited in the literature.

General Experimental Workflow

workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing strain Strain Revival (& A. niger / G. oxydans) inoculum Inoculum Culture (Seed Flasks) strain->inoculum media Fermentation Media Preparation & Sterilization inoculum->media bioreactor Bioreactor Inoculation media->bioreactor fermentation Controlled Fermentation (pH, Temp, DO, Agitation) bioreactor->fermentation sampling Process Sampling & Analysis (HPLC) fermentation->sampling harvest Harvest sampling->harvest separation Biomass Separation (Filtration/Centrifugation) harvest->separation purification Product Purification (e.g., Electrodialysis) separation->purification

Caption: Generalized workflow for microbial this compound production.

Protocol 1: this compound Production by Aspergillus niger (Submerged Fermentation)
  • Inoculum Preparation:

    • Maintain A. niger strains on Potato Dextrose Agar (PDA) slants.[16]

    • Prepare a spore suspension by harvesting spores from a 4-day old slant into a sterile solution (e.g., 0.1% Tween 80 in phosphate buffer).

    • Adjust the spore concentration to 10⁸ - 10¹⁰ spores/mL.

    • Inoculate a seed germination medium (e.g., 5% glucose, 0.2% di-ammonium phosphate, 0.25% MgSO₄, 0.1% KH₂PO₄, pH 5.5) and incubate at 30°C with agitation for 24-48 hours.

  • Fermentation Medium:

    • A typical production medium contains (w/v):

      • Glucose: 12-15% (120-150 g/L)[9][10]

      • Nitrogen Source (e.g., Peptone): 1%[10]

      • KH₂PO₄: 0.1%

      • MgSO₄·7H₂O: 0.05%

    • Sterilize the medium by autoclaving.

  • Fermentation Conditions:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Temperature: Maintain at 30°C.[10]

    • pH: Control the pH between 5.5 and 6.5 by the automated addition of a neutralizer like NaOH or CaCO₃.[3][4]

    • Aeration & Agitation: Maintain a high level of dissolved oxygen (DO) through vigorous agitation and aeration. This is a high-oxygen-demand fermentation.[3][15]

    • Duration: The fermentation typically runs for 6 to 12 days.[9]

    • Monitoring: Regularly measure glucose consumption and this compound concentration using methods like HPLC.

Protocol 2: this compound Production by Gluconobacter oxydans (Batch Fermentation)
  • Inoculum Preparation:

    • Activate G. oxydans from a stock culture in a pre-culture medium containing D-sorbitol (50 g/L) and yeast extract (5-10 g/L).[5][11]

    • Incubate at 30°C and 220 rpm for 24 hours.[11]

    • Transfer the pre-culture to a larger volume of the same medium for a second seed stage to build up sufficient biomass.

  • Fermentation Medium:

    • A typical production medium contains (g/L):

      • Glucose: 100[7][11][17]

      • Yeast Extract: 5[11]

      • MgSO₄: 0.5[11]

      • K₂HPO₄: 1[11]

      • KH₂PO₄: 2[11]

      • (NH₄)₂SO₄: 5[11]

    • Sterilize the medium by autoclaving.

  • Fermentation Conditions:

    • Inoculate the production medium to an initial optical density (OD₆₀₀) of approximately 1.0-2.0.[11]

    • Temperature: Maintain at 30°C.[11][12]

    • pH: The initial pH is typically around 6.0. It will naturally drop as acid is produced. Some strategies allow the pH to fall to 2.5-3.5 to inhibit the formation of keto-gluconic acid byproducts.[7] Alternatively, it can be controlled at a higher pH if subsequent conversion is desired.

    • Aeration & Agitation: Maintain a very high aeration rate (e.g., 1 vvm) and agitation speed (e.g., 300-500 rpm) to ensure the dissolved oxygen level remains above 20% saturation, as oxygen transfer is often the rate-limiting step.[3][4][17]

    • Duration: The fermentation is very rapid, often completing within 12 to 24 hours.[11]

    • Monitoring: Closely monitor glucose depletion via HPLC, as this compound can be rapidly converted to byproducts once the primary glucose source is exhausted.[7][8]

Concluding Comparison

Both Aspergillus niger and Gluconobacter oxydans are highly effective producers of this compound, yet they offer distinct advantages and disadvantages for industrial applications.

  • Aspergillus niger is characterized by its ability to achieve very high product titers and yields, often exceeding 90-95%.[3][9] The fermentation process is well-established. However, its filamentous (mycelial) growth can lead to high viscosity in the fermentation broth, which complicates aeration, agitation, and mass transfer, and can make downstream processing more challenging.[3] Fermentation times are also significantly longer.

  • Gluconobacter oxydans offers the key advantage of extremely high productivity, with fermentation times measured in hours rather than days.[11][12] Its non-mycelial growth results in a low-viscosity broth, simplifying process control. Furthermore, G. oxydans is well-suited for continuous fermentation processes, which is a significant industrial advantage.[3][4] The primary challenges are its high sensitivity to oxygen limitation and the potential for over-oxidation of this compound into keto-acids, which requires precise process control, particularly of pH and glucose levels.[4][7]

The choice between these two microorganisms depends on the specific goals of the production process. For achieving the highest possible product concentration in a batch or solid-state process where fermentation time is less critical, A. niger remains an excellent choice. For processes where speed, high productivity, and the potential for continuous operation are paramount, G. oxydans presents a compelling and highly efficient alternative.

References

evaluating the performance of gluconic acid as a concrete retarder against other admixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Gluconic Acid and Other Leading Concrete Retarders

In the realm of concrete technology, the ability to meticulously control setting time is paramount for ensuring structural integrity, particularly in large-scale projects or challenging environmental conditions. Concrete retarders, a class of chemical admixtures, are indispensable for delaying the hydration of cement, thereby extending the workability of fresh concrete. Among these, this compound and its salts have emerged as highly effective and widely utilized retarders. This guide provides an objective comparison of the performance of this compound against other common concrete retarders, supported by experimental data, to assist researchers and concrete technologists in making informed decisions.

Mechanism of Action: A Brief Overview

The primary function of a concrete retarder is to slow down the chemical reaction between cement and water, a process known as hydration. This is typically achieved through one or more of the following mechanisms:

  • Adsorption: Retarder molecules form a protective layer on the surface of cement particles, hindering their contact with water.

  • Chelation/Complexation: The retarder chemically binds with calcium ions (Ca²⁺) released during the initial hydration of cement, preventing them from participating in the formation of hydration products that lead to setting.[1]

  • Nucleation Poisoning: The retarder inhibits the formation and growth of the crystalline hydration products, such as calcium silicate hydrate (C-S-H), which are responsible for the strength development of concrete.[2]

This compound and its salt, sodium gluconate, primarily function through the chelation of calcium ions and adsorption onto the surface of cement particles.[1][2] This dual-action mechanism makes them particularly efficient retarders.[2] Other common retarders like lignosulfonates, sucrose, and tartaric acid also operate through similar principles, though their efficiency and secondary effects on the concrete can vary significantly.[3][4]

Performance Comparison of Concrete Retarders

The effectiveness of a concrete retarder is evaluated based on several key performance indicators, including its impact on setting time, the development of compressive strength, and the workability of the concrete mix. The following table summarizes the comparative performance of this compound and other widely used retarders.

Table 1: Comparative Performance of Common Concrete Retarders

AdmixtureTypical Dosage (% by weight of cement)Effect on Initial Setting TimeEffect on Final Setting TimeEffect on 28-Day Compressive StrengthKey Characteristics & Notes
This compound (GA) 0.02 - 0.1%Significant increase; at 0.08-0.1% dosage, can provide over 120 minutes of working time.[5]Prolonged, allowing for extended workability up to 150 minutes.[6]Generally no negative effects; can contribute to long-term strength gain.[6]Efficient and predictable; also acts as a water reducer, improving workability.
Sodium Gluconate (SG) 0.03 - 0.15%Highly effective; a 0.15% dosage can extend initial setting time by up to 5 times compared to a control mix.[2]Significant extension; a 0.15% dosage can extend final setting time by 4.5 times.[2]Can contribute to higher long-term strength; a 0.12% dosage showed a 13% increase in 90-day strength.[2][6]Very similar to this compound; widely used and well-documented.[7]
Lignosulfonates 0.2 - 1.0%Moderate increase; a 0.6% dosage can increase initial setting time by about 69%.Moderate increase; a 0.6% dosage can prolong final setting time by about 52%.Can increase strength by 15-30% due to water reduction.Cost-effective and also acts as a water reducer. Performance can vary based on the source and purity.[4]
Sucrose (Sugar) 0.01 - 0.2%Very high retardation at low dosages; a 0.019% dosage can increase initial setting time by nearly 139%.Significant extension; a 0.019% dosage can increase final setting time by about 99%.Can adversely affect strength, especially at higher dosages, with reductions of 10-25% reported.[2]Highly potent and cost-effective, but can be unpredictable and may significantly reduce strength if overdosed.[2]
Tartaric Acid 0.02 - 0.1%Highly effective; a 0.04% dosage increased setting time from approximately 30 minutes to over 9 hours in one study.[8]Significant retardation.May reduce early-age strength, but this effect tends to diminish at later ages.[7]A powerful retarder, also used in gypsum products.[7]
Logical Workflow for Retarder Selection

The selection of an appropriate concrete retarder depends on the specific requirements of the project, including the desired extension of workability, strength considerations, and cost. The following diagram illustrates a simplified decision-making process.

RetarderSelection start Start: Define Project Requirements retardation_level Required Retardation? start->retardation_level strength_critical Is Early Strength Critical? retardation_level->strength_critical High long_term_strength Long-Term Strength Gain Important? retardation_level->long_term_strength Moderate sucrose Use Sucrose (with caution) strength_critical->sucrose No tartaric_acid Use Tartaric Acid strength_critical->tartaric_acid Yes cost_sensitivity High Cost Sensitivity? long_term_strength->cost_sensitivity No gluconate Use this compound / Sodium Gluconate long_term_strength->gluconate Yes cost_sensitivity->gluconate No lignosulfonate Use Lignosulfonate cost_sensitivity->lignosulfonate Yes

Caption: Decision workflow for selecting a concrete retarder.

Experimental Protocols

The performance evaluation of concrete retarders is conducted following standardized test methods to ensure consistency and comparability of results. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for these evaluations.

Time of Setting

The setting time of concrete is a crucial parameter, indicating the transition from a plastic to a hardened state.

  • For Hydraulic Cement Paste (ASTM C191): This method uses the Vicat needle apparatus.[9][10]

    • Procedure: A cement paste of normal consistency is prepared and placed in a mold.[11] A 1-mm Vicat needle is periodically allowed to penetrate the paste under a specified weight.[11]

    • Initial Set: The time elapsed from the initial contact of cement and water until the needle penetrates to a depth of 25 mm.[10][11]

    • Final Set: The time elapsed until the needle no longer sinks visibly into the paste.[11]

  • For Concrete Mixtures (ASTM C403): This method determines setting time by measuring penetration resistance.[12][13]

    • Procedure: Mortar is sieved from a fresh concrete sample and placed in a container.[12] Needles of varying sizes are forced into the mortar at regular intervals.[12]

    • Initial Set: Defined as the time when the penetration resistance reaches 500 psi (3.5 MPa).[12]

    • Final Set: Defined as the time when the penetration resistance reaches 4000 psi (27.6 MPa).[12]

Compressive Strength

Compressive strength is a primary indicator of concrete quality and its ability to resist loads.

  • Standard Test Method (ASTM C39): This is the standard method for determining the compressive strength of cylindrical concrete specimens.[14][15][16]

    • Specimen Preparation: Concrete cylinders (typically 6x12 inches or 4x8 inches) are cast from the concrete mix and cured under standard laboratory conditions for specific periods (e.g., 3, 7, 28, or 90 days).[16]

    • Procedure: The cured cylinder is placed in a compression testing machine.[17] A compressive axial load is applied at a prescribed rate until the specimen fails.[18]

    • Calculation: The compressive strength is calculated by dividing the maximum load sustained by the specimen by its cross-sectional area.[15][18]

Workability (Slump)

Workability describes the ease with which fresh concrete can be mixed, placed, compacted, and finished. The slump test is the most common method for its measurement.

  • Standard Test Method (ASTM C143): This test measures the consistency of fresh concrete.[19][20]

    • Procedure: A mold shaped like a frustum of a cone (a slump cone) is filled with fresh concrete in three layers of equal volume.[21][22] Each layer is compacted by rodding it 25 times.[22] After filling and rodding, the cone is carefully lifted vertically.[19] The unsupported concrete will "slump" down due to gravity.

    • Measurement: The slump is the measured distance from the original height (the top of the cone) to the displaced center of the slumped concrete's top surface, recorded to the nearest 1/4 inch (5 mm).[23]

References

comparative effectiveness of gluconic acid and other organic acids in food preservation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preservative capabilities of gluconic acid, benchmarked against leading organic acids like lactic, acetic, and citric acids, reveals its unique potential in ensuring food safety and extending shelf life. This guide synthesizes experimental data to offer a clear comparison of their effectiveness, mechanisms of action, and practical applications in the food industry.

Organic acids are widely utilized in the food industry as natural preservatives to inhibit the growth of spoilage and pathogenic microorganisms. Among these, this compound, a mild organic acid derived from glucose, is gaining attention for its preservative properties. This comparison guide provides a detailed examination of the comparative effectiveness of this compound against other commonly used organic acids—lactic acid, acetic acid, and citric acid—supported by experimental data on their antimicrobial and antioxidant activities.

Antimicrobial Efficacy: A Quantitative Comparison

The primary role of organic acids in food preservation lies in their ability to inhibit microbial growth. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.

While comprehensive studies directly comparing the MIC of this compound against a wide range of foodborne pathogens alongside other organic acids under uniform conditions are limited, available research provides valuable insights. The antimicrobial activity of organic acids is highly dependent on the pH of the food matrix and the specific microorganism. Generally, the undissociated form of the acid is responsible for its antimicrobial effect, as it can penetrate the microbial cell membrane.[1]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Organic Acids against Common Foodborne Pathogens

Organic AcidEscherichia coli (mg/mL)Salmonella Typhimurium (mg/mL)Listeria monocytogenes (mM)Staphylococcus aureus (mg/mL)
This compound Data not consistently availableData not consistently availableData not consistently availableData not consistently available
Lactic Acid --5.0 (SD 1.5)[2][3]-
Acetic Acid 2.0[4]3.1[4]19.0 (SD 6.5)[2][3]-
Citric Acid 1.0 - 4.1[4]6.3[4]3.8 (SD 0.9)[2][3]-

Mechanism of Antimicrobial Action

The antimicrobial activity of organic acids is primarily attributed to their ability to disrupt the normal physiology of microbial cells. The prevailing mechanism involves the passive diffusion of the undissociated form of the acid across the cell membrane.

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell (Neutral pH) Undissociated_Acid Undissociated Organic Acid (HA) Dissociated_Acid Dissociated Acid (H+ + A-) Undissociated_Acid->Dissociated_Acid Passive Diffusion Cytoplasm Cytoplasmic Acidification (pH drop) Dissociated_Acid->Cytoplasm Release of Protons Metabolic_Inhibition Inhibition of Enzymes and Nutrient Uptake Cytoplasm->Metabolic_Inhibition DNA_Damage DNA Damage Cytoplasm->DNA_Damage Cell_Membrane Cell Membrane

Antimicrobial mechanism of organic acids.

Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) and leading to a decrease in the internal pH. This cytoplasmic acidification can inhibit essential metabolic functions, denature proteins, and cause DNA damage, ultimately leading to cell death or inhibition of growth. For instance, some organic acids can specifically damage the cell wall of bacteria like E. coli, leading to leakage of cellular components.[5]

Experimental Protocols for Determining Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) of organic acids is typically determined using the broth microdilution method. This quantitative assay allows for the comparison of the antimicrobial activity of different compounds.

Broth Microdilution Method for MIC Determination

MIC_Workflow Prep_Inoculum 1. Prepare Standardized Bacterial Inoculum (~1-2 x 10^8 CFU/mL) Inoculation 3. Inoculate each well with the Bacterial Suspension (Final concentration ~5 x 10^5 CFU/mL) Prep_Inoculum->Inoculation Prep_Dilutions 2. Prepare Serial Dilutions of Organic Acids in 96-well Microtiter Plate Prep_Dilutions->Inoculation Incubation 4. Incubate at 37°C for 16-20 hours Inoculation->Incubation Observation 5. Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination 6. Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Experimental workflow for MIC determination.

Detailed Steps of the Broth Microdilution Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/mL.[6]

  • Preparation of Organic Acid Dilutions: Serial twofold dilutions of each organic acid are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[7]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[6] A positive control (broth with inoculum, no acid) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16 to 20 hours.[8]

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the organic acid at which there is no visible growth of the microorganism.[6]

Antioxidant Properties of this compound

Beyond their antimicrobial effects, organic acids can also contribute to food preservation through their antioxidant activity. Antioxidants help to prevent the deterioration of food quality by inhibiting oxidation reactions that can lead to off-flavors, discoloration, and loss of nutritional value.

Table 2: Antioxidant Activity of Selected Organic Acids (General Observations)

Organic AcidAntioxidant Activity
This compound Possesses antioxidant properties.[11]
Lactic Acid Contributes to the antioxidant capacity of fermented foods.[10]
Acetic Acid A major component of vinegar, which exhibits antioxidant activity.
Citric Acid Widely used as an antioxidant in the food industry.[3]

Note: This table provides a qualitative summary. Quantitative comparative data in a specific food matrix is needed for a more definitive comparison.

Conclusion

This compound demonstrates potential as a valuable food preservative, contributing to both antimicrobial and antioxidant protection. While direct comparative data with other organic acids like lactic, acetic, and citric acid is still emerging, the existing research highlights its role in inhibiting microbial growth. The effectiveness of any organic acid is intricately linked to the specific food environment, particularly pH, and the target microorganisms.

The standardized broth microdilution method provides a reliable framework for quantifying and comparing the antimicrobial efficacy of these acids. Further research focusing on direct comparative studies of MICs against a broader range of foodborne pathogens and the antioxidant capacity of these acids in various food matrices will be instrumental in optimizing their application for enhanced food safety and quality. The development of synergistic combinations of these organic acids may also offer a promising avenue for more effective and broad-spectrum food preservation.

References

Validating the Purity of Synthesized Gluconic Acid: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of various analytical techniques for validating the purity of synthesized gluconic acid. The performance of spectroscopic methods is compared with chromatographic and traditional techniques, supported by experimental data to aid in method selection and implementation.

Comparison of Analytical Techniques for this compound Purity Validation

The choice of analytical technique for purity validation depends on several factors, including the required sensitivity, selectivity, speed, and the nature of potential impurities. Below is a summary of common methods with their respective performance metrics.

TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Linearity (R²)Key AdvantagesKey Disadvantages
HPLC-PAD Anion exchange chromatography with pulsed amperometric detection.0.6 mg/L[1]2.0 mg/L[1]< 2.5%[1][2]> 0.999[1]High sensitivity and selectivity for underivatized this compound.Requires specialized detector; potential for electrode fouling.
HPLC-ELSD/CAD Reversed-phase or HILIC separation with evaporative light scattering or charged aerosol detection.~0.32 ng (for GDL)[3]-1.3 - 1.8% (for GDL)[3]-Universal detection for non-volatile analytes; good for impurity profiling.Lower sensitivity compared to MS; requires non-volatile mobile phases.
LC-MS Liquid chromatography coupled with mass spectrometry.HighHighHigh> 0.999[4]High sensitivity and selectivity; provides molecular weight confirmation.Higher instrument cost and complexity.
GC-MS Gas chromatography-mass spectrometry after derivatization.0.006 - 1.1 ppm (for related acids)[5]0.02 - 3.8 ppm (for related acids)[5]< 10%[5]> 0.97 - 0.995[5]High resolution and sensitivity; established libraries for identification.Requires derivatization, which adds complexity and potential for side reactions.
¹H NMR Nuclear Magnetic Resonance spectroscopy.----Provides detailed structural information; can quantify without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra for mixtures.
FTIR Fourier-Transform Infrared Spectroscopy.----Fast and non-destructive; good for functional group identification.Not suitable for quantification of impurities unless coupled with other techniques; water interference.
Enzymatic Assay Spectrophotometric measurement based on a specific enzyme reaction.< 2 µM[6]--Linear range: 0.03 - 1 g/L[7]High specificity for D-gluconic acid.Susceptible to matrix interference; may not detect non-biologically active isomers.
Titration Neutralization reaction with a standard base.----Simple, inexpensive, and accurate for bulk purity assessment.Non-specific; titrates all acidic components, including impurities.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This method is highly sensitive for the direct analysis of this compound.

  • Instrumentation: HPLC system with a pulsed amperometric detector equipped with a gold electrode.

  • Column: Anion exchange column (e.g., CarboPac PA1).

  • Mobile Phase: Isocratic elution with 0.1 M Sodium Hydroxide (NaOH) solution.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 20 °C.

  • Detection: Pulsed amperometry with a gold electrode, using a suitable waveform (e.g., +200, +700, and -900 mV for 300, 100, and 100 ms respectively).[1]

  • Quantification: External calibration curve with this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to make the non-volatile this compound amenable to gas chromatography.

  • Derivatization: Silylation of the dried sample with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for derivatized sugars and acids (e.g., DB-624).[5]

  • Carrier Gas: Helium at a constant pressure.

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Oven Program: Initial temperature of 150°C, ramped at 10°C/min to 260°C, and held for 25 minutes.[5]

  • Mass Spectrometry: Electron impact ionization (70 eV) with the ion source at 230°C and MS quadrupole at 150°C.[5]

  • Quantification: Based on the peak area of a characteristic ion of the derivatized this compound, using an internal or external standard.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides structural confirmation and can be used for quantitative analysis.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a deuterated solvent (e.g., D₂O).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • Analysis: Identify the characteristic proton signals of this compound. Purity can be assessed by the presence of signals from impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a this compound signal to that of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identifying the functional groups present in the synthesized product.

  • Sample Preparation: The sample can be analyzed neat as a liquid film between KBr plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectrometer.

  • Acquisition: Record the spectrum in the mid-infrared range (e.g., 4000-650 cm⁻¹).[8]

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound.[9] Key characteristic peaks include a broad O-H stretch from the hydroxyl and carboxylic acid groups (~3400 cm⁻¹) and a C=O stretch from the carboxylic acid (~1725 cm⁻¹).[10]

Enzymatic Assay

This method offers high specificity for D-gluconic acid.

  • Principle: D-gluconate is phosphorylated by gluconate kinase to D-gluconate-6-phosphate. This is then oxidized by 6-phosphogluconate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the amount of D-gluconic acid.[11]

  • Reagents: D-Gluconic Acid/D-Glucono-δ-lactone assay kit.

  • Procedure:

    • Prepare sample and standard solutions.

    • In a cuvette, mix the buffer, sample/standard, and necessary cofactors.

    • Record the initial absorbance (A1) at 340 nm.

    • Initiate the reaction by adding the enzyme mixture.

    • Incubate at a specified temperature (e.g., 37°C) for a defined time (e.g., 5-15 minutes).[7][11]

    • Record the final absorbance (A2) at 340 nm.

  • Calculation: The concentration of this compound is calculated from the change in absorbance (A2 - A1) compared to a standard.[11]

Titration

A classic and straightforward method for determining the total acidity.

  • Reagents: A standardized solution of a strong base (e.g., 0.1 M NaOH) and a pH indicator (e.g., phenolphthalein).

  • Procedure:

    • Accurately weigh a sample of the synthesized this compound and dissolve it in deionized water.

    • Add a few drops of the indicator.

    • Titrate with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color with phenolphthalein).[12]

  • Calculation: The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.

Visualized Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_0 Initial Screening & Identification cluster_1 Preliminary Purity Assessment cluster_2 High-Resolution Purity & Impurity Profiling cluster_3 Quantitative Purity Determination Start Synthesized this compound FTIR FTIR Spectroscopy Start->FTIR Functional Group Confirmation NMR_Qual ¹H NMR Spectroscopy (Qualitative) Start->NMR_Qual Structural Confirmation TLC Thin-Layer Chromatography (TLC) FTIR->TLC NMR_Qual->TLC Titration Acid-Base Titration TLC->Titration If major impurities are absent HPLC HPLC (UV/RI/ELSD/CAD) Titration->HPLC For high purity samples GCMS GC-MS (after derivatization) Titration->GCMS For volatile impurities LCMS LC-MS HPLC->LCMS For impurity identification qNMR Quantitative NMR (qNMR) HPLC->qNMR Enzymatic Enzymatic Assay (for D-isomer) HPLC->Enzymatic Final_Purity Final Purity Report LCMS->Final_Purity qNMR->Final_Purity Enzymatic->Final_Purity

Caption: Workflow for validating the purity of synthesized this compound.

References

A Comparative Analysis of Gluconic Acid's Chelating Ability for Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating ability of gluconic acid for a range of metal ions, supported by experimental data. Understanding the stability of these complexes is crucial for applications in pharmaceuticals, food chemistry, and environmental science, where this compound is utilized as a chelating agent to enhance the solubility, stability, and bioavailability of metal ions.

Quantitative Comparison of Chelating Ability

The efficacy of a chelating agent is quantified by the stability constant (log β) of the metal-ligand complex. A higher log β value indicates a stronger and more stable complex. The following table summarizes the stability constants for gluconate complexes with various metal ions as reported in the scientific literature. It is important to note that the stability of these complexes is highly dependent on pH, with this compound generally being a more potent chelating agent in alkaline conditions due to the deprotonation of its hydroxyl groups.[1][2]

Metal IonStoichiometry (Metal:Gluconate)pHLog β
Fe(III)1:1>3.937.9 ± 1.2
Ho(III)2:1>949.8 ± 0.4
Ce(III)2:1>7.643.9 ± 0.6
Eu(III)1:1>7.724.3 ± 0.3
U(VI)1:16-13.519.9 ± 2
Fe(II)1:1>7.417.8 ± 0.9
Cd(II)1:1>1114.2 ± 0.2
Co(II)1:1>11.813.1 ± 0.8
Zn(II)--1.7

Note: The stability constants presented are subject to the specific experimental conditions (e.g., ionic strength, temperature) of the cited studies. Direct comparison should be made with caution.

The data indicates that this compound forms highly stable complexes with trivalent metal ions such as Fe(III), Ho(III), and Ce(III), particularly at elevated pH.[3] The chelating ability for divalent metal ions is also significant, though the stability constants are generally lower than those for trivalent ions.[3][4]

Experimental Protocols for Determining Chelating Ability

The stability constants of metal-gluconate complexes are determined through various analytical techniques. The choice of method often depends on the specific metal ion and the pH of the solution.

Schubert (Ion-Exchange) Method

The Schubert method is a classic ion-exchange technique used to determine the stability constants of metal complexes.[3][4]

  • Equilibration: A cation-exchange resin is equilibrated with a solution containing the metal ion of interest and a known concentration of this compound at a constant ionic strength and pH.

  • Phase Separation: After equilibration, the resin and the supernatant are separated.

  • Analysis: The concentration of the metal ion in the supernatant is determined. The distribution of the metal ion between the resin and the solution is used to calculate the stability constant of the metal-gluconate complex.

Potentiometric Titration

Potentiometric titration is a widely used method for determining stability constants.

  • Titration Setup: A solution containing the metal ion and this compound is titrated with a standard solution of a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a pH electrode.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed to determine the stoichiometry and stability constants of the formed complexes.

Spectrophotometric Methods

Spectrophotometric methods are employed when the metal-gluconate complex has a distinct absorbance spectrum compared to the free metal ion.[3]

  • Sample Preparation: A series of solutions with varying concentrations of the metal ion and this compound are prepared.

  • Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength where the complex absorbs maximally.

  • Data Analysis: The change in absorbance is used to calculate the concentration of the complex and subsequently its stability constant.

Conductometric Titrations

Conductometric titrations can be used to determine the stoichiometry of the complexes formed.[3]

  • Titration: A solution of the metal salt is titrated with a solution of sodium gluconate.

  • Conductivity Measurement: The electrical conductivity of the solution is measured after each addition of the titrant.

  • Endpoint Determination: A plot of conductivity versus the volume of titrant added will show breaks corresponding to the stoichiometry of the complex formation.

Experimental Workflow for Determining Chelating Ability

The following diagram illustrates a generalized workflow for the experimental determination of the chelating ability of this compound for a metal ion.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Metal Ion Solution C Adjust pH and Ionic Strength A->C B Prepare this compound Solution B->C D Mix Solutions and Equilibrate C->D E Perform Measurement (e.g., Titration, Spectroscopy) D->E F Collect Raw Data (e.g., pH, Absorbance) E->F G Calculate Stability Constant (log β) F->G

Caption: Experimental workflow for determining metal-gluconate stability constants.

References

A Critical Evaluation of Chemical Versus Biotechnological Routes for Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gluconic acid, a mild organic acid, and its salts have found widespread applications in the pharmaceutical, food, and construction industries due to their excellent chelating properties, low toxicity, and corrosivity.[1][2] The production of this versatile chemical is dominated by two primary approaches: chemical catalysis and microbial fermentation. This guide provides a critical evaluation of these methods, presenting a comprehensive comparison of their performance based on available experimental data to aid researchers and industry professionals in selecting the optimal production strategy.

At a Glance: Chemical vs. Biotechnological Production of this compound

FeatureChemical RoutesBiotechnological Routes
Primary Method Catalytic Oxidation, Electrochemical OxidationSubmerged Fermentation, Solid-State Fermentation
Catalyst/Biocatalyst Noble metals (e.g., Pd, Pt, Au), often bimetallic (e.g., Pd-Bi)Microorganisms (e.g., Aspergillus niger, Gluconobacter oxydans) or their enzymes (glucose oxidase, glucose dehydrogenase)
Reaction Conditions Elevated temperature (20-80°C) and pH (8.0-11.0)[3]Mild temperature (28-34°C) and near-neutral pH (4.5-6.5)[1][4]
Selectivity & Yield High selectivity (up to 99.7%) and conversion (up to 99.8%) can be achieved.[5]Very high yield (approaching 98%) and selectivity are common.[6]
Productivity Can be very high, with rapid reaction times (minutes to hours).[5]Generally lower productivity, with fermentation times ranging from 24 to 168 hours.[7][8]
Raw Materials High-purity glucoseCan utilize a wide range of glucose-containing substrates, including crude sugars and agro-industrial wastes.[6]
Downstream Processing Catalyst separation and product purification.Biomass removal, filtration, and crystallization or ion exchange.[9]
Environmental Impact Concerns related to noble metal catalysts and potential for hazardous byproducts.[1]Generally considered a "green" process, with biodegradable waste.
Economic Viability Can be limited by the high cost of noble metal catalysts and energy-intensive conditions.[1]Can be cost-effective, especially when using inexpensive raw materials, though downstream processing can be a significant cost factor.[9][10]

Delving Deeper: A Quantitative Comparison

The choice between chemical and biotechnological routes often hinges on a trade-off between reaction speed and operational costs and sustainability. Below is a summary of quantitative data from various studies to facilitate a more detailed comparison.

Table 1: Performance Metrics of Chemical Routes for this compound Production
CatalystSupportTemperature (°C)pHGlucose Conversion (%)This compound Selectivity (%)Reference
Pd-BiActivated Carbon5610.099.899.7[5]
Pt, Pd, BiActivated Carbon20-808.0-11.0>99>99[3]
0.35Bi:PdAl₂O₃Not SpecifiedMaintained with 3M NaOH5793[11]
FeCl₃-110-Not Specified52.3 (yield)[12]
AuTiO₂Not SpecifiedBase-freeHighHigh[13]
Table 2: Performance Metrics of Biotechnological Routes for this compound Production
MicroorganismFermentation ModeSubstrateTemperature (°C)pHThis compound Titer (g/L)Yield (g/g) / Conversion (%)Productivity (g/L/h)Reference
Aspergillus nigerSubmergedGlucose (14% w/v)306.058.46--[7]
Aspergillus nigerSubmergedGolden Syrup (10% w/v glucose)Not Specified5.585.286.97%1.94[8]
Aspergillus nigerSubmergedGlucose305.0---[14]
Gluconobacter oxydansMembrane-integratedSugarcane JuiceNot SpecifiedNot Specified930.946.7[15]
Gluconobacter oxydansNot SpecifiedNot SpecifiedNot Specified<4.5-75-80% efficiency-[1]

Experimental Protocols: A Methodological Overview

Chemical Route: Catalytic Oxidation of Glucose

This protocol is a generalized representation based on common practices in the field.[3][5][11]

1. Catalyst Preparation:

  • A supported catalyst, for instance, Palladium-Bismuth on activated carbon, is prepared. This often involves the co-impregnation of the support with precursor salts of the metals, followed by reduction to their active metallic form.

2. Reaction Setup:

  • A stirred-tank reactor equipped with a gas inlet, pH probe, temperature control, and a system for the continuous addition of an alkaline solution is used.

  • An aqueous solution of glucose (e.g., 10-20% w/v) is prepared and charged into the reactor along with the catalyst.

3. Reaction Execution:

  • The reaction mixture is heated to the desired temperature (e.g., 50-60°C).

  • The pH is adjusted and maintained at an alkaline level (e.g., 9-11) by the controlled addition of a base like sodium hydroxide. This is crucial as the reaction produces this compound, which would otherwise lower the pH.

  • Oxygen or an oxygen-containing gas is bubbled through the solution under vigorous stirring to ensure efficient mass transfer.

  • The reaction is monitored by periodically taking samples and analyzing for glucose consumption and this compound formation using techniques like HPLC.

4. Product Recovery:

  • Upon completion, the catalyst is separated from the reaction mixture by filtration.

  • The resulting solution contains the sodium salt of this compound. To obtain the free acid, an acidification step followed by purification processes like crystallization or ion-exchange chromatography can be employed.

Biotechnological Route: Submerged Fermentation with Aspergillus niger

This protocol is a composite of typical submerged fermentation procedures for this compound production.[7][8][14]

1. Inoculum Preparation:

  • A pure culture of Aspergillus niger is grown on a suitable agar medium to obtain a dense spore suspension.

  • A seed culture is prepared by inoculating a sterile liquid medium with these spores and incubating under optimal growth conditions.

2. Fermentation Medium:

  • A production medium is prepared containing a high concentration of a carbon source (e.g., 10-15% w/v glucose or a suitable agro-industrial hydrolysate), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • The medium is sterilized by autoclaving.

3. Fermentation Process:

  • The sterilized production medium in a fermenter is inoculated with the seed culture.

  • The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH (e.g., 5.5-6.5). The pH is typically maintained by the addition of a neutralizing agent like calcium carbonate or sodium hydroxide.

  • Continuous aeration and agitation are provided to ensure sufficient oxygen supply for the oxidative conversion of glucose.

  • The fermentation is monitored for glucose consumption, this compound production, and biomass formation over a period of several days.

4. Downstream Processing:

  • The fungal biomass is separated from the fermentation broth by filtration or centrifugation.

  • The cell-free broth is then subjected to purification steps. This may involve clarification, decolorization with activated carbon, and then concentration.

  • The this compound or its salt is typically recovered by crystallization, precipitation, or membrane filtration.[9][16]

Visualizing the Pathways and Processes

G cluster_0 Chemical Route cluster_1 Biotechnological Route Glucose_C Glucose Oxidation_C Catalytic Oxidation (O₂, High pH, Temp) Glucose_C->Oxidation_C Catalyst Noble Metal Catalyst (e.g., Pd-Bi/C) Catalyst->Oxidation_C Gluconic_Acid_C This compound/Gluconate Oxidation_C->Gluconic_Acid_C Glucose_B Glucose Fermentation Fermentation (Aerobic, Mild Conditions) Glucose_B->Fermentation Microorganism Microorganism (e.g., A. niger) Microorganism->Fermentation Enzyme Glucose Oxidase/ Dehydrogenase Fermentation->Enzyme produces Gluconic_Acid_B This compound/Gluconate Fermentation->Gluconic_Acid_B Enzyme->Fermentation catalyzes G cluster_0 Biotechnological Production Workflow cluster_1 Chemical Production Workflow start Start inoculum Inoculum Preparation start->inoculum media Media Preparation & Sterilization start->media fermentation Submerged Fermentation inoculum->fermentation media->fermentation biomass_sep Biomass Separation fermentation->biomass_sep purification Broth Purification biomass_sep->purification product Final Product (this compound/Salt) purification->product end End product->end start_c Start catalyst_prep Catalyst Preparation start_c->catalyst_prep reaction_setup Reaction Setup start_c->reaction_setup oxidation Catalytic Oxidation catalyst_prep->oxidation reaction_setup->oxidation catalyst_sep Catalyst Separation oxidation->catalyst_sep product_conv Product Conversion & Purification catalyst_sep->product_conv product_c Final Product (this compound/Salt) product_conv->product_c end_c End product_c->end_c

References

Safety Operating Guide

Navigating the Disposal of Gluconic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of gluconic acid, ensuring the protection of both laboratory personnel and the environment. While this compound is not generally classified as a hazardous substance for transport, adherence to proper disposal protocols is mandatory.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and gloves.[2] In the event of a spill, it is crucial to prevent the substance from entering drains or watercourses.[3][4][5] For spills, absorb the material with an inert substance such as sand, earth, or vermiculite and collect it into a suitable, labeled container for disposal.[3][5][6][7]

Operational Disposal Plan

The appropriate disposal method for this compound depends on the quantity and concentration of the waste. The following is a procedural workflow to guide the disposal process.

Step 1: Waste Assessment

Evaluate the volume and concentration of the this compound waste. This initial assessment will determine the appropriate disposal pathway.

Step 2: Neutralization of Concentrated or Large Quantities

For concentrated solutions or large volumes of this compound waste, neutralization is a recommended treatment step.[5]

  • Neutralizing Agent : Use a weak base such as soda ash (sodium carbonate) or soda-lime to neutralize the acidic solution.[5]

  • Procedure :

    • Work in a well-ventilated area, preferably a fume hood.

    • Slowly add the neutralizing agent to the this compound solution while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range (typically 6-8), as required by local regulations.

    • Be aware that the neutralization reaction may be exothermic and produce gas.

Step 3: Disposal of Treated and Dilute Solutions

Once neutralized, or if the initial waste is a small quantity of a dilute solution, the disposal options are as follows:

  • Drain Disposal : Some sources suggest that after neutralization and significant dilution with copious amounts of water, the solution may be suitable for drain disposal.[7][8] However, this is strictly dependent on local wastewater regulations.

  • Licensed Disposal Company : For larger quantities or if drain disposal is not permitted, the neutralized solution should be collected in a properly labeled, sealed container and offered to a licensed hazardous material disposal company.[2][9][10]

Step 4: Container Decontamination and Disposal

Empty this compound containers must be decontaminated before disposal.

  • Decontamination Procedure : Rinse the container thoroughly with a 5% aqueous solution of sodium hydroxide or soda ash, followed by several rinses with water.[5]

  • Disposal : Once decontaminated, the container can typically be disposed of as regular waste or recycled, in accordance with institutional and local guidelines.[3] Handle contaminated packages in the same way as the substance itself.[3]

Summary of Disposal Methods

The following table summarizes the primary disposal methods for this compound waste.

Waste TypeRecommended Disposal Procedure
Small Spills / Dilute Solutions Absorb with an inert material (e.g., sand, vermiculite), place in a labeled container for disposal.[3][6][7] Alternatively, dilute with a large volume of water and, if permitted by local regulations, flush to the sanitary sewer.[6][7][8]
Large Spills / Concentrated Solutions Contain the spill and absorb with an inert material.[3][5][6][7] The waste should then be neutralized with a weak base like soda ash.[5] The neutralized material must be collected in a suitable container and disposed of through a licensed waste disposal service.[2][9][10]
Empty Containers Decontaminate by rinsing with a 5% sodium hydroxide or soda ash solution, followed by water.[5] After decontamination, the container may be recycled or disposed of as non-hazardous waste, following institutional policies.[3]

Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive understanding of and compliance with all applicable federal, state, and local regulations regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the this compound product you are using before handling and disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GluconicAcidDisposal cluster_start cluster_assessment cluster_pathways cluster_actions cluster_disposal cluster_container start Start: this compound Waste assess_waste Assess Waste: Volume and Concentration start->assess_waste decontaminate_container Decontaminate Empty Container (5% NaOH or Soda Ash rinse) start->decontaminate_container small_spill Small Spill or Dilute Solution assess_waste->small_spill Low large_volume Large Volume or Concentrated Solution assess_waste->large_volume High absorb_dilute Absorb with Inert Material or Dilute with Water small_spill->absorb_dilute neutralize Neutralize with Weak Base (e.g., Soda Ash) large_volume->neutralize check_regulations Consult Local Regulations & Institutional EHS absorb_dilute->check_regulations licensed_disposal Licensed Waste Disposal neutralize->licensed_disposal drain_disposal Permitted Drain Disposal: Flush with Copious Water check_regulations->drain_disposal Yes check_regulations->licensed_disposal No dispose_container Dispose/Recycle Container decontaminate_container->dispose_container

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling gluconic acid, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal protocols. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its common 50% solution form, adherence to proper safety protocols is crucial to prevent exposure and ensure a safe laboratory environment. This compound is an irritant to the eyes, skin, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation.[1][2]

Engineering Controls:

  • Facilities must be equipped with an eyewash station and a safety shower.[1]

  • Work should be conducted in a well-ventilated area, utilizing local exhaust ventilation to keep airborne concentrations low.[1][3]

Personal Protective Equipment (PPE):

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Chemical safety goggles or a full-face shield.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Appropriate chemical-resistant gloves.Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3][4] Nitrile rubber gloves are a recommended option.[5]
Body Protective clothing to prevent skin exposure.Impervious clothing is recommended.[4][5][6] A lab coat is standard, with a PVC apron for added protection if there is a risk of splashing.[7]
Respiratory A respirator is necessary if ventilation is inadequate or aerosols are generated.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2]

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound prep Preparation - Review SDS - Put on required PPE - Ensure proper ventilation handling Handling - Dispense carefully - Avoid contact with skin and eyes - Keep container closed when not in use prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed handling->storage cleanup Post-Handling Cleanup - Decontaminate work surfaces - Wash hands thoroughly handling->cleanup disposal Waste Disposal - Dispose of in accordance with all local, state, and federal regulations cleanup->disposal

Caption: Workflow for the safe handling of this compound.

Emergency Protocol: this compound Spill Response

In the event of a spill, a clear and immediate response plan is necessary to mitigate risks. The following diagram details the procedural steps for handling a this compound spill.

This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area Alert others spill->evacuate ppe Don Appropriate PPE (if not already worn) evacuate->ppe contain Contain the Spill Use inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material Place in a suitable, labeled container for disposal contain->collect decontaminate Decontaminate Spill Area Wash with water collect->decontaminate disposal Dispose of Waste Follow institutional and regulatory guidelines decontaminate->disposal

Caption: Step-by-step response plan for a this compound spill.

Experimental Protocol: Preparation of a Gluconate Buffer Solution

This protocol provides a step-by-step methodology for the preparation of a 0.1 M sodium gluconate-gluconic acid buffer solution with a pH of 4.5.

Materials:

  • This compound (50% w/w solution)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • pH meter

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Calculate Required Volumes:

    • To prepare a 1 L solution of 0.1 M gluconate buffer, you will need 0.1 moles of total gluconate species.

    • The molecular weight of this compound is 196.16 g/mol . For a 50% solution with a density of approximately 1.23 g/mL, calculate the volume of the this compound solution needed.

    • Use the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to determine the ratio of gluconate (A⁻) to this compound (HA) needed for a pH of 4.5. The pKa of this compound is approximately 3.86.

  • Prepare the this compound Solution:

    • In a fume hood, wearing all required PPE, measure the calculated volume of the 50% this compound solution and add it to a beaker containing approximately 800 mL of deionized water.

  • Adjust the pH:

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Immerse a calibrated pH electrode into the solution.

    • Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the pH of the solution reaches 4.5.

  • Final Volume Adjustment:

    • Carefully transfer the buffer solution to a 1 L volumetric flask.

    • Add deionized water to bring the final volume to the 1 L mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage:

    • Store the prepared buffer solution in a clearly labeled and tightly sealed container in a cool, dry place.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, regional, national, and international regulations. Do not empty into drains.[3] Waste should be handled as chemical waste and disposed of through a licensed waste disposal company.[8] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.